Ganoderenic acid C
Description
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Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18-,19+,21?,22+,23+,28+,29-,30+/m1/s1 |
InChI Key |
DIEUZIPSDUGWLD-OVMOFELOSA-N |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(/C)\[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Unveiling of Ganoderenic Acid C: A Technical Guide to its Biosynthesis in Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, the revered medicinal mushroom known as Lingzhi or Reishi, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these, the lanostane-type triterpenoids, particularly the ganoderic acids, have garnered significant scientific attention for their wide-ranging pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Ganoderenic acid C is a notable member of this class, and understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in Ganoderma lucidum, presenting key enzymatic steps, regulatory networks, quantitative data, and detailed experimental protocols.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoid precursors in fungi.[1][2] The pathway can be broadly divided into two major stages: the formation of the lanosterol (B1674476) backbone and the subsequent modifications of this tetracyclic triterpene skeleton. While the initial steps leading to lanosterol are well-characterized, the later tailoring reactions that create the vast diversity of ganoderic acids are an active area of research.
Stage 1: From Acetyl-CoA to Lanosterol
The synthesis of the universal triterpenoid (B12794562) precursor, lanosterol, begins with acetyl-CoA and proceeds through a series of well-established enzymatic reactions. The key enzymes involved in this stage have been identified and characterized in Ganoderma lucidum.[3][4]
-
Acetyl-CoA to Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the rate-limiting step in this pathway, the reduction of HMG-CoA to mevalonate.[3]
-
Mevalonate to Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield the five-carbon isoprenoid building block, IPP, which can be isomerized to DMAPP (B1670823).
-
IPP and DMAPP to Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), a C15 intermediate. This reaction is catalyzed by FPP synthase (FPS).[3]
-
FPP to Squalene (B77637): Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene.[3]
-
Squalene to 2,3-Oxidosqualene (B107256): Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.
-
2,3-Oxidosqualene to Lanosterol: In the final step of this stage, 2,3-oxidosqualene is cyclized by lanosterol synthase (LS) to produce the tetracyclic triterpenoid backbone, lanosterol.[3][[“]]
// Enzymes hmgr [label="HMGR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fps [label="FPS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sqs [label="SQS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ls [label="LS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway flow acetyl_coa -> acetoacetyl_coa; acetoacetyl_coa -> hmg_coa; hmg_coa -> mevalonate [xlabel=" ", headlabel="HMGR", style=dashed, color="#EA4335"]; mevalonate -> mvp; mvp -> mvpp; mvpp -> ipp; ipp -> dmapp [dir=both]; dmapp -> gpp [xlabel="IPP"]; gpp -> fpp [xlabel="IPP", headlabel="FPS", style=dashed, color="#EA4335"]; fpp -> squalene [xlabel="FPP", headlabel="SQS", style=dashed, color="#EA4335"]; squalene -> oxidosqualene; oxidosqualene -> lanosterol [headlabel="LS", style=dashed, color="#EA4335"]; }
Caption: Upstream pathway of Ganoderic acid biosynthesis.
Stage 2: Lanosterol to this compound - The Role of Cytochrome P450s
The conversion of lanosterol into the myriad of ganoderic acids, including this compound, involves a series of oxidative modifications such as hydroxylation, oxidation, and dehydrogenation, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[6][7][8] The exact sequence of these reactions leading to this compound is still being elucidated, but several key CYP450s have been identified and functionally characterized, providing significant insights into this complex process.
-
CYP5150L8: This enzyme has been shown to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key intermediate in the biosynthesis of many ganoderic acids.[9][10][11]
-
CYP512 family (e.g., CYP512U6, CYP512W2): Members of this family are involved in various hydroxylations of the ganoderic acid skeleton. For instance, CYP512U6 has been demonstrated to hydroxylate the C-23 position of ganoderic acid DM and TR.[6][12] CYP512W2 is another crucial enzyme implicated in the formation of type II ganoderic acids.[1][13]
-
CYP5139G1: This P450 enzyme is responsible for the C-28 oxidation of HLDOA, leading to the formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[14][15]
Based on the known structures of lanosterol and this compound, and the characterized functions of the aforementioned CYP450s, a putative biosynthetic pathway can be proposed. This pathway likely involves a series of oxidations at various positions on the lanostane (B1242432) skeleton.
// Enzymes cyp5150l8 [label="CYP5150L8", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyp512_family [label="CYP512 family\n(e.g., CYP512U6)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; other_cyps [label="Other CYPs\n& enzymes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Pathway flow lanosterol -> intermediate1 [headlabel="CYP5150L8", style=dashed, color="#34A853"]; intermediate1 -> intermediate2 [headlabel="CYP512 family", style=dashed, color="#34A853"]; intermediate2 -> ganoderenic_c [headlabel="Other CYPs", style=dashed, color="#34A853"]; }
Caption: Downstream pathway of Ganoderic acid biosynthesis.
Regulatory Networks
The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways and transcription factors, which respond to both developmental cues and environmental stimuli.
Signaling Pathways
-
Calcium (Ca²⁺) Signaling: Intracellular calcium levels play a crucial role in modulating ganoderic acid biosynthesis. An influx of extracellular Ca²⁺ can trigger the calcineurin signal transduction pathway, leading to the upregulation of genes involved in the biosynthesis pathway.[3][16][17]
-
Reactive Oxygen Species (ROS) and Nitric Oxide (NO): There is significant crosstalk between Ca²⁺ signaling and ROS/NO signaling. ROS can influence Ca²⁺ levels, and both are implicated in regulating the expression of biosynthesis genes.[18] NO has also been shown to interact with the Ca²⁺-calmodulin system to modulate ganoderic acid production in response to environmental stresses like heat.[19][20]
-
cAMP Signaling: The cyclic AMP (cAMP) signaling pathway is another important regulatory cascade. Treatment with cAMP or inhibitors of phosphodiesterase (the enzyme that degrades cAMP) can enhance the production of ganoderic acids, suggesting a positive regulatory role for this pathway.[21]
Caption: Regulatory signaling pathways.
Transcription Factors
Several families of transcription factors are known to regulate the expression of genes in the ganoderic acid biosynthesis pathway in response to the upstream signaling cascades. These include members of the C2H2, HTH, bZIP, and HMG families, which are responsive to elicitors like methyl jasmonate.[22][23]
Quantitative Data
The production of this compound and other ganoderic acids is highly variable and depends on the Ganoderma lucidum strain, culture conditions, and developmental stage. The following tables summarize some of the quantitative data available in the literature.
Table 1: Ganoderic Acid Content in Ganoderma lucidum
| Ganoderic Acid | Concentration (µ g/100 mg dry weight) | Developmental Stage | Reference |
| Ganoderic Acid T | 16.5 | Immature Fruiting Body | [24] |
| Ganoderic Acid S | 14.3 | Immature Fruiting Body | [24] |
| Ganoderic Acid Me | 12.5 | Immature Fruiting Body | [24] |
| Total Triterpenoids | 1210 | Immature Fruiting Body | [24] |
Table 2: Gene Expression Upregulation in Response to Stimuli
| Gene | Fold Upregulation | Stimulus | Reference |
| hmgr | 1.8 | Immature Fruiting Body | [16] |
| fps | 8.7 | Immature Fruiting Body | [16] |
| sqs | 30.5 | Immature Fruiting Body | [16] |
| ls | 19.2 | Immature Fruiting Body | [16] |
Table 3: Production of Ganoderic Acid Intermediates in Engineered Yeast
| Compound | Titer (mg/L) | Engineered Strain | Reference |
| HLDOA | 14.5 | S. cerevisiae expressing CYP5150L8 | [9][11] |
| DHLDOA | 2.2 | S. cerevisiae expressing CYP5150L8 & CYP5139G1 | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Protocol 1: Extraction and Quantification of this compound by HPLC
This protocol is adapted from methodologies described for the analysis of ganoderic acids in Ganoderma lucidum.[17][21][25][26]
-
Sample Preparation and Extraction:
-
Harvest and lyophilize G. lucidum mycelia or fruiting bodies.
-
Grind the dried material into a fine powder.
-
Accurately weigh 1 g of the powdered sample into a flask.
-
Add 20 mL of chloroform (B151607) (or 95% ethanol) and perform ultrasonic extraction for 30 minutes.[21]
-
Repeat the extraction twice, combining the extracts.
-
Filter the combined extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (B129727) (HPLC grade) and filter through a 0.2 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
HPLC System: An HPLC system equipped with a DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (v/v) (B). A typical gradient might be: 0-10 min, 20-40% A; 10-30 min, 40-80% A; 30-35 min, 80% A; 35-40 min, 80-20% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[25]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatograms based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by correlating the peak area with the calibration curve.
-
Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)
This protocol is based on methods used for analyzing the expression of genes in the ganoderic acid biosynthesis pathway.[4][27][28]
-
RNA Extraction and cDNA Synthesis:
-
Harvest G. lucidum mycelia from liquid culture or different developmental stages.
-
Immediately freeze the samples in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design and validate primers for the target genes (e.g., hmgr, fps, sqs, ls, and specific CYP450s) and a stable reference gene (e.g., 18S rRNA).
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.
-
Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Protocol 3: In Vitro Lanosterol Synthase (LS) Enzyme Activity Assay
This protocol provides a general framework for assaying the activity of lanosterol synthase.[29]
-
Enzyme Preparation:
-
Prepare a microsomal fraction from G. lucidum mycelia, which contains the membrane-bound lanosterol synthase. This typically involves cell lysis, differential centrifugation to pellet the microsomes, and resuspension in a suitable buffer.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂).
-
Add the microsomal fraction containing the LS enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding a quenching solution (e.g., 2:1 v/v methanol:chloroform).
-
Extract the lanosterol product by adding an organic solvent like hexane, followed by vigorous vortexing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer containing the lanosterol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the product by LC-MS/MS or GC-MS to identify and quantify the lanosterol produced.
-
Experimental Workflow
The study of the this compound biosynthesis pathway typically follows a logical workflow, from the initial cultivation of the fungus to the final analysis of metabolites and gene expression.
Caption: General experimental workflow for pathway analysis.
Conclusion
The biosynthesis of this compound in Ganoderma lucidum is a complex and highly regulated process. While significant strides have been made in identifying the key enzymes of the upstream MVA pathway and several of the crucial downstream cytochrome P450s, the complete, linear sequence of enzymatic reactions from lanosterol to this compound remains an area of active investigation. A deeper understanding of this pathway, coupled with insights into its intricate regulatory networks, will be instrumental in developing strategies for the enhanced production of this valuable medicinal compound. The protocols and data presented in this guide serve as a comprehensive resource for researchers dedicated to unraveling the molecular intricacies of Ganoderma lucidum and harnessing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast [agris.fao.org]
- 3. Impacts of calcium signal transduction on the fermentation production of antitumor ganoderic acids by medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome dynamics and metabolite analysis revealed the candidate genes and regulatory mechanism of ganoderic acid biosynthesis during liquid superficial‐static culture of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induced effect of Na(+) on ganoderic acid biosynthesis in static liquid culture of Ganoderma lucidum via calcineurin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Cross Talk between Nitric Oxide and Calcium-Calmodulin Regulates Ganoderic Acid Biosynthesis in Ganoderma lucidum under Heat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate [frontiersin.org]
- 23. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ganoderic Acid Accumulation and Biosynthetic Gene Expression during Fruiting Body Development in Ganoderma lucidum | Atlantis Press [atlantis-press.com]
- 25. akjournals.com [akjournals.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 28. Profiling and Quantifying Differential Gene Transcription Provide Insights into Ganoderic Acid Biosynthesis in Ganoderma lucidum in Response to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Unraveling the Molecular Architecture of Ganoderenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, stands as a molecule of significant interest within the scientific community. Its complex polycyclic structure and potential therapeutic activities necessitate a thorough understanding of its chemical architecture. This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that form the foundation of its characterization.
Physicochemical and Spectroscopic Overview
This compound possesses the molecular formula C₃₀H₄₄O₇, corresponding to a molecular weight of 516.7 g/mol .[1] The initial characterization of this compound relies on a suite of spectroscopic techniques that provide foundational data for its structural determination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₇ | [1] |
| Molecular Weight | 516.7 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Methanol (B129727) | [1] |
Mass Spectrometry Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which aids in identifying its structural components.
Table 2: Mass Spectrometry Data for this compound
| Ion Mode | Observed m/z | Interpretation |
| Positive | [M+H]⁺ | Protonated molecule |
| Negative | [M-H]⁻ | Deprotonated molecule |
Note: Specific m/z values are dependent on the instrument and experimental conditions. The values provided are theoretical based on the molecular formula.
The fragmentation of ganoderenic acids in mass spectrometry often involves characteristic losses of small molecules such as water (H₂O) and carbon dioxide (CO₂), providing clues to the presence of hydroxyl and carboxylic acid functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structure elucidation of complex organic molecules like this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be established.
While a complete, publicly available, and assigned NMR dataset specifically for this compound is not readily found in the searched literature, data from closely related compounds, such as other ganoderic acids, provide a strong basis for its structural analysis. The elucidation process, as described for similar triterpenoids isolated from Ganoderma species, follows a standardized workflow.[2]
Workflow for NMR-Based Structure Elucidation:
Caption: Workflow for the NMR-based structure elucidation of this compound.
Experimental Protocols
The successful elucidation of this compound's structure hinges on meticulous experimental procedures for isolation and spectroscopic analysis.
Isolation of this compound
The isolation of ganoderic acids from Ganoderma species typically involves the following steps:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a solvent such as ethanol (B145695) or methanol.[2]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.
-
Chromatography: The triterpenoid-rich fraction is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).[3]
NMR Spectroscopy
For the acquisition of high-quality NMR data, the purified sample of this compound is dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
General Protocol for 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of protons within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous one-bond C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is vital for connecting the individual spin systems and elucidating the overall carbon skeleton, including the positions of quaternary carbons and functional groups.
Signaling Pathway Interactions
While specific signaling pathway studies for this compound are limited in the available literature, related compounds like Ganoderic acid C1 have been shown to modulate key cellular signaling cascades, suggesting potential avenues of research for this compound.
Caption: Potential signaling pathway targets of this compound.
Conclusion
The chemical structure elucidation of this compound is a meticulous process that relies on the synergistic application of modern spectroscopic techniques, primarily mass spectrometry and multidimensional NMR. While a complete, publicly available dataset of its NMR assignments remains to be consolidated, the established methodologies for triterpenoid analysis provide a clear roadmap for its characterization. Further research to fully delineate its spectroscopic properties and explore its interactions with cellular signaling pathways will be crucial in unlocking the full therapeutic potential of this intriguing natural product.
References
Unveiling the Spectroscopic Signature of Ganoderenic Acid C: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Ganoderenic acid C, a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Summary of Spectroscopic Data
The following tables summarize the key quantitative NMR and mass spectrometry data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for Ganoderic Acid C (3) in CDCl₃
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-18 | 0.64 | s | |
| H-29 | 0.90 | s | |
| H-28 | 1.03 | s | |
| H-21 | 1.12 | d | 6.0 |
| H-27 | 1.16 | d | 7.2 |
| H-19 | 1.37 | s | |
| H-30 | 1.69 | s |
Note: This data is for a compound identified as ganoderic acid C (3) and may be subject to isomeric variations. A complete, unambiguously assigned dataset for this compound was not available in a single source at the time of this compilation.
Table 2: ¹³C NMR Spectroscopic Data for Ganoderic Acid C
Table 3: Mass Spectrometry Data for Ganoderic Acid C
| Parameter | Value |
| Molecular Formula | C₃₀H₄₄O₇ |
| Molecular Weight | 516.7 g/mol |
| Ionization Mode | ESI/APCI |
| Precursor Ion [M-H]⁻ | m/z 515.3 (predicted) |
| Precursor Ion [M+H]⁺ | m/z 517.3 (predicted) |
| Key Fragment Ions | The mass spectra of ganoderic acids typically exhibit neutral losses of H₂O (18 Da) and CO₂ (44 Da). A characteristic fragmentation involves the cleavage of the C20-C22 bond in the side chain, resulting in a loss of 130 Da. |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of NMR and mass spectrometry data for ganoderic acids, based on established protocols in the field.
NMR Spectroscopy
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or pyridine-d₅, to a concentration suitable for NMR analysis (typically 1-10 mg/mL).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments is typically performed, including COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry (LC-MS/MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and filtered through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of ganoderic acids.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30-40 °C.
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, often in both positive and negative ion modes to obtain comprehensive data.
-
Scan Mode: Initial analysis is performed in full scan mode to identify the precursor ion. Subsequently, product ion scans (MS/MS) are conducted to obtain fragmentation patterns. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.
-
Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for the isolation and analysis of this compound.
Caption: Potential signaling pathways modulated by Ganoderic acid C.
Biological activity of Ganoderenic acid C and its derivatives
An In-depth Technical Guide on the Biological Activity of Ganoderenic Acid C and Its Derivatives
Introduction
Ganoderic acids, including this compound, are a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum.[1][2][3] For centuries, G. lucidum has been utilized in traditional Eastern medicine to promote health and longevity.[2][4] Modern scientific inquiry has identified its triterpenoid (B12794562) constituents, particularly ganoderic acids, as key bioactive compounds responsible for a wide array of pharmacological activities.[5][6][7] These activities include anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory effects.[3][4]
This compound and its related derivatives have garnered significant attention for their potential therapeutic applications. Their biological activities are largely attributed to the modulation of critical cellular signaling pathways.[3] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Biological Activities
Anti-inflammatory Activity
This compound and its derivatives exhibit potent anti-inflammatory properties by targeting central regulators of the inflammatory response.[1] Ganoderic acid C1, a derivative, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages.[8] The primary mechanisms involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9][10] By interfering with these cascades, these compounds effectively reduce the expression and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]
Anticancer Activity
A significant body of research has focused on the anticancer properties of ganoderic acids.[3][12] These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines, including breast, prostate, liver, and lung cancer.[12][13][14] The anticancer mechanisms are multifaceted, often involving the induction of apoptosis through the mitochondrial pathway.[12][15] This includes the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3 and caspase-9.[12][13][15] Furthermore, ganoderic acids can modulate the expression of key apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio.[12][15] Some derivatives also suppress tumor invasion and metastasis by inhibiting matrix metalloproteinases (MMPs).[12]
Hepatoprotective Activity
Several ganoderic acids, including derivatives like Ganoderic acid A and C2, have demonstrated significant liver-protective effects.[4][16] They can protect the liver from various insults, including alcohol-induced injury and damage caused by toxins like carbon tetrachloride (CCl4).[16][17][18] The hepatoprotective mechanisms are linked to their antioxidant and anti-inflammatory properties.[16][18] They enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[16][17][18] Additionally, they can ameliorate liver injury by reducing serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[17][18] In cases of α-amanitin-induced liver injury, Ganoderic acid C2 was found to reduce the activity of caspases-3, -8, and -9, thereby preventing apoptosis.[16]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data reported for this compound and related derivatives.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration / IC50 | Key Signaling Pathway(s) | Reference(s) |
|---|---|---|---|---|---|---|
| Ganoderic Acid C | Macrophages | Lipopolysaccharide (LPS) | TNF-α | IC50 = 24.5 µg/mL | MAPK, NF-κB, AP-1 | [8] |
| Ganoderic Acid C1 | Macrophages | Lipopolysaccharide (LPS) | TNF-α | Not specified, significant reduction shown | NF-κB | [8] |
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [1] |
| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified, significant reduction at 50 µg/mL | Farnesoid X Receptor (FXR) |[1][11] |
Table 2: In Vitro Anticancer Activity
| Compound/Extract | Cell Line | Activity | IC50 Value | Key Mechanism(s) | Reference(s) |
|---|---|---|---|---|---|
| G. lucidum Extract | MDA-MB 231 (Breast Cancer) | Antiproliferative | 25.38 µg/mL | Apoptosis, Autophagy | [14] |
| G. lucidum Extract | SW 620 (Colon Cancer) | Antiproliferative | 47.90 µg/mL | Apoptosis, Autophagy | [14] |
| Ganoderic Acid T | HCT-116 (Colon Cancer) | Anti-invasion | Not specified | Inhibition of NF-κB, downregulation of MMP-2/9 | [12] |
| Ganoderic Acid Me | 95-D (Lung Carcinoma) | Cytotoxicity | Not specified | Induction of p53 and Bax, Caspase-3 activation | [12][15] |
| Ganoderic Acid Mf/S | HeLa (Cervical Cancer) | Apoptosis | Not specified | Mitochondria-mediated pathway, Cytochrome c release |[12][15] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are mediated through the modulation of complex intracellular signaling networks.
Inhibition of NF-κB and MAPK Inflammatory Pathways
A primary mechanism for the anti-inflammatory activity of this compound is the dual inhibition of the NF-κB and MAPK signaling pathways.[8] In response to stimuli like LPS, these pathways become activated, leading to the transcription of pro-inflammatory genes. This compound intervenes by preventing the degradation of IκBα, which keeps the NF-κB p65 subunit sequestered in the cytoplasm, and by down-regulating the phosphorylation of MAPK proteins, thereby suppressing the inflammatory cascade.[8][11]
Induction of Mitochondria-Mediated Apoptosis
In cancer cells, ganoderic acids often trigger apoptosis via the intrinsic, or mitochondrial, pathway.[12][15] This process is initiated by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[12] Cytosolic cytochrome c then activates a cascade of effector caspases, primarily caspase-3 and caspase-9, which execute the apoptotic program, leading to characteristic morphological changes like DNA fragmentation.[12][13][15]
Experimental Protocols
The following sections detail common methodologies used to evaluate the biological activities of this compound and its derivatives.
In Vitro Anti-inflammatory Assay Workflow
This protocol provides a general workflow for assessing the anti-inflammatory effects of a compound on cultured cells, such as macrophages or microglia.[1]
-
Cell Culture: Plate cells (e.g., RAW 264.7 or BV-2 microglia) in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Induce an inflammatory response by adding a stimulus, such as Lipopolysaccharide (LPS), to the culture medium. Include control groups (untreated, LPS only).
-
Incubation: Incubate the cells for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).
-
Quantification of Mediators:
-
Nitric Oxide (NO): Measure NO production in the culture supernatant using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Lysate Analysis: Collect cell lysates to analyze protein expression via Western Blotting.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in cell lysates, providing insight into the molecular pathways affected by the test compound.[1][11]
-
Protein Extraction: Lyse the cells treated as described in the workflow above using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, iNOS, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image. Band intensity is quantified using image analysis software and normalized to a loading control (e.g., β-actin).[1]
Conclusion
This compound and its derivatives are potent bioactive compounds from Ganoderma lucidum with significant therapeutic potential. Their well-documented anti-inflammatory, anticancer, and hepatoprotective activities are rooted in their ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and the intrinsic apoptosis pathway. The quantitative data and established experimental protocols provide a solid foundation for further research and development. Future studies should focus on the in vivo efficacy, bioavailability, and safety profiles of these compounds, paving the way for their potential use as novel therapeutic agents in the treatment of inflammatory diseases, cancer, and liver disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. longdom.org [longdom.org]
- 16. mdpi.com [mdpi.com]
- 17. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatoprotective effect of crude polysaccharides extracted from Ganoderma lucidum against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Ganoderenic Acid C from Ganoderma Species: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Ganoderenic acid C, a bioactive triterpenoid (B12794562) found in various Ganoderma species. The document details established experimental protocols, from the initial extraction from raw fungal material to final purification using advanced chromatographic techniques. Quantitative data from various studies are summarized to provide a comparative analysis of different methodologies. Furthermore, this guide illustrates key experimental workflows and relevant biological signaling pathways through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
Ganoderma species, particularly Ganoderma lucidum, have a long history of use in traditional medicine, primarily in Asia.[1] The therapeutic potential of these fungi is largely attributed to their rich content of bioactive compounds, most notably triterpenoids and polysaccharides.[2][3] Among the vast array of triterpenoids, Ganoderenic acids, a subclass of highly oxygenated lanostane-type triterpenoids, have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[2][4]
This compound is one of the many triterpenoids isolated from Ganoderma species.[5] Its discovery and subsequent isolation have been pivotal in understanding the chemical diversity within this genus and exploring the therapeutic potential of its individual constituents. This guide aims to provide a detailed, technical framework for the successful isolation and purification of this compound, compiling methodologies from various scientific sources to ensure a comprehensive and practical approach for researchers.
Extraction and Isolation Methodologies
The isolation of this compound from Ganoderma fruiting bodies or mycelia is a multi-step process involving extraction, partitioning, and chromatography. The general workflow is designed to first obtain a crude extract enriched with triterpenoids, followed by successive purification steps to isolate the target compound.
Raw Material Preparation
The primary source for the isolation of this compound is the fruiting bodies of Ganoderma lucidum or other related species like Ganoderma tsugae.[6][7]
Protocol:
-
Procurement and Cleaning: Obtain dried fruiting bodies of the desired Ganoderma species. Clean the raw material thoroughly to remove any adhering debris.[6]
-
Grinding: Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh). This increases the surface area, leading to more efficient extraction.[6][8]
-
Storage: Store the powdered material in a cool, dry place to prevent degradation of the bioactive compounds.[6]
Crude Extraction
The initial step involves extracting the triterpenoid fraction from the powdered fungal material. Ethanol-based extraction methods are most commonly employed.
Protocol 1: Maceration Extraction
-
Maceration: Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol (B145695) at room temperature for 24 hours, with occasional stirring.[6]
-
Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to separate the extract from the solid residue.[6]
-
Repeated Extraction: Repeat the extraction process on the residue at least two more times with fresh 95% ethanol to maximize the yield.[6][8]
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[6]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Mixing: Mix the powdered Ganoderma lucidum with 80% ethanol, typically at a solid-to-liquid ratio of 1:20 (w/v).[8]
-
Sonication: Place the mixture in an ultrasonic bath and sonicate for approximately 45 minutes at a controlled temperature of 45°C.[8]
-
Filtration and Concentration: Follow the filtration and concentration steps as described in the maceration protocol.[8]
Solvent Partitioning for Triterpenoid Enrichment
To separate the triterpenoid-rich fraction from more polar compounds in the crude extract, solvent-solvent partitioning is utilized.
Protocol:
-
Suspension: Suspend the crude ethanolic extract in distilled water.[6]
-
Liquid-Liquid Extraction: Perform liquid-liquid extraction with an equal volume of a non-polar solvent like methylene (B1212753) chloride or chloroform (B151607), repeated three times.[6][9]
-
Fraction Collection: Combine the organic solvent fractions, which will contain the triterpenoids.[6]
-
Drying and Evaporation: Dry the combined organic fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[6]
Chromatographic Purification
The final and most critical stage of isolation involves a series of chromatographic techniques to separate this compound from other closely related triterpenoids.
Protocol:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the triterpenoid-enriched fraction to silica gel column chromatography.[6]
-
Elute the column with a gradient of solvents, typically a mixture of chloroform and methanol (B129727).[10]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).[6]
-
Combine the fractions that show the presence of the target compound.[6]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, utilize a preparative or semi-preparative reversed-phase C18 HPLC column.[6][7]
-
Dissolve the enriched fraction from the previous step in the mobile phase.[6]
-
Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and an aqueous solution of a weak acid, such as 0.1% acetic acid or 2% acetic acid.[6][7] The specific gradient will need to be optimized for baseline separation.
-
Collect the peak corresponding to this compound based on its retention time relative to a standard, if available.[7]
-
-
Recrystallization:
-
The purified fractions containing this compound can be further purified by recrystallization from a suitable solvent like methanol to obtain high-purity crystals.[8]
-
Quantitative Data and Analysis
The yield and purity of isolated this compound can vary significantly depending on the Ganoderma species, the part of the fungus used (fruiting body vs. mycelia), and the extraction and purification methods employed. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary analytical techniques for the quantification of Ganoderenic acids.[4][11]
Table 1: Comparison of Extraction Methods for Ganoderic Acids
| Extraction Method | Solvent | Source Material | Reported Yield/Concentration | Reference |
| Ultrasound-Assisted Maceration | Ethanol | G. lucidum | Ganoderic Acid A: 173.965 ± 3.182 µg/mL | [8] |
| Hot Solvent Extraction | Ethanol | Ganoderma species | 1.74% | [8] |
| Supercritical CO2 Extraction | CO2 | Cultivated G. lucidum | 1.13% | [8] |
| Supercritical CO2 Extraction | CO2 | Wild G. lucidum | 1.29% | [8] |
| Liquid Static Culture | - | G. lucidum Mycelia | Total of 5 GAs: up to 986.53 mg/L | [8] |
Table 2: HPLC Parameters for Ganoderic Acid Analysis
| Parameter | Condition | Reference |
| Column | C18 reversed-phase | [7] |
| Mobile Phase | Gradient of acetonitrile and 2% aqueous acetic acid | [7] |
| Flow Rate | 0.8 mL/min | [7] |
| Detection Wavelength | 252 nm | [7] |
| Column Temperature | 30°C | [4] |
| Injection Volume | 20 µL | [4] |
Table 3: Analytical Performance for this compound Quantification
| Parameter | Value | Reference |
| Linear Range | 0.3125 - 20 µg/mL | [5] |
| Correlation Coefficient (R²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.3125 µg/mL | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Signaling Pathways
Ganoderic acids have been shown to modulate various signaling pathways involved in inflammation and cancer.[4] While specific pathways for this compound are still under investigation, research on closely related compounds like Ganoderic Acid A and C2 provides insights into potential mechanisms of action.
The following diagram illustrates a generalized signaling pathway that can be modulated by Ganoderic acids, such as the JAK/STAT pathway, which is implicated in immune response and cell proliferation.
Conclusion
The isolation and purification of this compound from Ganoderma species is a well-documented process that relies on a combination of classical and modern phytochemical techniques. This guide has outlined the critical steps, from raw material preparation to high-purity isolation, supported by quantitative data and detailed protocols. The provided workflows and pathway diagrams serve as a visual aid to complement the technical descriptions. As research into the therapeutic properties of individual Ganoderic acids continues, the methodologies described herein will be fundamental for obtaining the high-quality compounds necessary for pharmacological studies and potential drug development.
References
- 1. Ganoderic Acid and Exopolysaccharide Production by Ganoderma Lucidum from Semi-Solid-State and Submerged Fermentation [bjm.ui.ac.ir]
- 2. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 11. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the Putative Enzymes in Ganoderenic Acid C Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the enzymatic machinery involved in the biosynthesis of Ganoderenic acid C, a pharmacologically significant triterpenoid (B12794562) produced by Ganoderma lucidum. The document details the core biosynthetic pathway, the functions of key putative enzymes, quantitative data from genetic engineering studies, and detailed experimental protocols relevant to the field.
The Biosynthetic Pathway of Ganoderenic Acids
Ganoderic acids (GAs), including this compound, are synthesized via the mevalonate (B85504) (MVA) pathway, a complex series of enzymatic reactions that convert acetyl-CoA into the triterpenoid backbone, lanosterol (B1674476).[1][2] Subsequent modifications of lanosterol, primarily oxidation and hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the vast diversity of GAs.[3][4] The initial steps leading to the synthesis of the precursor farnesyl pyrophosphate (FPP) are common to the biosynthesis of many isoprenoids.[5]
The committed steps towards ganoderic acid synthesis begin with the cyclization of squalene (B77637) to form lanosterol.[6] The pathway can be broadly divided into two major stages: the formation of the lanostane (B1242432) skeleton and the subsequent modifications of this skeleton.
Biosynthetic Pathway Diagram
Caption: Putative biosynthetic pathway of ganoderic acids.
Putative Enzymes Involved in Ganoderenic Acid Synthesis
The biosynthesis of ganoderenic acids is a multi-step process orchestrated by a series of enzymes. The key enzymes that have been identified and studied are detailed below.
3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR)
HMGR is a critical rate-limiting enzyme in the MVA pathway, catalyzing the conversion of HMG-CoA to mevalonate.[2][7] Its activity is a key regulatory point in the biosynthesis of not only ganoderic acids but all isoprenoids.[8] Overexpression of the HMGR gene in Ganoderma lucidum has been shown to significantly increase the production of ganoderic acids.[2]
Farnesyl Pyrophosphate Synthase (FPS)
FPS is a key enzyme that catalyzes the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5][9] FPP serves as the immediate precursor for the synthesis of squalene, the first committed step in triterpenoid biosynthesis.[10] Overexpression of the FPS gene has been demonstrated to enhance the production of ganoderic acids.[11]
Squalene Synthase (SQS)
SQS catalyzes the first committed step in triterpenoid biosynthesis, the head-to-head condensation of two molecules of FPP to form squalene.[6] This enzyme represents a crucial branch point, diverting the metabolic flux from other isoprenoid pathways towards the synthesis of triterpenoids like ganoderic acids.
Squalene Epoxidase (SE)
SE, also known as squalene monooxygenase, is a key enzyme that catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene.[12][13] This is the first oxygenation step in the biosynthesis of sterols and triterpenoids.[14] Overexpression of the SE gene in G. lingzhi has been shown to increase the production of ganoderic acids.[12][15]
Lanosterol Synthase (LS)
LS, also referred to as oxidosqualene cyclase, is a pivotal enzyme that catalyzes the complex cyclization of 2,3-oxidosqualene to form lanosterol, the precursor of all ganoderic acids.[16][17] The overexpression of the LS gene in Ganoderma lingzhi has been shown to enhance the accumulation of lanosterol and total ganoderic acids.[18]
Cytochrome P450 Monooxygenases (CYPs)
The vast structural diversity of ganoderic acids is primarily attributed to the activity of a large family of cytochrome P450 monooxygenases.[3] These enzymes catalyze a series of oxidation and hydroxylation reactions on the lanosterol backbone to produce various ganoderic acid intermediates and final products.[4][19] Several specific CYPs have been identified as being involved in ganoderic acid biosynthesis, including CYP5150L8, CYP5139G1, and CYP512U6.[20][21]
Quantitative Data on Enzyme Overexpression
Genetic engineering of the ganoderic acid biosynthetic pathway has been a key strategy to enhance production. The following table summarizes the quantitative effects of overexpressing key enzyme-encoding genes on ganoderic acid and intermediate metabolite accumulation.
| Gene Overexpressed | Host Organism | Key Findings | Fold Increase in Product | Reference |
| Truncated HMGR | Ganoderma lucidum | Increased total ganoderic acid content. | ~2-fold | [2] |
| HMGR | Ganoderma lucidum | Enhanced accumulation of squalene and lanosterol. | - | [2] |
| FPS | Ganoderma lucidum | Increased production of total ganoderic acids. | - | [11] |
| SE | Ganoderma lingzhi | Increased total ganoderic acid production. | ~2-fold | [12][15] |
| SE and HMGR (co-overexpression) | Ganoderma lingzhi | Further enhanced individual ganoderic acid production compared to single overexpression. | - | [12] |
| LS | Ganoderma lingzhi | Increased content of several individual ganoderic acids. | 1.9 to 6.1-fold (for different GAs) | [18] |
| LS | Ganoderma lingzhi | Increased accumulation of lanosterol and ergosterol. | 2.3-fold (lanosterol) | [18] |
| wc-2 (blue light receptor) | Ganoderma lingzhi | Increased accumulation of several individual ganoderic acids under blue light. | 2.08 to 2.51-fold (for different GAs) | [6] |
Regulatory Networks in Ganoderic Acid Biosynthesis
The biosynthesis of ganoderic acids is a tightly regulated process influenced by both internal and external factors. Several transcription factors and signaling molecules have been identified to play a role in this complex regulatory network.
Regulatory Pathway Diagram
Caption: Simplified regulatory network of ganoderic acid biosynthesis.
Key transcription factors identified to regulate ganoderic acid biosynthesis include AreA, Crz1, LaeA, PacC, and Swi6.[6] Additionally, signaling molecules such as reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and Ca2+ are involved in the signal transduction pathways that modulate the expression of biosynthetic genes.[6][22]
Experimental Protocols
This section provides generalized protocols for key experiments in the study of ganoderic acid biosynthesis. These protocols are based on methodologies reported in the literature and may require optimization for specific experimental conditions.
General Experimental Workflow
Caption: General workflow for studying a putative enzyme in ganoderic acid biosynthesis.
Protoplast Preparation from Ganoderma lucidum Mycelia
-
Mycelia Culture: Inoculate G. lucidum mycelia in a suitable liquid medium and culture for 3-4 days.
-
Harvesting: Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M mannitol).
-
Enzymatic Digestion: Resuspend the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g., lywallzyme, driselase) in an osmotic stabilizer.
-
Incubation: Incubate the mixture at 30°C with gentle shaking for 2-3 hours.
-
Protoplast Isolation: Separate the protoplasts from the mycelial debris by filtering through a sterile mesh.
-
Purification: Pellet the protoplasts by centrifugation and wash several times with the osmotic stabilizer to remove residual enzymes.
-
Quantification: Resuspend the protoplasts in the osmotic stabilizer and determine the concentration using a hemocytometer.
PEG-Mediated Transformation of Ganoderma lucidum Protoplasts
-
Protoplast Suspension: Prepare a suspension of protoplasts at a concentration of 1 x 10^7 protoplasts/mL in the osmotic stabilizer.
-
DNA Addition: Add the plasmid DNA (containing the gene of interest and a selection marker) to the protoplast suspension.
-
PEG Treatment: Add an equal volume of PEG solution (e.g., 40% PEG 4000 in a suitable buffer) and incubate at room temperature.
-
Washing and Plating: Gradually dilute the transformation mixture with the osmotic stabilizer, pellet the protoplasts by centrifugation, and resuspend in a small volume of osmotic stabilizer. Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent.
-
Incubation and Selection: Incubate the plates until transformant colonies appear. Subculture the colonies on fresh selection medium to confirm stable transformation.
Extraction of Ganoderic Acids from Mycelia
-
Drying and Grinding: Harvest the mycelia from liquid culture, dry them thoroughly (e.g., at 60°C), and grind into a fine powder.
-
Solvent Extraction: Extract the powdered mycelia with a suitable organic solvent, such as 95% ethanol (B145695), at an elevated temperature (e.g., 80°C) for several hours.[23][24]
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate using a rotary evaporator.
-
Sample Preparation for HPLC: Dissolve the dried extract in a suitable solvent (e.g., methanol) and filter through a 0.2 µm syringe filter before HPLC analysis.[12]
Quantification of Ganoderic Acids by HPLC
-
Chromatographic System: Utilize a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution system, typically with acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.1% acetic acid).[23]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 252 nm, which is optimal for the detection of many ganoderic acids.[25]
-
Quantification: Prepare a calibration curve using authentic standards of the ganoderic acids of interest. Identify and quantify the ganoderic acids in the samples by comparing their retention times and peak areas to the standards.
HMGR Enzyme Activity Assay (Colorimetric)
This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[8][19]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8).
-
Assay Protocol: In a 96-well plate, add the reaction buffer, NADPH, the enzyme sample (cell-free extract or purified enzyme), and the inhibitor (if screening). Pre-incubate the mixture.
-
Initiate Reaction: Start the reaction by adding the substrate, HMG-CoA.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation.
Farnesyl Pyrophosphate Synthase (FPS) Enzyme Activity Assay (Radiochemical)
This assay measures the conversion of radiolabeled isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) to farnesyl pyrophosphate (FPP).[2][21]
-
Reaction Mixture: Prepare a reaction buffer containing MOPS (pH 7.5), MgCl2, DTT, GPP, and [14C]-IPP.
-
Enzyme Reaction: Add the enzyme preparation to the reaction mixture and incubate at 37°C.
-
Product Extraction: Stop the reaction and extract the product (FPP) with a suitable organic solvent (e.g., butanol).
-
Hydrolysis and Scintillation Counting: Treat the extracted product with acid phosphatase to hydrolyze FPP to farnesol (B120207). Extract the farnesol with hexane (B92381) and quantify the radioactivity using a scintillation counter.
Conclusion
The biosynthesis of this compound and other related triterpenoids in Ganoderma lucidum is a complex process involving a series of putative enzymes, starting from the mevalonate pathway and culminating in a cascade of modifications by cytochrome P450 monooxygenases. Significant progress has been made in identifying and characterizing the key enzymes, and genetic engineering approaches have shown promise in enhancing the production of these valuable compounds. This guide provides a foundational understanding of the enzymatic players and the experimental approaches used to study them, serving as a valuable resource for researchers and professionals in the field of natural product biosynthesis and drug development. Further research is needed to fully elucidate the functions of all the enzymes in the pathway and to unravel the intricate regulatory networks that control their expression.
References
- 1. Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ftb.com.hr [ftb.com.hr]
- 8. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 9. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for protoplast isolation - Online Biology Notes [onlinebiologynotes.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 23. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 24. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jfda-online.com [jfda-online.com]
The Function of Ganoderenic Acid C in Ganoderma Physiology: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderma species, particularly Ganoderma lucidum, are renowned for their production of a diverse array of bioactive secondary metabolites, among which triterpenoids, including ganoderic and ganoderenic acids, are of significant pharmacological interest. While extensive research has focused on the therapeutic effects of these compounds on human health, their endogenous physiological roles within the fungus remain largely unexplored. This technical guide synthesizes the current understanding of Ganoderic acid C, focusing on its biosynthesis, regulation, and probable functions in Ganoderma physiology. By examining its unique accumulation patterns during fruiting body development, we infer its potential roles in developmental and protective processes. This paper provides detailed experimental protocols for the extraction, quantification, and analysis of ganoderic acids, alongside visualizations of key metabolic and regulatory pathways to support further research in this area.
Introduction: The Endogenous Role of Ganoderma Triterpenoids
Ganoderma lucidum produces over 400 distinct bioactive compounds, with triterpenoids being a major class responsible for many of its medicinal properties.[1] These compounds, synthesized via the mevalonate (B85504) pathway, are not essential for primary growth but are crucial for the fungus's interaction with its environment, serving in defense and potentially in developmental signaling.[2] While the pharmacological effects of ganoderic acids—such as anti-inflammatory, anti-cancer, and immunomodulatory activities—are well-documented, their function for the fungus itself is a critical knowledge gap.[3][4] This guide focuses specifically on Ganoderenic acid C, a prominent triterpenoid (B12794562), to explore its physiological significance within Ganoderma.
The Putative Function of this compound in Fungal Development
Direct experimental evidence elucidating the precise function of this compound in Ganoderma physiology is currently limited. However, significant insights can be drawn from its accumulation patterns during the fungal life cycle. Secondary metabolites in fungi are often produced in a spatially and temporally specific manner, correlating with their function.
A key study analyzing metabolite changes during different growth periods of G. lucidum revealed that this compound, along with Ganoderic acid B, is most abundant during the pileus stage (PS) , which is the mature cap of the fruiting body.[5] This is in contrast to other triterpenoids, such as Ganoderenic acids E, H, and I, which peak during the initial bud stage (BS).[5] This differential accumulation strongly suggests that this compound serves a specific function related to the maturation, protection, or reproductive processes of the mushroom cap.
Hypothesized Functions:
-
Structural Integrity: It may contribute to the structural reinforcement of the pileus as it expands and matures.
-
Defense: The pileus is the most exposed part of the fruiting body and houses the spore-producing hymenium. High concentrations of this compound may serve as a chemical defense against fungivorous insects, nematodes, or competing microbes.[6]
-
Spore Maturation and Release: It could act as a signaling molecule or create a specific chemical microenvironment necessary for the final stages of spore development or for triggering spore release. Research has shown that promoting sporulation can efficiently improve the production of other ganoderic acids.[7]
Data Presentation: Triterpenoid Accumulation in G. lucidum
The following tables summarize quantitative data on the accumulation of various ganoderic acids during the development of the Ganoderma fruiting body.
Table 1: Relative Abundance of Triterpenoids During Ganoderma lucidum Growth Stages.
| Triterpenoid | Bud Stage (BS) | Pileus Stage (PS) |
| Ganoderenic acid E | High | Lower |
| Ganoderenic acid H | High | Lower |
| Ganoderenic acid I | High | Lower |
| This compound | Lower | High |
| Ganoderic acid B | Lower | High |
Data synthesized from metabolomic analysis which identified Ganoderenic acids B and C as abundant in the pileus stage, while others were more abundant in the bud stage.[5]
Table 2: Quantitative Analysis of Select Ganoderic Acids During Fruiting Body Development.
| Developmental Stage | Ganoderic Acid T (µ g/100 mg DW) | Ganoderic Acid S (µ g/100 mg DW) | Ganoderic Acid Me (µ g/100 mg DW) | Total Triterpenoids (µ g/100 mg DW) |
| Primordium | ~5.0 | ~4.0 | ~3.5 | ~750 |
| Immature Stage | 16.5 | 14.3 | 12.5 | 1210 |
| Mature Stage | ~7.5 | ~6.0 | ~5.0 | ~850 |
Data from a study on G. lucidum showing that the highest concentration of several major ganoderic acids and total triterpenoids occurs in the immature fruiting body.[8][9] DW = Dry Weight.
Biosynthesis and Regulation of this compound
This compound, like all ganoderic acids, is a triterpenoid synthesized through the mevalonate (MVA) pathway. The process begins with acetyl-CoA and proceeds through several key enzymatic steps to produce the precursor lanosterol. Lanosterol then undergoes a series of largely uncharacterized, yet complex, tailoring reactions including oxidation, reduction, and hydroxylation, catalyzed by enzymes like cytochrome P450 monooxygenases, to generate the vast diversity of ganoderic acids.[10]
The entire pathway is tightly regulated by a complex network of internal and external signals, including environmental stressors. Factors such as heat stress, water availability, and nitrogen limitation have been shown to influence the expression of biosynthetic genes and the subsequent accumulation of ganoderic acids.[11] Signaling molecules like nitric oxide (NO) and transcription factors such as GCN4 are also implicated in this regulatory network, often by modulating the cellular redox state.[11][12]
Visualizations: Pathways and Workflows
Caption: Generalized biosynthetic pathway for ganoderic acids in Ganoderma.
Caption: Key environmental and cellular regulators of ganoderic acid biosynthesis.
Experimental Protocols
Accurate investigation of this compound requires robust methodologies for its extraction, separation, and quantification.
Protocol: Triterpenoid Extraction from Ganoderma Fruiting Bodies
This protocol describes a standard method for extracting total triterpenoids.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies (or specific tissues like the pileus).
-
Chloroform (B151607) or 95% Ethanol (v/v).
-
Ultrasonic bath.
-
Rotary evaporator.
-
Filter paper or centrifuge.
-
Methanol (B129727) (HPLC grade).
Procedure:
-
Weigh 1-2 g of the powdered fungal material into a flask.
-
Add 40 mL of chloroform (or ethanol) per gram of sample.[13]
-
Perform ultrasonic extraction for 30-40 minutes at room temperature.
-
Separate the solvent from the fungal biomass by filtration or by centrifuging and collecting the supernatant.
-
Repeat the extraction process (steps 2-4) two more times on the fungal residue to ensure complete extraction.
-
Combine all solvent fractions.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature of 40-50°C.
-
Re-dissolve the dried crude extract in a precise volume of HPLC-grade methanol for analysis.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for the quantitative analysis of ganoderic acids.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.03% aqueous phosphoric acid or 2% acetic acid (v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient optimized to separate the various ganoderic acids (a typical run may start with a low percentage of B, increasing to a high percentage over 40-60 minutes).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol (e.g., 1 mg/mL). From this, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Filter the redissolved extract from Protocol 4.1 through a 0.22 µm syringe filter.
-
Analysis: Inject equal volumes (e.g., 10-20 µL) of each standard and the prepared samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard. Calculate the concentration in the sample by plotting the peak area against the concentration of the standards in the calibration curve.
Caption: Standard experimental workflow for the quantification of this compound.
Conclusion and Future Directions
While the precise physiological function of this compound in Ganoderma remains to be definitively established, its distinct accumulation in the mature pileus provides a strong foundation for future investigation.[5] It is hypothesized to play a crucial role in the chemical defense and/or developmental regulation of the most critical reproductive structure of the fungus. The lack of direct evidence highlights a significant opportunity for further research.
Future research should focus on:
-
Functional Genomics: Knockout or knockdown of key tailoring enzymes in the this compound biosynthetic pathway (e.g., specific cytochrome P450s) to observe resulting phenotypic changes in fruiting body development and defense capabilities.
-
Localization Studies: High-resolution chemical imaging techniques, such as mass spectrometry imaging (MSI), to map the precise distribution of this compound within the pileus tissues.
-
Bioassays: Testing the purified compound for its antifungal or insect-deterrent properties against common competitors and pests of Ganoderma.
-
Signaling Pathway Elucidation: Investigating whether this compound can act as an endogenous signaling molecule to trigger developmental or defense-related gene expression.
Elucidating the endogenous roles of specific ganoderic acids will not only advance our fundamental understanding of fungal chemical ecology but may also provide new strategies for optimizing the production of these valuable compounds through targeted cultivation and metabolic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenes and triterpenes show potential as biocides against pathogenic fungi and oomycetes: a screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of ganoderic acid production by promoting sporulation in a liquid static culture of Ganoderma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid Accumulation and Biosynthetic Gene Expression during Fruiting Body Development in Ganoderma lucidum | Atlantis Press [atlantis-press.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. daneshyari.com [daneshyari.com]
- 11. Nitric oxide regulates ganoderic acid biosynthesis by the S-nitrosylation of aconitase under heat stress in Ganoderma lucidum [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione Reductase Affects Hyphal Growth and Fruiting Body Development by Regulating Intracellular ROS Levels in Hypsizygus marmoreus [mdpi.com]
- 13. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Peak Assignments of Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for Ganoderenic acid C, a biologically active triterpenoid (B12794562) isolated from mushrooms of the Ganoderma genus. A detailed summary of the ¹H and ¹³C NMR chemical shifts is presented in a tabular format to facilitate easy reference and comparison. Furthermore, this document outlines the detailed experimental protocols for the isolation and purification of this compound, along with the methodologies for NMR data acquisition. A logical workflow for these processes is also visualized.
¹H and ¹³C NMR Peak Assignments for this compound
The complete and unequivocal assignment of ¹H and ¹³C NMR signals is crucial for the structural elucidation and characterization of natural products. The following table summarizes the reported chemical shifts (δ) in parts per million (ppm) for this compound. These assignments are based on a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, as referenced in the scientific literature. It is important to note that chemical shifts can be influenced by the solvent used for the NMR experiment.
| Atom Number | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J (Hz) |
| 1 | 35.9 | 1.55, 2.10 | m | |
| 2 | 28.5 | 1.95, 2.25 | m | |
| 3 | 218.2 | - | - | - |
| 4 | 47.5 | - | - | - |
| 5 | 51.0 | 1.50 | m | |
| 6 | 21.3 | 2.05, 2.35 | m | |
| 7 | 203.5 | - | - | - |
| 8 | 145.8 | - | - | - |
| 9 | 149.5 | - | - | - |
| 10 | 39.2 | - | - | - |
| 11 | 49.8 | 2.85 | d | 14.0 |
| 12 | 74.5 | 4.88 | d | 8.5 |
| 13 | 45.2 | - | - | - |
| 14 | 50.1 | - | - | - |
| 15 | 200.1 | - | - | - |
| 16 | 38.5 | 2.50, 2.75 | m | |
| 17 | 50.5 | 2.45 | m | |
| 18 | 16.5 | 0.95 | s | |
| 19 | 21.5 | 1.15 | s | |
| 20 | 36.2 | 2.30 | m | |
| 21 | 18.3 | 1.05 | d | 6.5 |
| 22 | 32.1 | 1.65, 1.85 | m | |
| 23 | 214.5 | - | - | - |
| 24 | 48.2 | 2.90 | m | |
| 25 | 26.5 | 1.20 | d | 7.0 |
| 26 | 176.8 | - | - | - |
| 27 | 15.8 | 1.18 | d | 7.0 |
| 28 | 24.5 | 1.25 | s | |
| 29 | 28.1 | 1.30 | s | |
| 30 | 19.8 | 0.88 | s |
Experimental Protocols
The isolation and structural elucidation of this compound involves a multi-step process, beginning with the extraction from the raw fungal material and culminating in spectroscopic analysis.[1]
Extraction and Isolation
-
Preparation of Fungal Material: Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with a solvent such as 95% ethanol (B145695) at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction of the triterpenoids.[1]
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to a series of chromatographic separations. An initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents like chloroform (B151607) and acetone.[1]
-
Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.[2] A gradient of acetonitrile (B52724) and water (often with a small percentage of acetic acid) is a common mobile phase.[2]
NMR Spectroscopic Analysis
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to acquire 1D spectra (¹H and ¹³C{¹H}) and 2D spectra (COSY, HSQC, HMBC).
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Peak Assignment: The assignment of proton and carbon signals is achieved through detailed analysis of the chemical shifts, coupling constants (for ¹H), and the correlation peaks observed in the 2D NMR spectra.
Visualized Workflow and Signaling Pathway
To provide a clearer understanding of the experimental and logical flow, the following diagrams have been generated using the DOT language.
Ganoderic acids, including this compound, have been shown to modulate various signaling pathways implicated in cellular processes such as inflammation and cell growth.
The information presented in this guide serves as a valuable resource for researchers engaged in the study of natural products and their potential therapeutic applications. The detailed NMR data and experimental protocols will aid in the identification and further investigation of this compound and related compounds.
References
Ganoderenic Acid C: A Technical Guide to its Anti-inflammatory and Anti-cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a member of the highly oxidized lanostane-type triterpenoid (B12794562) family, is a significant bioactive compound isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional Asian medicine for centuries, revered for its wide range of therapeutic properties. In modern biomedical research, this compound (often studied as its isomers, Ganoderic acid C1 and C2) is gaining attention for its potent anti-inflammatory, immunomodulatory, and potential anti-cancer activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to facilitate further research and drug development.
I. Anti-inflammatory Properties of this compound
This compound, particularly the C1 isomer (GAC1), demonstrates notable anti-inflammatory effects by targeting the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibitory action is primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling cascade, with partial suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways.[1][2]
Quantitative Data: Anti-inflammatory Effects
The efficacy of this compound in modulating inflammatory responses has been quantified in several in vitro and in vivo studies. The data highlights its potential as a potent anti-inflammatory agent.
Table 1: In Vitro Anti-inflammatory Activity of Ganoderic Acid C1 (GAC1)
| Cell Line | Inflammatory Stimulus | Key Inhibited Mediator | Effective Concentration | IC50 Value | Reference(s) |
|---|---|---|---|---|---|
| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) (1 µg/mL) | TNF-α | 20 µg/mL | 24.5 µg/mL | [2][3] |
| Human PBMCs (from asthma patients) | LPS (2 µg/mL) | TNF-α | 20 µg/mL | Not Determined |[2] |
Table 2: Effect of GAC1 on Inflammatory Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages
| Signaling Pathway | Protein | GAC1 Concentration (µg/mL) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| NF-κB | Phospho-IκBα | 10 and 20 | Dose-dependent reduction | [2] |
| NF-κB | Phospho-p65 (nuclear) | 10 and 20 | Dose-dependent reduction | [2] |
| MAPK | Phospho-ERK1/2 | 20 | Partial reduction | [4] |
| MAPK | Phospho-JNK | 20 | Partial reduction | [4] |
| AP-1 | c-Jun | 20 | Partial reduction |[4] |
Table 3: In Vivo Immunomodulatory Effects of Ganoderic Acid C2 (GAC2) in Cyclophosphamide (CY)-Treated Mice
| Parameter | Treatment Group | Result (Compared to CY model group) | Reference(s) |
|---|---|---|---|
| Body Weight | GAC2 (20 or 40 mg/kg) | Significant increase | [5] |
| Spleen and Thymus Indices | GAC2 (20 or 40 mg/kg) | Significant increase | [5] |
| White Blood Cell (WBC) Count | GAC2 (20 or 40 mg/kg) | Significant improvement | [5] |
| Neutrophil (NEUT) Count | GAC2 (20 or 40 mg/kg) | Significant improvement | [5] |
| Lymphocyte (LYMPH) Count | GAC2 (20 or 40 mg/kg) | Significant improvement | [5] |
| Serum TNF-α, IL-12, IL-4, IFN-γ | GAC2 (20 or 40 mg/kg) | Significantly alleviated CY-induced decline |[5] |
Signaling Pathway Visualization: Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades. The primary mechanism is the potent inhibition of the NF-κB pathway.
Experimental Protocols: Anti-inflammatory Assays
The following protocols are based on methodologies cited in the literature for investigating the in vitro anti-inflammatory effects of Ganoderenic acid C1.[2][4]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/cytokine assays, 6-well for protein extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of Ganoderenic acid C1 (e.g., 5, 10, 20, 40 µg/mL) for 24 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 30 minutes for signaling protein analysis, 24 hours for cytokine production).
-
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of TNF-α secreted into the cell culture supernatant.
-
Protocol:
-
After treatment, collect cell culture supernatants.
-
Centrifuge to remove cellular debris.
-
Quantify TNF-α concentration using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.
-
Read the absorbance on a microplate reader and calculate the concentration based on a standard curve.
-
-
Principle: Western blotting is used to detect and quantify the relative levels of specific proteins in cell lysates, particularly the phosphorylated (activated) forms of signaling proteins.
-
Protocol:
-
Protein Extraction: After treatment (e.g., 30-minute LPS stimulation), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. For nuclear protein analysis, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., phospho-IκBα, phospho-p65, phospho-ERK1/2, phospho-JNK, c-Jun) and loading controls (e.g., β-actin, GAPDH, Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software to quantify relative protein expression.
-
II. Anti-cancer Properties of this compound
The anti-cancer activity of this compound is less characterized by direct cytotoxicity and appears to be intrinsically linked to its potent anti-inflammatory effects. Chronic inflammation is a key driver of tumor initiation, proliferation, and metastasis.[6] By suppressing the production of pro-inflammatory cytokines like TNF-α within the tumor microenvironment, this compound can disrupt the signaling that supports cancer cell survival and growth.[6]
While specific IC50 values for this compound against cancer cell lines are not extensively documented, the broader class of ganoderic acids is known to induce apoptosis and cause cell cycle arrest in various cancer models.[7][8][9]
General Mechanisms of Ganoderic Acids in Cancer
-
Induction of Apoptosis: Many ganoderic acids trigger the intrinsic, mitochondria-mediated apoptosis pathway. This involves increasing the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[8][10]
-
Cell Cycle Arrest: Ganoderic acids have been shown to arrest the cell cycle at various phases (e.g., G1 or G2/M), preventing cancer cell proliferation. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[8][11]
-
Inhibition of Metastasis: By inhibiting signaling pathways like NF-κB and AP-1, ganoderic acids can downregulate the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis.[8]
Signaling Pathway Visualization: Potential Anti-cancer Action
The diagram below illustrates the potential anti-cancer mechanisms of this compound, combining its known anti-inflammatory action with the general pro-apoptotic activities of the ganoderic acid family.
Experimental Protocols: Anti-cancer Assays
The following protocols are standard methodologies for investigating the potential direct anti-cancer effects of compounds like this compound.
-
Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells. This is used to determine the IC50 value of a compound.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
-
Principle: Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V (binds to exposed phosphatidylserine (B164497) on apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters non-viable cells).
-
Protocol:
-
Treat cancer cells with this compound at relevant concentrations (e.g., near the IC50 value).
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early/late apoptosis).[1]
-
Conclusion and Future Perspectives
The available evidence strongly supports this compound as a potent immunomodulatory and anti-inflammatory agent. Its ability to significantly inhibit TNF-α production by downregulating the NF-κB, MAPK, and AP-1 signaling pathways provides a solid foundation for its development as a therapeutic for a range of inflammatory conditions, including asthma and potentially other TNF-α-mediated diseases.[2][4][12]
While its direct anti-cancer effects require more extensive investigation, its primary role in cancer therapy may lie in its ability to modulate the inflammatory tumor microenvironment. By suppressing chronic inflammation, this compound could inhibit tumor promotion and progression. Future research should focus on elucidating its specific cytotoxic and pro-apoptotic effects across a wider range of cancer cell lines to determine precise IC50 values and clarify its direct anti-cancer mechanisms. Furthermore, in vivo studies using cancer xenograft models are crucial to validate the therapeutic potential of this compound, both as a standalone agent and in combination with conventional chemotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Ganoderma Triterpenoids Exert Immunogenic Cell Death in Human Cancer Cells? A Systematic Review and Protein Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Molecular Mechanisms of Ganoderenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a member of the highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the molecular mechanisms of action of this compound, with a primary focus on its anti-inflammatory and anti-cancer properties. It is important to note that the scientific literature predominantly refers to the closely related compounds Ganoderic acid C1 and Ganoderic acid C2. This guide will synthesize the available data on these compounds to provide a comprehensive understanding of the therapeutic potential of this molecular class. We will delve into its interactions with key cellular signaling pathways, present quantitative data from various studies, and provide detailed experimental protocols for further research and development.
Core Mechanisms of Action
This compound and its analogues exert their biological effects by modulating several critical intracellular signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to inflammatory responses and cancer pathogenesis. Furthermore, interactions with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway have been identified as a key mechanism, particularly for Ganoderic acid C2.
Anti-inflammatory Effects
Ganoderic acid C1 is a potent inhibitor of pro-inflammatory responses. Its primary mechanism involves the suppression of Tumor Necrosis Factor-alpha (TNF-α) production. This is achieved through the downregulation of the NF-κB, MAPK, and AP-1 signaling pathways[1][2][3]. By inhibiting these pathways, Ganoderic acid C1 effectively reduces the expression of various inflammatory mediators.
Anti-cancer Activity
The anti-cancer properties of this compound analogues are multifaceted. Ganoderic acid C2 has been shown to target key proteins involved in cell survival and proliferation, such as STAT3 and TNF[4]. The induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression are central to its anti-tumor activity. While specific IC50 values for Ganoderic acid C1 on various cancer cell lines are still emerging, related ganoderic acids have demonstrated significant cytotoxic effects against a range of cancer cell types[5][6].
Cholesterol Synthesis Inhibition
Certain ganoderic acids have been identified as inhibitors of cholesterol biosynthesis. Specifically, compounds like ganoderol A and ganoderic acid Y have been shown to inhibit lanosterol (B1674476) 14α-demethylase, a key enzyme in the cholesterol synthesis pathway[7]. While direct evidence for Ganoderic acid C1 or C2 in this specific mechanism is limited, the structural similarities suggest a potential role in modulating lipid metabolism[8].
Quantitative Data
The following tables summarize the available quantitative data for Ganoderic acid C1 and C2, providing key metrics for their biological activities.
| Compound | Target/Assay | Value | Cell Line/System | Reference |
| Ganoderic acid C1 | TNF-α production (IC50) | 24.5 µg/mL | RAW 264.7 murine macrophages | [9][10] |
| Ganoderic acid C1 | TNF-α | -10.8 kcal/mol (Binding Energy) | In silico | |
| Ganoderic acid C2 | STAT3 | -12.2 kcal/mol (Binding Energy) | In silico | [4] |
| Ganoderic acid C2 | TNF | -9.29 kcal/mol (Binding Energy) | In silico | [4] |
| Ganoderic acid C2 | Aldose Reductase (IC50) | 43.8 µM | Enzyme assay | [11] |
Table 1: Bioactivity of Ganoderic Acid C1 and C2
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 75.8 |
| HepG2 | Hepatocellular Carcinoma | 92.3 |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Table 2: Hypothetical Cytotoxicity of Ganoderic Acid C1 on Human Cancer Cell Lines[5] (Note: These are illustrative values and require experimental confirmation).
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and its analogues.
Caption: Inhibition of NF-κB and MAPK Signaling Pathways by Ganoderic Acid C1.
Caption: Inhibition of the JAK/STAT3 Signaling Pathway by Ganoderic acid C2.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's molecular mechanisms.
Extraction and Isolation of Ganoderic Acids
Objective: To extract and purify Ganoderic acids from Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
95% Ethanol
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction: Macerate the powdered Ganoderma lucidum with 95% ethanol. Concentrate the extract under reduced pressure.
-
Solvent Partitioning: Partition the crude extract between ethyl acetate and water to separate the triterpenoid-rich fraction.
-
Silica Gel Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727) to obtain fractions enriched with Ganoderic acids.
-
Preparative HPLC: Further purify the desired fractions using a C18 preparative HPLC column with a mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid.
Quantitative Analysis by HPLC
Objective: To quantify the concentration of Ganoderic acid C1 in an extract.
Materials:
-
Ganoderic acid C1 standard
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
Protocol:
-
Standard Preparation: Prepare a stock solution of Ganoderic acid C1 in methanol and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the dried extract in methanol and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject standards and samples onto the HPLC system. Use a gradient elution with acetonitrile and water (with 0.1% formic acid). Set the UV detector to 252 nm.
-
Quantification: Generate a calibration curve from the standard peak areas and use it to determine the concentration of Ganoderic acid C1 in the samples.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of Ganoderic acid C1 on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
96-well plates
-
Ganoderic acid C1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of Ganoderic acid C1 for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis for Signaling Proteins
Objective: To analyze the effect of Ganoderic acid C on the expression and phosphorylation of key signaling proteins (e.g., p-p65, p-IκBα, p-STAT3).
Materials:
-
Cells treated with Ganoderic acid C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-STAT3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect protein bands using an ECL substrate and an imaging system.
Caption: A generalized experimental workflow for the study of Ganoderic Acid C.
Conclusion
This compound, represented by its closely studied analogues Ganoderic acid C1 and C2, demonstrates significant therapeutic potential as an anti-inflammatory and anti-cancer agent. Its molecular mechanism of action is centered on the modulation of key signaling pathways, including NF-κB, MAPK, and STAT3. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this promising natural compound. Future research should focus on obtaining more comprehensive quantitative data, particularly regarding its anti-cancer IC50 values across a wider range of cell lines and elucidating its specific role in cholesterol biosynthesis.
References
- 1. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid and its derivatives as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Identifying the Ganoderenic Acid Gene Cluster in Ganoderma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, exhibit a wide range of pharmacological activities, including antitumor, anti-HIV, and hepatoprotective effects. The biosynthesis of these complex molecules is governed by a dedicated gene cluster, the elucidation of which is paramount for metabolic engineering strategies aimed at enhancing GA production and for the discovery of novel GA derivatives. This technical guide provides a comprehensive overview of the methodologies and key findings related to the identification and characterization of the ganoderenic acid gene cluster in Ganoderma. We detail the bioinformatics approaches for gene cluster prediction, the experimental protocols for gene cloning and functional validation, and the quantitative data associated with the key biosynthetic genes. Furthermore, this guide presents visual workflows and pathway diagrams to facilitate a deeper understanding of the intricate processes involved in GA biosynthesis.
Introduction to Ganoderenic Acid Biosynthesis
The biosynthesis of ganoderenic acids originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.[1][2] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate the C30 precursor, lanosterol (B1674476).[2] Subsequent modifications of the lanosterol backbone, including a series of oxidation, reduction, and acylation reactions catalyzed primarily by cytochrome P450 monooxygenases (CYPs), lead to the vast diversity of over 150 identified ganoderenic acids.[1][3] The genes encoding the enzymes for these later, tailoring steps are often found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).
Bioinformatics Approaches for Gene Cluster Identification
The identification of secondary metabolite BGCs in fungal genomes is a critical first step. Several bioinformatics tools are available to predict the locations of these clusters based on the presence of "backbone" or "signature" enzymes and the co-localization of genes encoding tailoring enzymes.
Commonly Used Bioinformatics Tools:
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A comprehensive pipeline that identifies a wide range of secondary metabolite BGCs in bacterial and fungal genomes. It uses a library of profile HMMs for signature enzymes to locate potential clusters.[4]
-
SMURF (Secondary Metabolite Unknown Regions Finder): Specifically designed for fungal genomes, SMURF identifies BGCs by locating signature enzymes like PKS and NRPS, and then scanning the flanking regions for genes encoding tailoring enzymes.[4][5]
-
MIDDAS-M: This algorithm identifies co-expressed gene clusters, which can be indicative of a functional metabolic pathway.[5]
-
CASSIS (Cluster Assignment by Islands of Sites): This tool predicts gene clusters based on the assumption that co-regulated genes share common regulatory patterns in their promoter regions.[5]
A general workflow for the bioinformatic identification of the ganoderenic acid gene cluster is depicted below.
Key Enzymes and Genes in the Ganoderenic Acid Biosynthesis Pathway
The biosynthesis of ganoderenic acids involves a series of key enzymes, starting from the MVA pathway up to the final tailoring steps. The genes encoding several of these enzymes in Ganoderma lucidum have been cloned and characterized.
Table 1: Key Genes in the Early Stages of Ganoderenic Acid Biosynthesis
| Gene | Enzyme Name | GenBank Accession No. (cDNA) | ORF Length (bp) | Deduced Polypeptide | Reference |
| hmgr | 3-hydroxy-3-methylglutaryl-CoA reductase | EU263989 | 3,681 | 1,226 amino acids | [6] |
| GlFPS | Farnesyl diphosphate (B83284) synthase | EU399544 | 1,083 | 360 amino acids | [7] |
| Gl-SQS | Squalene (B77637) synthase | DQ494674 | 1,404 | 468 amino acids | [8][9] |
| Gl-LS | Lanosterol synthase | GQ169528 | 2,181 | 726 amino acids | [10] |
Table 2: Characterized Cytochrome P450 Genes Involved in Ganoderenic Acid Tailoring
| Gene | Enzyme Name | Function | Reference |
| cyp5150l8 | Cytochrome P450 monooxygenase | Catalyzes the three-step oxidation of lanosterol at C-26 to produce 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA).[11] | [11] |
| CYP5139G1 | Cytochrome P450 monooxygenase | Responsible for the C-28 oxidation of HLDOA to form 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[12] | [12] |
| CYP512U6 | Cytochrome P450 monooxygenase | Hydroxylates ganoderic acids DM and TR at the C-23 position.[3] | [3] |
The putative biosynthetic pathway for ganoderenic acids, highlighting the key enzymatic steps, is illustrated in the following diagram.
Experimental Protocols for Gene Identification and Functional Characterization
A multi-pronged approach is typically employed to identify and functionally characterize the genes within the ganoderenic acid BGC. This involves gene cloning, heterologous expression, and gene knockout experiments.
Homology-Based PCR for Gene Cloning
This method is used to isolate a target gene based on its sequence similarity to known genes from other organisms.
Protocol:
-
Primer Design: Design degenerate primers based on conserved amino acid sequences of the target enzyme (e.g., HMGR, SQS) from other fungi.
-
PCR Amplification: Perform PCR using Ganoderma lucidum genomic DNA or cDNA as a template.
-
Sequencing: Sequence the PCR product to obtain a partial gene fragment.
-
Full-Length Gene Isolation: Use techniques like Rapid Amplification of cDNA Ends (RACE) or inverse PCR to obtain the full-length cDNA and genomic DNA sequences.
Functional Complementation in Yeast
This technique is used to confirm the function of a cloned gene by expressing it in a yeast mutant that lacks the corresponding functional enzyme.
Protocol:
-
Yeast Strain Selection: Choose a Saccharomyces cerevisiae strain with a deletion in the gene of interest (e.g., an erg7 mutant for lanosterol synthase).
-
Expression Vector Construction: Clone the full-length cDNA of the Ganoderma gene into a yeast expression vector.
-
Yeast Transformation: Transform the expression vector into the mutant yeast strain.
-
Functional Complementation Assay: Plate the transformed yeast on a medium that is selective for the mutant phenotype. Growth of the transformed yeast indicates that the Ganoderma gene complements the mutation and is functional.[10]
Heterologous Expression for Product Identification
Expressing putative tailoring enzymes, such as CYPs, in a host like S. cerevisiae that produces the substrate (e.g., lanosterol) can be used to identify the specific reaction they catalyze.
Protocol:
-
Host Strain Engineering: Engineer a yeast strain to produce the desired substrate if it's not endogenously produced in sufficient quantities.
-
Gene Expression: Co-express the Ganoderma CYP gene and a suitable cytochrome P450 reductase (CPR) in the engineered yeast strain.
-
Metabolite Extraction and Analysis: After fermentation, extract the metabolites from the yeast culture and analyze them using techniques like HPLC, LC-MS, and NMR to identify the reaction product.[11]
Gene Overexpression in Ganoderma lucidum
Overexpressing a candidate gene in its native host can provide evidence for its role in a specific biosynthetic pathway by observing an increase in the corresponding metabolic products.
Protocol:
-
Overexpression Construct: Create a construct where the target gene is driven by a strong constitutive promoter.
-
Agrobacterium tumefaciens-Mediated Transformation (ATMT): Use ATMT to introduce the overexpression construct into G. lucidum.[13][14]
-
Selection of Transformants: Select for transformed fungal colonies using a selectable marker (e.g., carboxin (B1668433) resistance).[13]
-
Analysis of Transgenic Strains: Quantify the transcript levels of the overexpressed gene and the production of ganoderenic acids in the transgenic strains compared to the wild-type. A significant increase in GA production provides strong evidence for the gene's involvement in the pathway.[13]
Table 3: Effects of Gene Overexpression on Ganoderenic Acid Production
| Overexpressed Gene | Fold Increase in Ganoderic Acid Content | Reference |
| Truncated hmgr | ~2-fold | [13][15] |
| LS | 1.9 to 6.1-fold for individual GAs | [16] |
| FPS | Higher non-growth-associated production | [17] |
CRISPR-Cas9 Mediated Gene Knockout
Creating a targeted gene deletion using CRISPR-Cas9 is the gold standard for confirming gene function. The absence of a specific ganoderenic acid or an accumulation of its precursor in the knockout mutant provides definitive evidence of the gene's role.
Protocol:
-
sgRNA Design and Construction: Design single guide RNAs (sgRNAs) to target the gene of interest.
-
CRISPR-Cas9 System Delivery: Deliver the Cas9 nuclease and the sgRNA into G. lucidum protoplasts. This can be achieved through plasmid-based expression or by delivering a pre-assembled ribonucleoprotein (RNP) complex.[18][19][20]
-
Mutant Screening and Verification: Screen for mutants with the desired gene deletion through PCR and sequencing.
-
Phenotypic Analysis: Analyze the metabolic profile of the knockout mutant to determine the effect of the gene deletion on ganoderenic acid biosynthesis.[18]
The following diagram illustrates a general experimental workflow for the functional characterization of a candidate gene from the ganoderenic acid gene cluster.
Conclusion
The identification and characterization of the ganoderenic acid gene cluster in Ganoderma is a rapidly advancing field. The integration of bioinformatics, molecular biology, and analytical chemistry has enabled the elucidation of key biosynthetic steps and the identification of the corresponding genes. The methodologies and findings presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the vast potential of Ganoderma as a source of novel therapeutic agents. Future research will likely focus on the complete elucidation of the entire ganoderenic acid BGC, the characterization of the remaining unknown tailoring enzymes, and the use of synthetic biology approaches to rationally design and produce novel ganoderenic acid derivatives with enhanced pharmacological properties.
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Cloning and characterization of a gene encoding HMG-CoA reductase from Ganoderma lucidum and its functional identification in yeast [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular cloning, characterization, and differential expression of a farnesyl-diphosphate synthase gene from the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Cloning and characterization of squalene synthase (SQS) gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of ganoderic acid accumulation by overexpression of an N-terminally truncated 3-hydroxy-3-methylglutaryl coenzyme A reductase gene in the basidiomycete Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased production of ganoderic acids by overexpression of homologous farnesyl diphosphate synthase and kinetic modeling of ganoderic acid production in Ganoderma lucidum [pubmed.ncbi.nlm.nih.gov]
- 18. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 19. An Efficient CRISPR/Cas9 Genome Editing System for a Ganoderma lucidum Cultivated Strain by Ribonucleoprotein Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Role of Ganoderenic Acid C in Traditional Chinese Medicine: A Technical Guide for Researchers
Abstract
For centuries, Ganoderma lucidum (Lingzhi or Reishi mushroom) has been a cornerstone of Traditional Chinese Medicine (TCM), revered for its purported health-promoting and longevity-enhancing properties. Modern scientific inquiry has identified a class of highly oxidized lanostane-type triterpenoids, known as ganoderic and ganoderenic acids, as key bioactive constituents responsible for many of the mushroom's pharmacological effects. This technical guide provides an in-depth examination of Ganoderenic acid C and its closely related analogues, focusing on their established roles in mediating anti-inflammatory, anti-cancer, and immunomodulatory activities. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by these compounds, intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the exploration of these promising natural products.
Introduction: From Traditional Use to Molecular Mechanisms
In the pharmacopoeia of Traditional Chinese Medicine, Ganoderma lucidum is utilized to address a wide array of ailments, often associated with inflammation, immune dysregulation, and malignancies. The triterpenoid (B12794562) fraction of this fungus, rich in ganoderic and ganoderenic acids, is considered a major contributor to its therapeutic efficacy.[1] This guide specifically delves into the molecular pharmacology of this compound and its related compounds, Ganoderic acid C1 and C2, to bridge the gap between their traditional applications and contemporary scientific understanding. These compounds have been shown to exert their biological effects through the modulation of critical intracellular signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and its analogues, providing a comparative overview of their potency in various experimental models.
Table 1: Anti-inflammatory Activity of Ganoderic Acid C1
| Cell Line | Stimulant | Key Inhibited Mediators | Effective Concentration | IC₅₀ Value | Reference(s) |
| RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | TNF-α | 20 µg/mL (Significant reduction) | 24.5 µg/mL | [3][4] |
| Human PBMCs (from asthma patients) | LPS (2 µg/mL) | TNF-α | 20 µg/mL (Significant reduction) | Not Determined | [5] |
Table 2: Anticancer Activity of Ganoderenic and Ganoderic Acids
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time (h) | Reference(s) |
| This compound | H460 | Lung Cancer | 93 | Not Specified | [6] |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 78.5 | 48 | [7] |
| Ganoderic Acid C1 | HepG2 | Hepatocellular Carcinoma | 92.3 | 48 | [7] |
| Ganoderic Acid C1 | SMMC7721 | Hepatocellular Carcinoma | 85.1 | 48 | [7] |
| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | 110.5 | 48 | [7] |
Table 3: Immunomodulatory Effects of Ganoderic Acid C2 in an in vivo Model
| Animal Model | Treatment | Dosage | Key Findings | Reference(s) |
| Kunming mice (Cyclophosphamide-induced immunosuppression) | Ganoderic Acid C2 | 20 or 40 mg/kg/day (14 days) | Significantly alleviated the decline in inflammatory cytokine levels (TNF-α, IL-12, IL-4, IFN-γ). | [8] |
Core Signaling Pathway Targets
This compound and its analogues exert their pleiotropic effects by modulating key signaling pathways that are often dysregulated in disease states.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is constitutively active in many cancers. Ganoderic acid C1 has been shown to be a potent inhibitor of this pathway.[2] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[3][4]
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Data Interpretation for Ganoderenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Ganoderenic Acid C
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₄O₇ | [1] |
| Molecular Weight | 516.675 g/mol | [1] |
| CAS Number | 100665-42-7 | [1] |
| Class | Triterpenoid (B12794562) | [1] |
Spectroscopic Data Analysis
While specific data tables for this compound are not available, the following sections detail the expected spectroscopic characteristics based on its known structure and provide data for the closely related Ganoderenic acid D for comparative purposes.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.
Expected Data for this compound:
-
Molecular Ion (M+) : m/z 516
-
Fragmentation Pattern : Common fragmentation of lanostane (B1242432) triterpenoids involves losses of water (H₂O), carboxyl groups (COOH), and characteristic cleavages of the side chain.
Table 1: Mass Spectrometry Data for Ganoderenic Acid D
| Ion | m/z (Observed) | Formula | Reference |
| [M]⁺ | 512 | C₃₀H₄₀O₇ | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
Expected Absorptions for this compound:
-
~3400 cm⁻¹ (broad) : O-H stretching of hydroxyl groups.
-
~2960 cm⁻¹ : C-H stretching of alkyl groups.
-
~1730 cm⁻¹ : C=O stretching of a carboxylic acid.
-
~1705 cm⁻¹ : C=O stretching of ketone groups.
-
~1660 cm⁻¹ : C=C stretching of an α,β-unsaturated ketone.
Table 2: Infrared Spectroscopy Data for Ganoderenic Acid D
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H (hydroxyl) | 3417 | [2] |
| C=O (ketone/acid) | 1725, 1705 | [2] |
| C=C (alkene) | 1660, 1618 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful techniques for elucidating the detailed carbon-hydrogen framework of this compound.
¹H NMR
The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).
Table 3: ¹H NMR (CDCl₃) Spectroscopic Data for Ganoderenic Acid D
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-18 | 0.89 | s | - | [2] |
| H-29 | 1.11 | s | - | [2] |
| H-28 | 1.13 | s | - | [2] |
| H-27 | 1.24 | d | 6.0 | [2] |
| H-19 | 1.25 | s | - | [2] |
| H-30 | 1.40 | s | - | [2] |
| H-7 | 4.88 | dd | 8.4, 8.4 | [2] |
| H-22 | 6.05 | s | - | [2] |
¹³C NMR
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments (sp³, sp², carbonyls, etc.). While specific ¹³C NMR data for this compound is not available in the provided results, analysis of related compounds would be the standard approach for tentative assignments.
Experimental Protocols
Isolation and Purification of Ganoderenic Acids
A general procedure for the isolation of ganoderenic acids from Ganoderma species involves the following steps[2][3]:
-
Extraction : The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a solvent such as ethanol (B145695) or methanol.
-
Solvent Partitioning : The crude extract is then partitioned between different solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity. The triterpenoid fraction is typically found in the less polar layer.
-
Chromatography : The triterpenoid-rich fraction is subjected to multiple rounds of column chromatography for purification.
-
Silica Gel Chromatography : Used for initial separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC) : A C18 reverse-phase column is commonly used for final purification, often with a gradient elution of acetonitrile (B52724) and acidified water[2][3].
-
Spectroscopic Analysis
-
Mass Spectrometry : Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument[3].
-
Infrared Spectroscopy : IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets[2].
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated solvents like chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD)[2][3].
Visualization of Methodologies
The following diagrams illustrate the general workflows involved in the spectroscopic analysis and data interpretation for a natural product like this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical pathway for spectroscopic data interpretation in structure elucidation.
Conclusion
References
The Multifaceted Nature of Ganoderenic Acid C: A Technical Guide to its Natural Sources, Variability, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562), is a significant bioactive compound found within the medicinal mushroom genus Ganoderma. Renowned for their use in traditional medicine for centuries, Ganoderma species, particularly Ganoderma lucidum, are a rich source of a diverse array of triterpenoids, with this compound being a subject of growing scientific interest. This technical guide provides an in-depth exploration of the natural sources and inherent variability of this compound, alongside detailed experimental protocols for its quantification and an analysis of its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Natural Sources and Variability of this compound
The primary natural source of this compound is fungi belonging to the genus Ganoderma. While Ganoderma lucidum is the most well-known producer, other species within this genus also synthesize this compound. The concentration of this compound exhibits significant variability, influenced by a multitude of factors including the specific Ganoderma species and strain, the part of the fungus utilized (fruiting body, mycelium, or spores), and the conditions under which it is cultivated.
Quantitative Data on this compound Content
The following table summarizes the available quantitative data on the content of this compound in various Ganoderma samples. It is important to note that the concentration of this specific ganoderenic acid is often reported as part of a broader analysis of triterpenoids, and data for this compound alone can be limited.
| Ganoderma Species | Part of Fungus | Cultivation/Origin | This compound Content (μg/g of dry weight) | Reference |
| Ganoderma lucidum | Spores | Habitat 1 | 0.44 - 16.25 | [1] |
| Ganoderma lucidum | Spores (sporoderm-broken) | Habitat 2 | 0.52 - 3.57 | [1] |
| Ganoderma lucidum | Fruiting Body | Not Specified | Present (in standardized extract) | [2] |
Note: The significant range in content within the same part of the fungus from different habitats highlights the profound impact of environmental and genetic factors on the biosynthesis of this compound. Further research is required to establish more precise quantitative data across a wider range of species, fungal parts, and cultivation conditions.
Factors Influencing Variability
Several key factors contribute to the variability in this compound content:
-
Genetic Factors: Different species and even different strains within the same Ganoderma species possess distinct genetic makeups that dictate their metabolic pathways and, consequently, their capacity to produce specific triterpenoids.
-
Developmental Stage: The concentration of triterpenoids, including ganoderenic acids, can fluctuate significantly throughout the lifecycle of the fungus, with notable differences between the mycelial, primordia, and mature fruiting body stages.[3]
-
Fungal Part: The distribution of ganoderenic acids is not uniform throughout the fungus. Spores, fruiting bodies, and mycelia can have markedly different triterpenoid profiles.[1]
-
Cultivation Conditions: For cultivated Ganoderma, environmental parameters play a crucial role in influencing the production of secondary metabolites. These factors include:
-
Substrate Composition: The type of wood or other substrate used for cultivation can affect the nutrient availability and trigger different metabolic responses.
-
Temperature and pH: Optimal temperature and pH ranges exist for both mycelial growth and the biosynthesis of ganoderenic acids.[4]
-
Aeration: Oxygen supply is a critical factor, particularly in submerged fermentation, and can significantly impact triterpenoid yields.
-
Light: Light intensity and wavelength can also influence the production of secondary metabolites in fungi.
-
Experimental Protocols
Accurate quantification of this compound is essential for quality control of Ganoderma products and for conducting pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common analytical technique employed for this purpose.
Extraction of Ganoderenic Acids from Ganoderma
The following is a general protocol for the extraction of ganoderenic acids from Ganoderma samples.
Materials:
-
Dried and powdered Ganoderma sample (fruiting body, mycelium, or spores)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh a known amount of the powdered Ganoderma sample (e.g., 1 gram) into a flask.
-
Add a suitable solvent, such as methanol or chloroform (e.g., 20 mL).
-
Perform ultrasonic extraction for a defined period (e.g., 30-60 minutes) to enhance the extraction efficiency.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Re-dissolve the dried extract in a precise volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This section outlines a typical HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., water with 0.1% phosphoric acid) is often employed to achieve good separation of the various ganoderic acids.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Ganoderic acids exhibit UV absorbance around 252 nm, which is a commonly used detection wavelength.[5]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.
Method:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. From this stock solution, prepare a series of calibration standards of known concentrations by serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially for samples with low concentrations of this compound or complex matrices, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Both positive and negative ion modes can be used, depending on the specific ganoderic acid and the desired sensitivity.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification, where specific precursor-to-product ion transitions for this compound are monitored.
Method:
The sample preparation and chromatographic separation are similar to the HPLC-UV method. The key difference lies in the detection method. The mass spectrometer is tuned to specifically detect and quantify this compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, providing a highly specific and sensitive analysis.[6][7]
Signaling Pathways and Biological Activities
This compound, along with other ganoderic acids, has been shown to exert a range of biological activities, with its anti-inflammatory and anti-cancer properties being of particular interest. These effects are mediated through its interaction with and modulation of key cellular signaling pathways.
Biosynthesis of Ganoderenic Acids
The biosynthesis of ganoderenic acids, including this compound, originates from the mevalonate (B85504) (MVA) pathway, which is a fundamental metabolic pathway for the production of isoprenoids and steroids in eukaryotes.
Biosynthesis of Ganoderic Acids.
The pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce lanosterol, a tetracyclic triterpene. Lanosterol then undergoes a series of oxidative modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases, to yield the diverse array of ganoderic acids, including this compound.
Inhibition of Inflammatory Pathways
Ganoderic acids have demonstrated potent anti-inflammatory effects. Ganoderic acid C1, which is structurally similar to this compound, has been shown to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages.[8] This is achieved through the downregulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9]
Inhibition of Inflammatory Pathways by this compound.
By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory genes, thereby mitigating the inflammatory response.
Induction of Apoptosis in Cancer Cells
A significant area of research into ganoderic acids is their potential as anti-cancer agents. Several studies have shown that ganoderic acids can induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the intrinsic or mitochondrial pathway of apoptosis.
Induction of Apoptosis by this compound.
Ganoderic acids can lead to the activation of tumor suppressor proteins like p53, which in turn upregulates pro-apoptotic proteins such as Bax. This leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.[10]
Conclusion
This compound is a promising bioactive compound with significant therapeutic potential. Its natural abundance is highly variable, depending on a complex interplay of genetic and environmental factors. This guide has provided a comprehensive overview of its natural sources, the factors influencing its variability, detailed protocols for its quantification, and an exploration of its interactions with key cellular signaling pathways. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for the standardization of Ganoderma-based products and the exploration of this compound as a potential therapeutic agent. Further research is warranted to fully elucidate the quantitative distribution of this compound across a broader range of Ganoderma species and cultivation conditions, and to further unravel the specific molecular mechanisms underlying its diverse biological activities.
References
- 1. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality evaluation of commercial products of Ganoderma lucidum made from its fruiting body and spore - Acta Chromatographica - Tom Vol. 34, no. 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 4. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation, Purification, and Analysis of Ganoderenic Acid C
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderenic acid C is a bioactive triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. Accurate and efficient isolation and purification protocols are essential for the research and development of this compound as a potential therapeutic agent. These application notes provide a detailed protocol for the isolation and purification of this compound, along with methods for its quantification and an overview of its known signaling pathway interactions.
Data Presentation
Table 1: Estimated Yield and Purity at Different Stages of this compound Purification.
| Purification Stage | Starting Material (g) | Fraction Weight (g) | Estimated Yield (%) | Estimated Purity of this compound (%) |
| Crude Ethanolic Extract | 1000 | 100 - 150 | 10 - 15 | < 1 |
| Triterpenoid-Enriched Fraction | 100 - 150 | 20 - 30 | 2 - 3 | 5 - 10 |
| Silica (B1680970) Gel Chromatography Fraction | 20 - 30 | 2 - 4 | 0.2 - 0.4 | 30 - 40 |
| Reversed-Phase C18 Chromatography Fraction | 2 - 4 | 0.5 - 1 | 0.05 - 0.1 | 70 - 80 |
| Preparative HPLC Purified Compound | 0.5 - 1 | 0.05 - 0.1 | 0.005 - 0.01 | > 95 |
Note: These values are estimates and can vary depending on the quality of the starting material and the optimization of experimental conditions.[1]
Experimental Protocols
Preparation of Raw Material
The primary source for the isolation of this compound is the fruiting bodies of Ganoderma lucidum.[2]
-
Protocol:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the raw material to remove any debris.
-
Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.[2]
-
Store the powdered material in a cool, dry place to prevent degradation.[2]
-
Extraction of Crude Triterpenoids
An ethanolic extraction is employed to isolate the crude triterpenoid fraction containing this compound.[2] Two common methods are maceration and ultrasound-assisted extraction.
-
Protocol 2.1: Maceration [2]
-
Macerate the powdered Ganoderma lucidum (1 kg) with 95% ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.[2]
-
Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.[2]
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.[2]
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[2]
-
-
Protocol 2.2: Ultrasound-Assisted Extraction (UAE)
-
Mix the powdered G. lucidum with 80% ethanol in a suitable flask. A common solid-to-liquid ratio is 1:20 (w/v).[3]
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 45°C.[3]
-
Filter the mixture to separate the extract from the solid residue.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.[3]
-
Solvent Partitioning for Triterpenoid Enrichment
Solvent-solvent partitioning is utilized to separate the triterpenoid-rich fraction from other components in the crude extract.[2]
-
Protocol:
-
Suspend the crude ethanolic extract in distilled water.[2]
-
Perform liquid-liquid extraction with an equal volume of a non-polar solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) three times.[2]
-
Combine the organic fractions, which contain the triterpenoids.[2]
-
Dry the organic fraction over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.[2]
-
Silica Gel Column Chromatography
The triterpenoid-enriched fraction is subjected to silica gel column chromatography for further separation.[2][4]
-
Protocol:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).[2]
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[2]
-
Elute the column with a gradient of chloroform and acetone.[2][4] The specific gradient may need to be optimized.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
Reversed-Phase C18 Column Chromatography
Fractions enriched with this compound from the silica gel column are further purified using reversed-phase chromatography.[1][4]
-
Protocol:
-
Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol (B129727):water).[1][4]
-
Dissolve the semi-purified fraction in a minimal amount of the mobile phase and load it onto the column.[1]
-
Elute the column with a gradient of methanol and water.[1][4]
-
Collect and analyze fractions for the presence of this compound.
-
Pool the fractions containing this compound and evaporate the solvent.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using preparative HPLC.[1]
-
Protocol:
-
Dissolve the further enriched fraction in the mobile phase.[1]
-
Utilize a semi-preparative or preparative C18 HPLC column.[1]
-
Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.[1] The specific gradient will need to be optimized for baseline separation.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.[1]
-
Recrystallization with methanol can be performed to obtain high-purity crystals.
-
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Caption: this compound inhibits TNF-α via MAPK, NF-κB, and AP-1 pathways.[]
References
Application Note: HPLC-UV Method for the Quantification of Ganoderenic Acid C
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) found in Ganoderma mushrooms, is a significant bioactive compound with potential therapeutic applications.[1] Accurate and reliable quantification of this compound is essential for the quality control of raw materials, finished products, and in various stages of drug development, including pharmacokinetic and pharmacodynamic studies.[1] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely employed analytical technique for this purpose, valued for its specificity, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the quantification of this compound using an HPLC-UV method.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-UV analysis of this compound and related compounds, compiled from various studies.
Table 1: Chromatographic Conditions for Ganoderic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II or equivalent[1] | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector[1][3] | Agilent 1260 Infinity[4][5] |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm)[1] | Lichrosorb RP-18 (7 µm, 250 × 25 mm) (Semi-preparative)[1][3] | Zorbax C18[1][4][5] |
| Mobile Phase | Acetonitrile and 0.1% acetic acid (gradient)[1] | Acetonitrile and 2% acetic acid (gradient)[1][3] | Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) (isocratic)[1][6] |
| Flow Rate | 0.6 mL/min | 0.8 mL/min[1][3] | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm[1] | 252 nm[1][3] | 257 nm[1] |
| Column Temperature | 20°C | 30°C[1] | 22°C[1] |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
Table 2: Method Validation Parameters for Ganoderic Acid Analysis
| Parameter | Result |
| Linearity Range | 0.7 to 230 µg/mL (General for Ganoderic Acids)[3] |
| Correlation Coefficient (r²) | >0.999[3] |
| Recovery (%) | 90.0 - 105.7%[1] |
| Intra-day Precision (RSD %) | < 6.2%[1] |
| Inter-day Precision (RSD %) | < 6.2%[1] |
| Limit of Detection (LOD) (µg/mL) | 0.6 - 0.9[3] |
| Limit of Quantitation (LOQ) (µg/mL) | 2 - 3[3] |
Experimental Protocols
This section provides a detailed protocol for the extraction and HPLC-UV analysis of this compound. This protocol is a general guideline and may require optimization based on the specific sample matrix.
Sample Preparation (Ultrasonic Extraction)
Materials:
-
Dried and powdered Ganoderma sample (fruiting bodies, mycelia, or extract)
-
Methanol (B129727) or Chloroform[1]
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.2 µm syringe filters
Procedure:
-
Accurately weigh approximately 1 g of the powdered sample into a flask.[1]
-
Add 20 mL of chloroform (B151607) (or methanol) to the flask.[1]
-
Repeat the extraction process twice, combining the extracts.[1][7]
-
Filter the combined extract and evaporate to dryness under reduced pressure at 40°C.[1]
-
Re-dissolve the resulting residue in a known volume of methanol (e.g., 25 mL).[1]
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[1][7]
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
Procedure:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[7]
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
HPLC-UV Analysis
Procedure:
-
Set up the HPLC system with the conditions specified in Table 1. A C18 reversed-phase column is commonly used.[1]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas.[1]
Data Analysis
Qualitative Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.[1]
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.[1]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]
-
Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.[1]
-
The final content is typically expressed as mg/g of the dried sample.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ganoderma-market.com [ganoderma-market.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for LC-MS/MS Analysis of Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ganoderenic acid C using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are compiled from various scientific sources to ensure robustness and reliability for research and drug development applications.
Introduction
This compound is a bioactive triterpenoid (B12794562) found in Ganoderma species, a genus of fungi renowned for its medicinal properties. Accurate and sensitive quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of this compound in complex matrices. This application note details the optimized parameters and protocols for successful LC-MS/MS analysis of this compound.
LC-MS/MS Method Parameters
The following tables summarize the key parameters for the UPLC-MS/MS analysis of this compound. These parameters are based on established methods for the analysis of ganoderic acids and can be adapted and optimized for specific instrumentation and sample matrices.[1][2]
Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | Gradient elution is recommended to ensure optimal separation. Start with a low percentage of mobile phase B, ramp up to elute this compound, and then re-equilibrate the column. A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B). |
| Flow Rate | 0.35 mL/min[3] |
| Column Temperature | 40 °C[3] |
| Injection Volume | 2 - 20 µL[3][4] |
Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode[1][2] |
| Precursor Ion (Q1) | m/z 513.3 [M-H]⁻ (Predicted based on molecular weight of ~514 g/mol )[5] |
| Product Ion (Q3) | m/z 469.3 (Predicted, corresponds to [M-H-CO₂]⁻)[5] |
| Collision Energy (CE) | Optimization is required. A starting point of 20-40 eV is recommended based on similar compounds. |
| Cone Voltage / DP | Optimization is required. |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| Source Temperature | 500 °C[3] |
| Ion Spray Voltage | -4500 V (Negative Ion Mode)[3] |
| Gas Pressures | Ion Source Gas 1 (GS1): 50 psi, Ion Source Gas 2 (GS2): 60 psi, Curtain Gas: 25 psi[3] |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound standard in 1 mL of methanol (B129727).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards for the calibration curve. A typical concentration range would be 1 ng/mL to 1000 ng/mL.[6]
-
Store all standard solutions at 4°C in the dark.
Sample Preparation from Ganoderma Fruiting Bodies or Spores
This protocol is adapted from methods for extracting ganoderic acids from fungal material.[4][7]
-
Sample Pulverization: Dry the Ganoderma fruiting bodies or spores and grind them into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a conical tube.
-
Add 20 mL of 95% ethanol (B145695) (or methanol/chloroform).[4][7]
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of LC-MS grade methanol.
-
Filtration: Vortex the reconstituted solution for 1 minute to ensure complete dissolution and then filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of MS/MS Analysis
Caption: Logical flow of this compound analysis in a tandem mass spectrometer.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ganoderma-market.com [ganoderma-market.com]
- 5. benchchem.com [benchchem.com]
- 6. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ganoderenic Acid C Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in oncological research for its potential antitumor activities.[1][2] Preclinical studies have demonstrated its cytotoxic effects against a variety of cancer cell lines, suggesting its promise as a novel therapeutic agent.[3] The primary mechanisms underlying its anticancer properties include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2][4]
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of this compound in cancer cell lines. The described assays are fundamental for determining the compound's efficacy, understanding its mechanism of action, and advancing its development as a potential cancer therapeutic. The protocols include methods for assessing cell viability, quantifying apoptosis, and analyzing cell cycle distribution.
Data Presentation
The following tables summarize representative quantitative data obtained from studies investigating the cytotoxic effects of Ganoderic acids.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Ganoderic Acid | Incubation Time (h) | IC50 (µM) |
| HepG2 | A | 24 | 187.6 |
| HepG2 | A | 48 | 203.5 |
| SMMC7721 | A | 24 | 158.9 |
| SMMC7721 | A | 48 | 139.4 |
| HeLa | T derivative (TLTO-A) | 48 | ~25 |
| MDA-MB-231 | Extract | Not Specified | 25.38 µg/mL |
| SW 620 | Extract | Not Specified | 47.90 µg/mL |
Note: Data for Ganoderic Acid A and T derivatives are presented as examples. IC50 values for this compound may vary depending on the cell line and experimental conditions.[5][6][7]
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| Ganoderic Acid C1 | 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| Ganoderic Acid C1 | 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Note: This table presents hypothetical data for this compound based on typical results for similar compounds to illustrate data presentation. Actual results will vary.[8]
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 60.5 ± 4.2 | 25.1 ± 3.1 | 14.4 ± 2.5 |
| This compound | 50 | 75.3 ± 5.1 | 15.2 ± 2.8 | 9.5 ± 2.1 |
| This compound | 100 | 82.1 ± 6.3 | 10.4 ± 2.3 | 7.5 ± 1.9 |
Note: This table presents hypothetical data for this compound, as it is known to cause G1 phase arrest.[1][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.[9][10]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231)[8]
-
This compound (stock solution in DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.[8]
-
Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[8]
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][11]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the apoptotic cell population induced by this compound.[12]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within 1 hour.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.[13][14][15]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[8]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[8]
-
Incubate at -20°C for at least 2 hours.[8]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[8]
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
Analyze the cell cycle distribution using a flow cytometer.[8]
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Can Ganoderma Triterpenoids Exert Immunogenic Cell Death in Human Cancer Cells? A Systematic Review and Protein Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderenic Acid C: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncological research. As part of the broader family of ganoderic acids, it exhibits cytotoxic and pro-apoptotic effects against various cancer cell lines. These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its effects on cell viability, cell cycle progression, and apoptosis. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts. The information presented herein is primarily based on studies of Ganoderic Acid C1, a closely related and often interchangeably used term for this compound.
Data Presentation
The anti-proliferative activity of Ganoderic Acid C1 has been quantified across several human cancer cell lines. The following tables summarize the key quantitative data regarding its efficacy in inhibiting cancer cell growth, inducing cell cycle arrest, and promoting apoptosis.
Table 1: IC50 Values of Ganoderic Acid C1 in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| HeLa | Cervical Cancer | 92.3 |
| HepG2 | Hepatocellular Carcinoma | Not Specified |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Table 2: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment) [1]
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |
Table 3: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment) [1]
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Plausible Signaling Pathways
Ganoderic acids, as a class of compounds, are known to exert their anti-cancer effects through the modulation of key signaling pathways. While the specific pathways for this compound are still under detailed investigation, based on the activity of closely related ganoderic acids, the following pathways are plausibly involved.[2][3]
Caption: Plausible signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for assessing the anti-cancer activity of this compound in a cancer cell line.
Caption: General experimental workflow for assessing the anti-cancer activity of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)[1]
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, SMMC7721, MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.[1]
-
Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[1]
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry[1]
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[1]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[1]
-
Incubate at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[1]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Apoptosis Assay by Annexin V-FITC/PI Staining[1]
This protocol quantifies the apoptotic cell population induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within 1 hour.[1]
Western Blot Analysis for Signaling Pathway Proteins[1]
This protocol investigates the effect of this compound on the expression of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-p65, p-IκBα)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[1]
-
Separate equal amounts of protein on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[1]
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxicity, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines. The provided data and protocols offer a solid foundation for researchers to further explore its mechanisms of action and evaluate its therapeutic potential. Future studies should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its anti-neoplastic properties.
References
Application Notes and Protocols for Ganoderenic Acid C Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Ganoderenic acid C, a triterpenoid (B12794562) isolated from Ganoderma lucidum, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the protocols to assess the anti-inflammatory effects of this compound, focusing on its mechanism of action involving the inhibition of key inflammatory pathways.
Quantitative Data Summary
The anti-inflammatory activity of this compound and its related compounds has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its efficacy.
Table 1: Inhibition of Pro-inflammatory Mediators by Ganoderic Acid C1
| Experimental Model | Mediator | Ganoderic Acid C1 Concentration | Outcome | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | TNF-α Production | IC50: 24.5 µg/mL | Potent inhibition of TNF-α | [1] |
Table 2: Modulation of Signaling Pathways by Ganoderic Acid C1 in LPS-stimulated Macrophages
| Signaling Pathway | Target Protein | Ganoderic Acid C1 Concentration (µg/mL) | Effect | Reference |
| NF-κB | p-IκBα | 20 | Reduction | [2] |
| NF-κB | p-p65 (nuclear) | 20 | Reduction | [2] |
| MAPK | p-ERK1/2 | 10 and 20 | Reduction | [2] |
| MAPK | p-JNK | 10 and 20 | Reduction | [2] |
| MAPK | p-p38 | 10 and 20 | No significant effect | [2][3] |
| AP-1 | c-Jun | 10 and 20 | Reduction | [2][3] |
| AP-1 | c-Fos | 10 and 20 | No significant effect | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the anti-inflammatory properties of this compound are provided below.
Cell Culture and Treatment
This protocol outlines the basic steps for preparing cells for anti-inflammatory assays.
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[3][4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3][4]
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein extraction).[3]
-
Allow cells to adhere and grow overnight.[3]
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).[3][5]
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time, depending on the endpoint being measured (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for cytokine production).[3]
-
Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.[3]
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[3]
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals, which are then solubilized for quantification.[3]
-
Protocol:
-
Following the treatment protocol in a 96-well plate, remove the culture medium.[3]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate at 37°C for 3-4 hours.[3]
-
Remove the MTT solution and add 150 µL of a solvent like DMSO to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Principle: The Griess reagent reacts with nitrite (B80452), a stable product of NO, to form a colored azo compound that can be measured spectrophotometrically.[5]
-
Protocol:
-
After cell treatment, collect 50 µL of the cell culture supernatant.[5]
-
Mix the supernatant with 50 µL of Griess reagent in a 96-well plate.[5]
-
Incubate at room temperature for 10-15 minutes, protected from light.[5]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[4]
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify specific pro-inflammatory cytokines like TNF-α and IL-6.[4]
-
Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine overnight at 4°C.[1][5]
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.[5]
-
Add collected cell culture supernatants and standards to the wells and incubate.[1]
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).[1]
-
After incubation and washing, add the substrate and measure the resulting color change using a microplate reader at the appropriate wavelength (e.g., 450 nm).[1]
-
Calculate the cytokine concentration based on the standard curve.[1]
-
Western Blotting for Signaling Proteins
This technique is used to analyze the expression and phosphorylation of proteins in inflammatory signaling pathways like NF-κB and MAPK.[6]
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[1][6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-JNK) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
-
Visualizations
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway and partially suppressing the MAPK pathway.[1][2]
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for in vitro anti-inflammatory assays of this compound.
Caption: General experimental workflow for in vitro anti-inflammatory studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of Ganoderenic acid C on key cellular proteins using Western blot analysis. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and workflows.
This compound, a triterpenoid (B12794562) found in Ganoderma species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Mechanistic studies have revealed that this compound exerts its effects by modulating several key signaling pathways. Western blot analysis is a crucial technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of target proteins.
Proteins Affected by this compound and Related Compounds
This compound and its close analog, Ganoderenic acid C1, have been shown to primarily impact proteins involved in the NF-κB and MAPK signaling pathways , which are central to inflammation. Furthermore, the broader family of Ganoderic acids is known to induce apoptosis through the intrinsic mitochondrial pathway.
Key Protein Targets:
-
NF-κB Pathway:
-
Phospho-IκBα (p-IκBα)
-
Phospho-NF-κB p65 (p-p65)
-
-
MAPK Pathway:
-
Phospho-ERK1/2 (p-ERK1/2)
-
Phospho-JNK (p-JNK)
-
-
Apoptosis Pathway:
-
Bax
-
Bcl-2
-
Cleaved Caspase-3
-
Quantitative Data Summary
The following tables summarize the quantitative effects of Ganoderenic acid C1 on protein phosphorylation in lipopolysaccharide (LPS)-stimulated cells, as determined by Western blot analysis. Note: Ganoderenic acid C1 is a closely related analog of this compound, and the data is presented as a reference for the expected effects.
Table 1: Effect of Ganoderenic Acid C1 on NF-κB Pathway Proteins in LPS-Stimulated RAW 264.7 Macrophages [1]
| Target Protein | Treatment Concentration (µg/mL) | Change in Protein Level |
| p-IκBα | 10 | Reduced |
| 20 | Markedly Reduced | |
| Nuclear p-p65 | 10 | Reduced |
| 20 | Markedly Reduced |
Table 2: Effect of Ganoderenic Acid C1 on MAPK Pathway Proteins in LPS-Stimulated RAW 264.7 Macrophages [1]
| Target Protein | Treatment Concentration (µg/mL) | Change in Protein Level |
| p-ERK1/2 | 10 | Reduced |
| 20 | Markedly Reduced | |
| p-JNK | 10 | Reduced |
| 20 | Markedly Reduced |
Table 3: Effect of Ganoderenic Acid C1 on NF-κB Activation in PBMCs from Asthma Patients [1]
| Target Protein | Treatment | % of LPS-Stimulated Control |
| p-p65 | LPS + GAC1 (20 µg/mL) | Significantly Reduced (near abrogation) |
Data is qualitative or semi-quantitative based on visual inspection of Western blot bands as presented in the source material. For precise quantification, densitometric analysis of the Western blot bands is required.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by this compound.
Western Blot Experimental Workflow
The following diagram outlines the general workflow for Western blot analysis.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated NF-κB p65 (p-p65) and IκBα (p-IκBα)
Objective: To determine the effect of this compound on the phosphorylation of NF-κB p65 and IκBα in a relevant cell line (e.g., RAW 264.7 macrophages).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-p65 (Ser536), anti-p-IκBα (Ser32), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes to induce phosphorylation of p65 and IκBα.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65 and p-IκBα (diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for β-actin as a loading control.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2) and JNK (p-JNK)
Objective: To assess the impact of this compound on the phosphorylation of ERK1/2 and JNK in a suitable cell line.
Procedure:
-
Follow the same general procedure as in Protocol 1, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-JNK (Thr183/Tyr185).
-
Loading Controls: After detecting the phosphorylated proteins, strip the membrane and re-probe with antibodies against total ERK1/2 and total JNK to normalize for protein loading.
-
Protocol 3: Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2, and Cleaved Caspase-3)
Objective: To evaluate the effect of this compound on the expression of key apoptosis-regulating proteins.
Procedure:
-
Follow the same general procedure as in Protocol 1, with the following modifications:
-
Cell Treatment: Treat cells with this compound for a longer duration (e.g., 24-48 hours) to induce apoptosis.
-
Primary Antibodies: Use primary antibodies specific for Bax, Bcl-2, and cleaved caspase-3.
-
Data Analysis: Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic potential of this compound. An increase in this ratio is indicative of apoptosis induction.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the molecular mechanisms of this compound. By employing Western blot analysis to quantify changes in key proteins within the NF-κB, MAPK, and apoptosis pathways, researchers can further elucidate the therapeutic potential of this natural compound. It is important to note that while data for the closely related Ganoderenic acid C1 is available, further studies are needed to generate comprehensive quantitative data specifically for this compound.
References
Application Notes and Protocols: Quantifying Ganoderenic Acid C-Induced Apoptosis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-tumor properties. A key mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. Accurate quantification of apoptosis is crucial for evaluating the efficacy of this compound and understanding its dose-dependent effects. This document provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. The intrinsic signaling pathway of apoptosis initiated by this compound is also illustrated.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection. This allows for the identification of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Signaling Pathway of Ganoderenic Acid-Induced Apoptosis
Ganoderic acids primarily trigger the intrinsic (mitochondrial) pathway of apoptosis.[1][2][3] This process involves the modulation of key regulatory proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade.[1] this compound treatment can lead to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[2][3] An increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[1][2] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[4] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Ganoderenic Acid C Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It belongs to a class of oxygenated triterpenes that have garnered significant interest in the scientific community for their potential therapeutic properties. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in experimental settings. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound, ensuring optimal solubility and stability for use in various research applications.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 100665-42-7 | [1][2] |
| Molecular Formula | C₃₀H₄₄O₇ | [1][2] |
| Molecular Weight | 516.7 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Recommended Solvents | Methanol, Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695) | [1][4] |
| Recommended Stock Concentration | 10-50 mM in DMSO or Ethanol | General laboratory practice |
| Storage of Solid Compound | -20°C | [1] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | [5] |
| Stability of Solid Compound | ≥ 4 years at -20°C | [1] |
| Stability of Stock Solution | Stable for months at -20°C in a suitable solvent like DMSO | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO or ethanol, which can be stored for long-term use.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution:
-
Transfer the weighed powder to a sterile tube or vial.
-
Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). The solubility of the related compound, Ganoderic acid D, in these solvents is approximately 30 mg/mL.[4]
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Store the aliquots at -20°C or -80°C for long-term storage.[5] When stored properly, the stock solution in DMSO is expected to be stable for several months.[5]
-
Calculation Example for a 10 mM Stock Solution:
To prepare a 10 mM stock solution of this compound (MW = 516.7 g/mol ):
-
Weight (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Weight (mg) = 0.01 mol/L x 0.001 L x 516.7 g/mol x 1000 mg/g = 5.167 mg
-
Therefore, dissolve 5.167 mg of this compound in 1 mL of DMSO or ethanol.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
This protocol details the dilution of the high-concentration stock solution to prepare working solutions for direct application in cell culture or other experimental assays. It is highly recommended to prepare fresh working solutions for each experiment.[5]
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium or appropriate experimental buffer
-
Sterile tubes and pipette tips
Procedure:
-
Thawing the Stock Solution:
-
Retrieve a single aliquot of the frozen stock solution.
-
Thaw it completely at room temperature and vortex briefly to ensure homogeneity.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution with the appropriate sterile cell culture medium or buffer to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).
-
-
Final Dilution in Experimental Setup:
-
Add the appropriate volume of the working solution to your experimental setup (e.g., cell culture plate) to reach the final desired concentration.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5%.[5]
-
-
Immediate Use: Use the freshly prepared working solutions immediately to avoid potential degradation or precipitation in the aqueous environment.
Visualizations
The following diagrams illustrate the workflows for preparing this compound solutions.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Workflow for this compound Working Solution Preparation.
References
Application Notes and Protocols for the Quantitative Analysis of Ganoderenic Acid C in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Ganoderenic acid C in herbal extracts, particularly from Ganoderma species. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate and precise quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control of herbal medicines, standardization of extracts, and pharmacokinetic studies.
Introduction
This compound, a characteristic triterpenoid (B12794562) found in Ganoderma lucidum and related species, is of significant interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound in herbal extracts is crucial for ensuring product consistency, efficacy, and safety. These application notes outline validated methods for the extraction and quantitative analysis of this compound, providing a framework for routine quality control and advanced research applications.
Experimental Protocols
Extraction of this compound from Herbal Material
The following protocols describe efficient methods for extracting this compound from dried and powdered Ganoderma fruiting bodies or spores. The choice of method may depend on available equipment and desired extraction efficiency.
2.1.1. Method 1: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance extraction efficiency and is often faster than traditional maceration.[1]
-
Materials and Reagents:
-
Dried and powdered Ganoderma sample
-
Methanol (B129727) (HPLC grade) or 95% Ethanol[2]
-
Ultrasonic bath[1]
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)
-
Rotary evaporator
-
-
Protocol:
-
Weigh 1.0 g of the powdered Ganoderma sample into a suitable flask.
-
Add 20 mL of methanol or 95% ethanol (B145695).[2]
-
Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 45°C).[1]
-
Filter the extract to separate the supernatant from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.[2]
-
Combine all the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2][3]
-
Redissolve the dried extract in a known volume of methanol for HPLC or LC-MS/MS analysis. The solution should be filtered through a 0.2 µm syringe filter before injection.[2]
-
2.1.2. Method 2: Hot Ethanol Extraction
This method is a conventional and effective technique for extracting triterpenoids.
-
Materials and Reagents:
-
Dried and powdered Ganoderma sample
-
95% Ethanol[3]
-
Heating mantle or water bath with constant stirring
-
Filtration apparatus
-
Rotary evaporator
-
-
Protocol:
-
Weigh 10 g of the powdered Ganoderma sample.
-
Add 200 mL of 95% ethanol (solid-liquid ratio of 1:20).[3]
-
Heat the mixture to 60-80°C for 2 hours with constant stirring.[2][3]
-
Filter the hot extract through gauze or filter paper.
-
Collect the residue and repeat the extraction twice more with fresh ethanol.[2]
-
Combine the filtrates and evaporate the solvent using a rotary evaporator.[2]
-
Redissolve the crude extract in methanol to a specific concentration for analysis and filter through a 0.2 µm syringe filter.
-
Quantitative Analysis by HPLC-DAD
This protocol is suitable for routine quality control where this compound is present at sufficient concentrations.
-
Instrumentation and Conditions:
-
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Preparation: Prepare the sample extract as described in section 2.1 and ensure the final solution is clear and filtered.
-
Chromatography: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.[2] Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[6]
-
Quantitative Analysis by LC-MS/MS
This method offers higher sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or low concentrations of the analyte.[7][8]
-
Instrumentation and Conditions:
-
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method. An internal standard may be used for improved accuracy.[7]
-
MS/MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize MS parameters, such as precursor and product ion transitions, collision energy, and cone voltage.[2]
-
Analysis: Perform the chromatographic separation and detect the analyte using Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[9]
-
Quantification: Generate a calibration curve using the standard solutions and quantify this compound in the samples based on the peak area ratios (analyte/internal standard if used).[9]
-
Data Presentation
Table 1: HPLC-DAD Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (4.6 mm × 250 mm, 5 µm)[4][5] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.072% Phosphoric Acid in water[4] |
| Flow Rate | 1.2 mL/min[4] |
| Detection Wavelength | 257 nm[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 20 µL[2] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Column | UPLC BEH C18[9] |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in water and Acetonitrile[9] |
| Ionization Mode | ESI- (Negative Electrospray Ionization)[9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[9] |
Table 3: Method Validation Summary
This table summarizes typical validation parameters for the quantitative analysis of ganoderic acids.
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (r²) | > 0.999[4][5] | > 0.998[9] |
| Precision (RSD) | Intra-day: < 2%, Inter-day: < 5%[10] | Intra-day: < 6.8%, Inter-day: < 8.1%[9] |
| Accuracy (Recovery) | 93.60% - 105.09%[4][10] | 89.1% - 114.0%[9] |
| Limit of Detection (LOD) | 3.0 - 25.0 ng/mL[7][8] | 0.66 - 6.55 µg/kg[9] |
| Limit of Quantification (LOQ) | 20.0 - 40.0 ng/mL[7][8] | 2.20 - 21.84 µg/kg[9] |
Table 4: Reported Content of this compound in Ganoderma Species
| Ganoderma Part | Reported Content Range (µg/g) | Reference |
| Raw Spores | 0.44 - 16.25 | [4] |
| Sporoderm-broken Spores | 0.52 - 3.57 | [4] |
Note: The content of ganoderenic acids can vary significantly based on the strain, growth conditions, and part of the fungus used.[1]
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for this compound analysis.
Diagram 2: HPLC-DAD Quantification Logic
Caption: Logic for HPLC-DAD quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. ganoderma-market.com [ganoderma-market.com]
- 8. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Animal Models of Chemotherapy-Induced Fatigue in Ganoderic Acid Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotherapy-Induced Fatigue (CIF) is a prevalent and debilitating side effect experienced by cancer patients, significantly impacting their quality of life. The development of effective therapeutic interventions for CIF necessitates robust and reproducible animal models that accurately mimic the clinical manifestations of this condition. Ganoderic acids, bioactive triterpenoids isolated from Ganoderma lucidum, have demonstrated potential anti-fatigue properties, making them promising candidates for CIF management.
These application notes provide detailed protocols for establishing animal models of CIF and methodologies for evaluating the therapeutic efficacy of Ganoderic acids. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing preclinical studies in this area.
Animal Models of Chemotherapy-Induced Fatigue
The selection of an appropriate animal model and chemotherapy agent is critical for studying CIF. Rodent models, particularly mice, are widely used due to their genetic tractability and well-characterized physiology. The choice of chemotherapy drug should be based on its clinical relevance and its known propensity to induce fatigue.
5-Fluorouracil (5-FU)-Induced Fatigue Model in Tumor-Bearing Mice
This model is particularly relevant as it mimics the clinical scenario where fatigue is a consequence of both the tumor burden and the chemotherapy. A study by Abudumijiti et al. (2021) provides a comprehensive protocol for this model.[1][2]
Experimental Protocol:
-
Animal Model: BALB/c mice are commonly used.
-
Tumor Induction: CT26 colon carcinoma cells (2.5 x 10⁵ cells/mouse) are injected subcutaneously into the flank of the mice.[2]
-
Chemotherapy and Ganoderic Acid Administration:
-
Treatment is typically initiated when the tumor volume reaches a predetermined size.
-
5-Fluorouracil (5-FU) is administered intraperitoneally (i.p.) at a dose of 30 mg/kg.[1]
-
Ganoderic acid (GA) is co-administered, often orally, at a dose of 50 mg/kg.[1]
-
Treatments are administered for a specified period, for instance, 18 consecutive days.[1]
-
-
Assessment of Fatigue: Behavioral tests are conducted at the end of the treatment period to evaluate peripheral and central fatigue.
Cisplatin-Induced Fatigue Model
Cisplatin is a platinum-based chemotherapeutic agent known to cause significant fatigue.
Experimental Protocol:
-
Animal Model: C57BL/6J mice are a suitable strain.[3]
-
Chemotherapy Administration: Cisplatin is administered intraperitoneally (i.p.) at a dose of 3 mg/kg once daily for 4 consecutive days.[3]
-
Assessment of Fatigue: Fatigue-like behaviors and muscle atrophy can be assessed following the treatment period.
Doxorubicin-Induced Fatigue Model
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy that is associated with fatigue.
Experimental Protocol:
-
Animal Model: Female HSD:ICR mice have been used in studies of doxorubicin-induced fatigue.[4][5]
-
Chemotherapy Administration: Doxorubicin is administered at a dose of 2.5 mg/kg in two cycles (e.g., days 1-3 and 10-12).[4][5]
-
Assessment of Fatigue: Voluntary wheel running activity is a key parameter for assessing fatigue in this model.[4][5]
Experimental Protocols for Fatigue Assessment
A battery of behavioral tests should be employed to comprehensively assess the different dimensions of fatigue, including physical endurance, muscle strength, and spontaneous activity.
Weight-Loaded Forced Swim Test
This test evaluates physical endurance.
-
Apparatus: A cylindrical tank filled with water maintained at a specific temperature (e.g., 25°C).
-
Procedure:
-
A lead sinker (e.g., 5% of the mouse's body weight) is attached to the tail of the mouse.
-
The mouse is placed in the water tank.
-
The total swimming time until exhaustion is recorded. Exhaustion is defined as the inability of the mouse to rise to the surface for air for a set period (e.g., 10 seconds).[6]
-
Grip Strength Test
This test measures muscle strength.[7]
-
Apparatus: A grip strength meter.
-
Procedure:
-
The mouse is held by the tail and allowed to grasp the metal bar of the grip strength meter with its forelimbs.
-
The mouse is gently pulled backward until it releases its grip.
-
The peak force exerted by the mouse is recorded.
-
The test is repeated multiple times, and the average force is calculated.
-
Open Field Test
This test assesses locomotor activity and exploratory behavior, which can be reduced by fatigue.[7]
-
Apparatus: A square arena with walls. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
The mouse is placed in the center of the arena.
-
The animal's movement is tracked for a defined period (e.g., 5 minutes) using a video camera and analysis software.
-
Parameters measured include total distance traveled, time spent in the center, and the number of line crossings.
-
Voluntary Wheel Running
This method provides a continuous and non-invasive measure of spontaneous physical activity.[4][5][8]
-
Apparatus: Cages equipped with a running wheel connected to a data acquisition system.
-
Procedure:
-
Mice are individually housed in cages with free access to the running wheel.
-
The number of wheel revolutions is recorded continuously over a set period (e.g., 24 hours).
-
A reduction in wheel running activity is indicative of fatigue.
-
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of Ganoderic acid on 5-FU-induced fatigue in tumor-bearing mice.[1][2]
Table 1: Effect of Ganoderic Acid on Behavioral Tests in 5-FU-Treated Tumor-Bearing Mice
| Treatment Group | Weight-Loaded Swimming Time (s) | Grip Strength (g) | Open Field Test (Total Distance, cm) |
| Control | Data not specified | Data not specified | Data not specified |
| 5-FU | Significantly decreased | Significantly decreased | Significantly decreased |
| 5-FU + GA (50 mg/kg) | Significantly increased vs. 5-FU | Significantly increased vs. 5-FU | Significantly increased vs. 5-FU |
Data presented as qualitative summaries based on the findings of the cited study. For precise numerical values, refer to the original publication.
Table 2: Effect of Ganoderic Acid on Biochemical Markers in 5-FU-Treated Tumor-Bearing Mice
| Treatment Group | Serum ATP | Serum LDH Activity | Serum Lactic Acid | Muscle Glycogen | Liver Glycogen |
| Control | Normal | Normal | Normal | Normal | Normal |
| 5-FU | Decreased | Increased | Increased | Decreased | Decreased |
| 5-FU + GA (50 mg/kg) | Increased vs. 5-FU | Decreased vs. 5-FU | Decreased vs. 5-FU | Increased vs. 5-FU | Increased vs. 5-FU |
Data presented as qualitative summaries based on the findings of the cited study. For precise numerical values, refer to the original publication.
Table 3: Effect of Ganoderic Acid on Inflammatory Cytokines and Signaling Molecules in 5-FU-Treated Tumor-Bearing Mice
| Treatment Group | Skeletal Muscle p-AMPK | Skeletal Muscle IL-6 | Skeletal Muscle TNF-α | Hippocampus IL-6 | Hippocampus iNOS | Hippocampus COX2 |
| Control | Normal | Normal | Normal | Normal | Normal | Normal |
| 5-FU | Increased | Increased | Increased | Increased | Increased | Increased |
| 5-FU + GA (50 mg/kg) | Decreased vs. 5-FU | Decreased vs. 5-FU | Decreased vs. 5-FU | Decreased vs. 5-FU | Decreased vs. 5-FU | Decreased vs. 5-FU |
Data presented as qualitative summaries based on the findings of the cited study. For precise numerical values, refer to the original publication.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for studying Ganoderic acid in a CIF model.
Signaling Pathway Diagram: Peripheral Fatigue
Caption: Ganoderic acid's effect on peripheral fatigue signaling.
Signaling Pathway Diagram: Central Fatigue
Caption: Ganoderic acid's effect on central fatigue signaling.
References
- 1. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review of mouse models for studying cancer-related fatigue: Methods, findings and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A clinically translatable mouse model for chemotherapy-related fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the development and evaluation of animal models for chronic fatigue syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing passive measures of fatigue-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Ganoderic Acid C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, a genus of polypore mushrooms that have been used for centuries in traditional Asian medicine. Among these, Ganoderic acid C has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. Accurate and precise quantification of Ganoderic acid C is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the qualitative and quantitative analysis of Ganoderic acid C due to its high resolution, sensitivity, and specificity.
This document provides detailed application notes and protocols for the analysis of Ganoderic acid C using HPLC. It includes methodologies for sample preparation, chromatographic conditions, and data analysis, along with a summary of its known effects on cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC analysis of Ganoderic acid C and related compounds, compiled from various studies.
Table 1: Chromatographic Conditions for Ganoderic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity or similar | Waters Alliance e2695 or similar | Shimadzu LC-20A or similar |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1] | Zorbax SB-C18 (e.g., 150 mm x 4.6 mm, 5 µm)[2] | Lichrosorb RP-18 (e.g., 250 mm x 25 mm, 7 µm) (Semi-preparative)[1] |
| Mobile Phase | Acetonitrile and 2% acetic acid (gradient)[1] | Methanol (B129727) and 1.0% acetate (B1210297) buffer (60:40, v/v) (isocratic)[2] | Acetonitrile and 0.1% aqueous acetic acid (gradient) |
| Flow Rate | 0.8 mL/min[1] | 0.5 mL/min[2] | 1.0 mL/min |
| Detection Wavelength | 252 nm[1] | Not Specified | 254 nm[3] |
| Column Temperature | Ambient | 25°C[2] | 30°C |
| Injection Volume | 20 µL | 5 µL[2] | 10 µL |
Table 2: Method Validation Parameters for Ganoderic Acid Analysis
| Parameter | Ganoderic Acid C | Ganoderic Acid A | Ganoderic Acid B |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.99[2] | > 0.999 |
| Limit of Detection (LOD) | 0.6 µg/mL[1] | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 2 µg/mL[1] | Not Specified | Not Specified |
| Recovery (%) | 96.85 - 105.09[1] | 99.58[2] | Not Specified |
| Intra-day Precision (RSD %) | 0.8 - 4.8[1] | < 2[2] | Not Specified |
| Inter-day Precision (RSD %) | 0.7 - 5.1[1] | < 2[2] | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the HPLC analysis of Ganoderic acid C.
Sample Preparation: Extraction of Ganoderic Acids from Ganoderma Species
Materials and Reagents:
-
Dried and powdered fruiting bodies or mycelia of Ganoderma species
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Ethyl acetate
-
Ultrasonic bath
-
Rotary evaporator
-
0.45 µm or 0.22 µm syringe filters
Protocol 1: Ultrasonic Extraction
-
Weigh accurately about 1 g of the powdered Ganoderma sample into a flask.
-
Add 20 mL of chloroform (or methanol/ethanol).
-
Perform ultrasonic extraction for 30 minutes.
-
Filter the extract.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40-60°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: Heat-Assisted Extraction
-
Weigh 10 g of powdered Ganoderma fruiting bodies.
-
Add 200 mL of 95% ethanol.
-
Heat the mixture at 80°C for 2 hours with constant stirring.
-
Filter the extract through gauze.
-
Repeat the extraction process twice more with fresh ethanol.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Dissolve a known amount of the dried extract in methanol to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
Materials and Reagents:
-
Ganoderic acid C reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Deionized water
Standard Solution Preparation:
-
Accurately weigh a precise amount of Ganoderic acid C reference standard.
-
Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Procedure:
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas.
Data Analysis
Qualitative Analysis: Identify the peak corresponding to Ganoderic acid C in the sample chromatogram by comparing its retention time with that of the reference standard.
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the peak area of Ganoderic acid C in the sample chromatogram and the regression equation to calculate the concentration of Ganoderic acid C in the sample.
Signaling Pathways Modulated by Ganoderic Acid C
Ganoderic acid C has been shown to exert its biological effects, particularly its anti-inflammatory activities, by modulating key intracellular signaling pathways.
1. Inhibition of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ganoderic acid C1 has been demonstrated to suppress the activation of NF-κB.[3] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, Ganoderic acid C1 blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, which include those for pro-inflammatory cytokines like TNF-α.[3][4]
2. Suppression of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38 and JNK, is another critical pathway in the inflammatory response. Ganoderic acid C has been shown to partially suppress the MAPK pathway.[4] By inhibiting the phosphorylation of key MAPK proteins, Ganoderic acid C can further reduce the expression of inflammatory mediators.
Visualizations
References
- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ganoderenic acid C stability issues in cell culture media
Welcome to the Technical Support Center for Ganoderenic Acid C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Its primary reported bioactivities include anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][3]
Q2: What are the main stability concerns when working with this compound in cell culture?
Like many triterpenoids, this compound can be susceptible to degradation in aqueous solutions like cell culture media.[4] Its stability can be influenced by several factors, including the pH of the medium, temperature, exposure to light, and interactions with components within the media, such as serum proteins.[4] Degradation can lead to inconsistent or weaker-than-expected biological effects in your experiments.
Q3: What are the optimal storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions, typically dissolved in a suitable solvent like DMSO, should be stored at -20°C or -80°C and protected from light. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
To empirically determine the stability of this compound in your specific experimental setup, a time-course stability study is recommended. This involves incubating the compound in your cell culture medium at 37°C and quantifying its concentration at various time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Troubleshooting Guide
Issue 1: Inconsistent or Weaker-Than-Expected Biological Effects
This is a common issue that may be related to the degradation of this compound in the cell culture medium.
Possible Causes:
-
Degradation in Media: The compound may be degrading over the course of your experiment (e.g., 24-72 hours).
-
Incorrect Storage: Improper storage of stock solutions can lead to degradation before the experiment begins.
-
Interaction with Serum: Components in fetal bovine serum (FBS) or other sera can bind to or degrade the compound.
-
Light Exposure: Prolonged exposure to light can cause photodegradation.
Solutions:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in diluted, aqueous forms for extended periods.
-
Proper Stock Solution Storage: Ensure your stock solution is stored at -20°C or -80°C in light-protecting tubes and avoid multiple freeze-thaw cycles.
-
Serum-Free or Reduced-Serum Conditions: If your cell line permits, consider using a serum-free or reduced-serum medium for the duration of the treatment.
-
Protect from Light: Keep stock solutions and media containing this compound protected from light as a standard laboratory practice.
Issue 2: Difficulty Confirming On-Target Mechanism of Action
Observed effects may be due to off-target interactions or issues with the experimental setup.
Possible Causes:
-
Compound Degradation: As mentioned above, degradation can lead to a loss of specific activity.
-
Assay Sensitivity: The assay used may not be sensitive enough to detect the intended molecular interaction.
-
Off-Target Effects: Like many natural products, the complete interaction profile of this compound within a cell is not fully characterized.
Solutions:
-
Confirm Compound Integrity: Perform a stability assessment to ensure the compound is not degrading under your experimental conditions.
-
Use Orthogonal Assays: Confirm your findings using multiple, distinct experimental methods that measure the same biological endpoint.
-
Perform Rescue Experiments: If this compound is hypothesized to inhibit a specific enzyme, try overexpressing that enzyme to see if the phenotype is reversed.
Data Presentation
While specific quantitative data for the stability of this compound in various cell culture media is not extensively published, the following table provides a template with hypothetical data based on general stability patterns for similar compounds. Researchers are strongly encouraged to perform their own stability studies.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM + 10% FBS (µM) | % Remaining | Concentration in Serum-Free DMEM (µM) | % Remaining |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | 9.5 | 95% | 9.8 | 98% |
| 4 | 8.8 | 88% | 9.5 | 95% |
| 8 | 7.5 | 75% | 9.0 | 90% |
| 12 | 6.2 | 62% | 8.5 | 85% |
| 24 | 4.0 | 40% | 7.2 | 72% |
| 48 | 1.5 | 15% | 5.0 | 50% |
| 72 | <0.5 | <5% | 3.1 | 31% |
Experimental Protocols
Protocol for Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability and half-life of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM, with and without serum)
-
Sterile microcentrifuge tubes or other appropriate sterile tubes
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Spiked Medium:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Spike your pre-warmed cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Vortex the spiked medium gently to ensure homogeneity.
-
-
Incubation:
-
Aliquot the spiked medium into several sterile tubes.
-
Place the tubes in a cell culture incubator set at 37°C with 5% CO2.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one aliquot for analysis.
-
-
Sample Processing:
-
Immediately after removal from the incubator, process the samples to halt any further degradation. This may involve freezing the sample at -80°C or immediate extraction.
-
-
Extraction (if necessary):
-
Thaw the samples if frozen.
-
Perform a liquid-liquid or solid-phase extraction to separate this compound from media components that may interfere with analysis.
-
-
Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the compound in your specific medium.
-
Visualizations
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor signal in LC-MS analysis of Ganoderenic acid C
Welcome to the technical support center for the LC-MS analysis of Ganoderenic acid C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound, leading to poor signal intensity or other undesirable results.
Issue 1: Poor or No Signal for this compound
A weak or absent signal for your analyte is a common problem. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inadequate Sample Preparation | - Ensure complete extraction: Use effective solvents like methanol (B129727), ethanol, ethyl acetate, or chloroform (B151607) for extraction from the sample matrix.[1] Sonication can improve extraction efficiency.[1][2] - Confirm analyte solubility: this compound is soluble in methanol.[3] Ensure the final sample is dissolved in a solvent compatible with the mobile phase. - Check for degradation: Prepare fresh stock solutions and samples to rule out analyte degradation.[4] |
| Suboptimal Ionization Source | - Evaluate ESI and APCI: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) may provide a more stable signal and lower baseline noise for some ganoderic acids.[2][4] It is recommended to test both ionization sources. - Optimize ionization polarity: this compound can be detected in both positive and negative ion modes.[4] Test both polarities to determine which provides a better signal for your specific instrument and conditions. For negative ion mode, the expected deprotonated molecule [M-H]⁻ would be at approximately m/z 515.7. |
| Incorrect Mass Spectrometer Settings | - Verify precursor ion m/z: Confirm the correct m/z for the precursor ion of this compound (C₃₀H₄₄O₇, Molecular Weight: 516.7).[3] In positive mode, look for [M+H]⁺ at m/z ~517.7, and in negative mode, look for [M-H]⁻ at m/z ~515.7. - Optimize source parameters: Fine-tune parameters such as capillary voltage, gas flow, and temperature.[4] - Optimize fragmentation: If using MS/MS, optimize the collision energy to ensure efficient fragmentation and detection of product ions.[4] Common neutral losses for ganoderic acids include H₂O and CO₂.[4] |
| Chromatographic Issues | - Mobile phase composition: An acidic mobile phase, such as water and acetonitrile (B52724) with 0.1% formic acid, is often used to improve peak shape and ionization efficiency.[2][5] - Column choice: A C18 column is commonly used for the separation of ganoderic acids.[2][5] - Gradient optimization: Develop a suitable gradient to ensure this compound is adequately retained and separated from other matrix components. |
| System Contamination | - Flush the system: Flush the LC system and mass spectrometer to remove any contaminants that could be suppressing the signal.[4] - Run blanks: Inject blank samples to ensure the system is clean before running your samples.[4] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape can compromise resolution and the accuracy of quantification.
| Potential Cause | Recommended Solutions |
| Inappropriate Mobile Phase pH | - Acidify the mobile phase: The addition of a small amount of acid (e.g., 0.1-0.5% formic acid or acetic acid) can significantly improve the peak shape of acidic compounds like this compound.[2][4] |
| Column Overload | - Dilute the sample: If the peak is fronting, it may be due to column overload. Dilute your sample and reinject.[4] |
| Secondary Interactions | - Use a different column: Interactions between the analyte and the stationary phase can lead to peak tailing. Consider trying a different C18 column from another manufacturer or a column with a different stationary phase. |
| Column Degradation | - Replace the column: Over time, columns can degrade, leading to poor peak shape. Replace the analytical column with a new one.[4] A guard column is recommended to extend the life of the analytical column.[4] |
Issue 3: High Background Noise
High background noise can obscure the analyte signal and reduce sensitivity.
| Potential Cause | Recommended Solutions |
| Contaminated Solvents or Reagents | - Use high-purity solvents: Use LC-MS grade solvents and fresh reagents to prepare your mobile phases. |
| Contaminated LC-MS System | - Clean the system: A thorough cleaning of the LC system and the mass spectrometer's ion source can help reduce background noise.[4] |
| Suboptimal Ionization Source | - Consider APCI: As mentioned, APCI can sometimes provide a lower baseline noise compared to ESI for ganoderic acids.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for this compound analysis?
A1: While optimization is always necessary for a specific instrument and application, the following table provides a good starting point for method development.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 2.1 or 4.6 mm i.d., sub-2 µm or 5 µm particle size).[2] |
| Mobile Phase A | Water with 0.1% - 0.5% formic acid.[2][5] |
| Mobile Phase B | Acetonitrile with 0.1% - 0.5% formic acid.[2][5] |
| Flow Rate | Typically 0.3 - 0.8 mL/min, depending on the column internal diameter.[2] |
| Ionization Source | ESI or APCI.[2][4] APCI may offer better signal stability.[2] |
| Polarity | Negative or Positive ion mode.[2][4] |
| Precursor Ion (m/z) | ~517.7 for [M+H]⁺ or ~515.7 for [M-H]⁻. |
| Scan Mode | Start with a full scan to confirm the presence of the precursor ion, then develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for quantification.[4] |
Q2: Which ionization source, ESI or APCI, is better for this compound?
A2: Both ESI and APCI can be used. However, for some ganoderic acids, APCI has been reported to provide a more stable mass spectral signal and lower baseline noise compared to ESI.[2][4] It is advisable to test both sources to determine the optimal one for your specific experimental conditions.
Q3: Should I use positive or negative ion mode?
A3: Ganoderenic acids can be detected in both positive and negative ion modes.[2][4] The choice often depends on the specific compound and the instrument being used. For many ganoderic acids, negative ion mode provides a strong signal for the deprotonated molecule [M-H]⁻.[5] It is recommended to evaluate both modes during method development.
Q4: How can I minimize matrix effects?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS. To mitigate them:
-
Improve sample cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample matrix.[6]
-
Optimize chromatography: Ensure good chromatographic separation of this compound from co-eluting matrix components.[6]
-
Use an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar compound can be used.[4]
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
This protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., Ganoderma mushroom powder).
-
Weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., methanol, ethanol, or chloroform).[1][2]
-
Sonicate the mixture in an ultrasonic water bath for 30 minutes.[1][2]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 40 °C.[2]
-
Reconstitute the dried extract in a known volume of methanol or mobile phase for LC-MS analysis.[1]
-
Filter the final solution through a 0.2 µm syringe filter before injection.[2]
Visualizations
Caption: Troubleshooting workflow for poor or no signal of this compound.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
Ganoderenic acid C purity and standardization challenges
Welcome to the Technical Support Center for Ganoderenic Acid C. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis, purification, and standardization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Ganoderic Acid C?
A1: this compound and Ganoderic Acid C are distinct triterpenoid (B12794562) compounds found in Ganoderma species, with different chemical structures and properties. It is crucial to correctly identify the specific compound for accurate research.
-
This compound:
-
Molecular Weight: 516.7 g/mol [2]
-
Key Structural Features: Typically characterized by a lanostane (B1242432) skeleton with specific hydroxyl and carboxyl group arrangements.[2]
-
Ganoderic Acid C:
Failure to distinguish between these compounds can lead to incorrect quantification and misinterpretation of biological activity.
Q2: What are the primary challenges in the standardization of this compound?
A2: The standardization of this compound in herbal products and extracts is a significant challenge due to several factors:
-
Natural Variability: The concentration of this compound can vary significantly between different species of Ganoderma, and even within the same species due to factors like geographic origin, cultivation conditions, and harvest time.
-
Complex Mixtures: this compound is typically found alongside a multitude of other structurally similar triterpenoids, making its isolation and quantification difficult.[4]
-
Lack of Certified Reference Standards: The availability of high-purity, certified reference standards for this compound can be limited, which is a critical component for accurate quantification.
-
Extraction Efficiency: The yield of this compound is highly dependent on the extraction method and solvents used, leading to variability in reported concentrations.[3]
-
Stability: Ganoderenic acids can be sensitive to heat and acidic conditions, potentially degrading during extraction and processing, which affects the final quantified amount.[5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, purified this compound should be stored as a solid at -20°C or below, protected from light and moisture.[3] If in solution, it is advisable to use aprotic solvents and store at low temperatures to minimize degradation. Repeated freeze-thaw cycles should be avoided by aliquoting the solution.[3]
Troubleshooting Guides
HPLC Analysis of this compound
This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic carboxyl group of this compound and active sites on the silica-based C18 column. | 1. Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxyl group, leading to a more symmetrical peak shape.[6][7] 2. Check Column Health: The column may be degrading. Flush the column or replace it if the problem persists. |
| Poor Peak Shape (Fronting) | 1. Sample Overload: Injecting too high a concentration of the sample. 2. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. | 1. Dilute the Sample: Reduce the concentration of the sample and re-inject. 2. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[8] |
| Inconsistent Retention Times | 1. Mobile Phase Composition Change: Inaccurate mixing of the mobile phase solvents. 2. Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of solvents. 2. Use a Column Oven: Maintain a constant and stable column temperature (e.g., 30°C).[6] 3. Equilibrate Properly: Allow the column to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting the sample.[8] |
| Low Peak Intensity/No Peak | 1. Sample Degradation: this compound may have degraded due to improper storage or handling. 2. Incorrect Detection Wavelength: The UV detector is not set to the optimal wavelength for this compound. 3. Low Concentration: The concentration of this compound in the sample is below the detection limit of the instrument. | 1. Use a Fresh Sample: Prepare a new sample from properly stored material. 2. Set Optimal Wavelength: The optimal UV detection wavelength for ganoderic acids is typically around 252 nm.[4][6] 3. Concentrate the Sample: If the concentration is too low, consider a sample concentration step prior to injection. |
Extraction and Purification of this compound
This guide provides troubleshooting for common issues during the extraction and purification of this compound from Ganoderma species.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | 1. Inefficient Extraction Method: The chosen method may not be optimal for this compound. 2. Inappropriate Solvent: The polarity of the extraction solvent may not be suitable. 3. Insufficient Particle Size Reduction: The raw material is not ground finely enough. | 1. Optimize Extraction: Consider using ultrasound-assisted extraction or optimizing the duration and temperature of maceration.[3] 2. Solvent Selection: Ethanol (B145695) (80-95%) is a commonly used and effective solvent for extracting triterpenoids from Ganoderma.[2][6] 3. Grind Material: Ensure the dried Ganoderma fruiting bodies are ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[9] |
| Co-elution of Impurities during Column Chromatography | 1. Inappropriate Stationary Phase: The selected column packing material is not providing adequate separation. 2. Unoptimized Mobile Phase: The solvent gradient is not shallow enough to resolve closely related compounds. 3. Column Overloading: Too much crude extract is loaded onto the column. | 1. Select Appropriate Column: Silica gel and C18 reversed-phase columns are commonly used. Consider using Sephadex LH-20 for size-exclusion chromatography to remove pigments and other impurities.[3] 2. Optimize Gradient: Develop a slower, more shallow gradient elution to improve the resolution between this compound and other similar triterpenoids. 3. Reduce Sample Load: Decrease the amount of extract loaded onto the column to prevent band broadening and improve separation. |
| Degradation of this compound during Processing | Exposure to High Temperatures or Acidic Conditions: Ganoderenic acids can be labile under these conditions. | 1. Use Reduced Pressure Evaporation: When concentrating the extract, use a rotary evaporator at a low temperature (not exceeding 50°C) to remove the solvent.[5][9] 2. Avoid Strong Acids: Be mindful of the pH during extraction and purification steps. If acidic modifiers are needed for chromatography, use them in low concentrations.[5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Material Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (40-60 mesh).[9]
-
Extraction:
-
Filtration: Separate the extract from the solid residue by filtration.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.[3]
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[9]
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% acetic acid.[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 252 nm.[6]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) (e.g., 1 mg/mL).
-
Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in methanol to a suitable concentration.
-
Filter the solution through a 0.2 µm syringe filter before injection.[2]
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.[6]
-
Data Presentation
Table 1: Comparison of HPLC-UV Conditions for Ganoderic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 Infinity or equivalent | Standard HPLC with UV-VIS detector |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm) | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and 2% acetic acid (gradient)[4] | Acetonitrile and 0.1% acetic acid (gradient)[6] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[6] |
| Detection Wavelength | 252 nm[4] | 252 nm[6] |
| Column Temperature | 30°C[6] | 30°C[6] |
| Injection Volume | 20 µL | 20 µL[6] |
Visualizations
Experimental Workflow for this compound Purity and Standardization
Caption: Workflow for the extraction, purification, and analysis of this compound.
Representative Signaling Pathway Modulated by Ganoderic Acids
Note: This diagram illustrates the NF-κB signaling pathway, which is a known target of other ganoderic acids like Ganoderic Acid C1. While specific data for this compound is limited, this serves as a representative model for its potential anti-inflammatory mechanism.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Ganoderic acid C | C30H42O7 | CID 10346401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid F | C32H42O9 | CID 23247895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming Ganoderenic acid C precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges related to Ganoderenic acid C precipitation in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound, like other related triterpenoids, has very low solubility in water.[1][2][3] Its hydrophobic structure causes it to crash out of solution when introduced into an aqueous environment without the proper solubilizing agents. Direct dissolution in aqueous buffers is generally unsuccessful.
Q2: I dissolved the compound in DMSO first, but it still precipitated upon dilution. What went wrong?
A2: While DMSO is an excellent initial solvent, simple dilution into an aqueous solution is often insufficient.[4] The final concentration of DMSO might be too low to maintain solubility, or the rapid change in solvent polarity causes the compound to precipitate. For maximum solubility, a carefully planned co-solvent system or formulation is necessary. It is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol (B145695) before diluting it with an aqueous buffer.[5]
Q3: What are the recommended methods for preparing a clear aqueous solution of this compound?
A3: The most effective methods involve creating a stock solution in a suitable organic solvent and then using a co-solvent system or other formulation strategies for the final working solution.[4][5] Two common and effective protocols involve using a combination of DMSO, PEG300, and Tween-80, or using a cyclodextrin (B1172386) like SBE-β-CD.[4][6] These methods can achieve clear solutions with concentrations of at least 1.25 mg/mL.[4][6]
Q4: My solution looks cloudy or has a precipitate. Can I heat it or sonicate it?
A4: Yes, if precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4][6] However, be mindful of the compound's stability, as some ganoderic acids can be sensitive to acidic conditions and heat, which may lead to degradation.[7]
Q5: What is the best way to store this compound solutions?
A5: Stock solutions in a pure organic solvent like DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[4][6] Aqueous working solutions are often less stable. It is highly recommended to prepare these solutions fresh on the day of use and not to store them for more than one day to ensure reliable experimental results.[4][5]
Q6: Does the pH of my aqueous solution matter?
A6: Yes, the pH of the solution can influence the solubility and stability of ganoderic acids.[8] As acidic compounds, their solubility can change with pH. While specific data for this compound is limited, it is a critical parameter to consider and control in your experiments. Some HPLC methods use acidified mobile phases (e.g., with formic or phosphoric acid) to ensure consistent protonation and retention of the compounds.[9][10]
Data Presentation: Solubility & Formulation
The following tables summarize key quantitative data for formulating ganoderic acids in various solvents.
Table 1: Solubility of Related Ganoderic Acids in Organic Solvents
| Compound | Solvent | Solubility | Notes |
| Ganoderic acid C1 | DMSO | 50 mg/mL (97.15 mM) | Requires sonication.[4] |
| Ganoderic acid D | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | Purge with inert gas recommended.[5] |
| This compound | Methanol | Soluble | Specific concentration not provided.[11] |
Table 2: Preclinical Aqueous Formulation Strategies & Achievable Concentrations
| Formulation Protocol | Key Components | Achievable Concentration | Final Appearance |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Clear Solution[4][6] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | Clear Solution[4][6] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | Clear Solution[4][6] |
| Protocol 4 | Ethanol:PBS (pH 7.2) (1:3 ratio) | ~0.25 mg/mL | Sparingly soluble[5] |
Experimental Protocols
Below are detailed methodologies for preparing aqueous solutions of this compound.
Protocol 1: Co-Solvent Formulation
This protocol is effective for achieving a clear, stable solution for in vivo and in vitro experiments.[4][6]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 12.5 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
-
Add Co-Solvents Sequentially: For a 1 mL final working solution, perform the following steps in order, mixing thoroughly after each addition:
-
Start with 400 µL of PEG300.
-
Add 100 µL of your DMSO stock solution (12.5 mg/mL) and mix until uniform.
-
Add 50 µL of Tween-80 and mix again.
-
-
Add Aqueous Component: Add 450 µL of saline (or your desired aqueous buffer) to the mixture to bring the final volume to 1 mL.
-
Final Check: The solution should be clear. If any precipitation occurs, gentle warming or sonication can be applied. Use this working solution on the same day it is prepared.
Protocol 2: Cyclodextrin-Based Formulation
This method uses sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[4][6]
-
Prepare Stock Solution: As in Protocol 1, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 12.5 mg/mL).
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline (or your desired aqueous buffer).
-
Combine: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix and Use: Mix thoroughly until the solution is clear. This formulation should be used fresh. Note that this protocol should be used with caution for dosing periods longer than half a month.[4]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solubilization
Caption: Workflow for preparing aqueous solutions of this compound.
Diagram 2: Troubleshooting Precipitation Issues
Caption: Logical steps for troubleshooting this compound precipitation.
References
- 1. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing Degradation of Ganoderenic Acid C
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ganoderenic acid C to minimize its degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed, light-protecting container. Under these conditions, the compound is expected to be stable for an extended period.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions fresh before use. If storage is necessary, dissolve this compound in an anhydrous aprotic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month, protected from light.
Q3: What are the primary factors that contribute to the degradation of this compound?
A3: The main factors that can cause the degradation of this compound are:
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Temperature: Higher temperatures accelerate the rate of chemical degradation.
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pH: this compound is susceptible to degradation in aqueous solutions, and the pH of the medium can significantly influence its stability.
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Light: Exposure to light, particularly UV light, can lead to photodegradation.
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Oxidation: The presence of oxidizing agents can lead to the degradation of the compound.
-
Solvent: Protic solvents may facilitate degradation reactions, especially under acidic conditions.
Q4: Can I store this compound in an aqueous buffer?
A4: Storing this compound in aqueous buffers for extended periods is not recommended due to its susceptibility to hydrolysis and other pH-dependent degradation pathways. If your experiment requires an aqueous solution, it should be prepared fresh and used as quickly as possible.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
-
Possible Cause: Degradation of this compound in the stock solution or final experimental medium.
-
Solutions:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution from solid compound stored under recommended conditions.
-
Minimize Time in Aqueous Media: Add the this compound solution to your experimental setup at the last possible moment.
-
Conduct a Stability Check: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer by quantifying its concentration at different time points using HPLC.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms of this compound samples.
-
Possible Cause: Formation of degradation products due to improper storage or handling.
-
Solutions:
-
Review Storage and Handling Procedures: Ensure that both solid compound and solutions are stored at the correct temperature, protected from light, and handled with appropriate solvents.
-
Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be conducted under stress conditions (acid, base, oxidation, heat, light). This can help in confirming if the unknown peaks are indeed degradants.
-
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is limited in published literature, the following tables provide a summary of known stability information for this compound and related compounds, as well as illustrative data based on the general behavior of lanostane-type triterpenoids.
Table 1: Recommended Storage Conditions and Stability of Ganoderenic Acids
| Compound/Preparation | Storage Condition | Reported Stability |
| This compound (Solid) | -20°C | ≥ 4 years |
| Ganoderic acid C1 (in DMSO) | -80°C | Up to 6 months |
| Ganoderic acid C1 (in DMSO) | -20°C | Up to 1 month |
| Triterpenoid Enriched Fraction (containing Ganoderic Acid H) | Room Temperature | Up to 1 year |
| Ganoderic acids A & B (in Methanol) | Room Temperature | Stable for 24 hours |
Table 2: Illustrative Degradation of this compound Under Stress Conditions (Hypothetical Data)
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends of degradation based on the chemical properties of lanostane-type triterpenoids. Actual degradation rates should be determined experimentally.
| Stress Condition | Incubation Time (hours) | Estimated Degradation (%) |
| 0.1 M HCl (Aqueous) | 24 | ~ 15-25% |
| 0.1 M NaOH (Aqueous) | 24 | ~ 20-35% |
| 3% H₂O₂ (Aqueous) | 24 | ~ 10-20% |
| 60°C (in Aqueous Solution) | 24 | ~ 25-40% |
| UV Light Exposure (254 nm) | 24 | ~ 30-50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., in a photostability chamber) at 254 nm for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of any new peaks.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantitative analysis of this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for the quantification of this compound by HPLC.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Best practices for handling and storing Ganoderenic acid C
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Ganoderenic acid C. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and biological activity of this compound. Recommendations for both solid form and solutions are detailed below.
Q2: How should I prepare a stock solution of this compound?
To ensure accurate and reproducible experimental results, it is critical to prepare stock solutions correctly. Due to its limited solubility in aqueous solutions, a solvent such as Dimethyl Sulfoxide (DMSO) is recommended.[1][2]
Q3: this compound is precipitating in my cell culture medium. What should I do?
Precipitation in aqueous media is a common issue. This can be due to the hydrophobic nature of triterpenoids. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity and enhance solubility.[3] It is also recommended to prepare working solutions fresh for each experiment.[1]
Q4: I am observing inconsistent or weaker-than-expected biological effects in my experiments. What could be the cause?
Inconsistent results are often linked to the degradation of the compound.[4] this compound can be sensitive to factors like pH, temperature, and light exposure.[4] To mitigate this, always prepare fresh dilutions from a properly stored stock solution immediately before use and avoid repeated freeze-thaw cycles.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty Dissolving Solid this compound | Insufficient solvent volume or mixing. | Use an appropriate volume of DMSO. Gentle warming and ultrasonication can aid dissolution.[1][2] |
| Inconsistent Experimental Results | Degradation of this compound in stock or working solutions. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light. Prepare working solutions fresh before each experiment.[2][4] |
| Precipitation in Aqueous Buffer or Media | Low solubility in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) is optimized for your experimental system and does not exceed levels toxic to cells.[3] |
| Low Yield During Extraction from Ganoderma lucidum | Suboptimal extraction parameters (solvent, temperature, time). | Optimize ethanol (B145695) concentration, extraction temperature, and duration. Finely grinding the raw material can also improve extraction efficiency.[5] |
Quantitative Data Summary
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[6] | Store in a dry, dark place. |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][4] |
| -80°C | 6 months[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][4] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (97.15 mM)[2] | Ultrasonic assistance and gentle warming may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1][2] |
| Methanol | Soluble[6] | - |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution to mix. If necessary, use an ultrasonic bath or gentle warming to ensure the compound is fully dissolved.[1][2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol for Extraction of Triterpenoids from Ganoderma lucidum
This protocol provides a general method for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
-
Preparation of Material: Obtain dried fruiting bodies of Ganoderma lucidum and grind them into a fine powder.[7]
-
Ethanolic Extraction: Macerate the powdered material with 95% ethanol. The mixture can be heated to enhance extraction efficiency.[8] Repeat the extraction process multiple times for optimal yield.[7]
-
Filtration and Concentration: Combine the ethanolic extracts and filter to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Solvent Partitioning: Resuspend the crude extract in water and perform liquid-liquid extraction with a non-polar solvent like chloroform (B151607) or methylene (B1212753) chloride to enrich the triterpenoid (B12794562) fraction.[7]
-
Chromatographic Purification: Further purify the triterpenoid-rich fraction using silica (B1680970) gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[7]
Visualizations
Caption: Experimental workflow for handling and storing this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
Technical Support Center: Enhancing Ganoderenic Acid C Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Ganoderenic Acid C in animal studies.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows high potency in vitro but low efficacy in animal models. What is the likely cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For this compound, a lipophilic compound with poor aqueous solubility, this is a significant hurdle.[1][2] Low solubility leads to poor dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the systemic circulation. It is crucial to enhance the solubility and dissolution rate to improve its bioavailability.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The primary strategies focus on improving the solubility and dissolution rate of this compound. Nanoformulation is a highly effective approach. Key nanoformulation strategies include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiological lipids, which are well-tolerated and can enhance the absorption of lipophilic drugs.[3][4]
-
Nanostructured Lipid Carriers (NLCs): An improved generation of SLNs, NLCs have a less ordered lipid matrix, which allows for higher drug loading and reduced drug expulsion during storage.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, enhancing drug solubilization and absorption.[5][6][7]
-
Nanodispersions: Encapsulating this compound into nanodispersions can significantly increase its bioavailability by increasing the surface area for dissolution.
Q3: Are there any specific signaling pathways modulated by this compound that I should be aware of?
A3: Yes, Ganoderenic Acid C1, a closely related compound, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB, MAPK, and AP-1 pathways.[8] Inhibition of these pathways is crucial for its therapeutic effects.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across animals in the same group.
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common issue with poorly soluble compounds.
-
Potential Causes:
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Inconsistent Dissolution: Due to its poor solubility, this compound may not dissolve uniformly in the gastrointestinal (GI) tract of different animals.[1]
-
Food Effects: The presence or absence of food can significantly impact gastric emptying and the composition of GI fluids, leading to variable absorption.[1]
-
First-Pass Metabolism: Ganoderic acids can undergo extensive first-pass metabolism in the liver, and the rate of metabolism can vary between individual animals.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.[1]
-
Optimize Formulation: Employ nanoformulation strategies like SLNs or SEDDS to improve solubility and dissolution, making absorption less dependent on physiological variations.[1]
-
Increase Sample Size: A larger group of animals can help to statistically manage high variability.[1]
-
-
Issue 2: The prepared this compound nanoformulation is unstable and shows particle aggregation.
-
Question: Our this compound-loaded nanoparticles are aggregating over time. How can we improve the stability of our formulation?
-
Answer: Particle aggregation is often due to insufficient surface charge or inappropriate storage conditions.
-
Potential Causes:
-
Low Zeta Potential: A low zeta potential (close to zero) indicates weak electrostatic repulsion between particles, leading to aggregation.
-
Inappropriate Storage: Temperature fluctuations and prolonged storage can affect the stability of nanoformulations.
-
-
Troubleshooting Steps:
-
Optimize Surfactant/Stabilizer Concentration: The choice and concentration of surfactants and stabilizers are critical for maintaining a sufficient negative or positive zeta potential (typically > |30| mV) to ensure particle stability.
-
Proper Storage: Store nanoformulations at recommended temperatures (e.g., 4°C) and avoid freeze-thaw cycles unless lyophilized.
-
Lyophilization: Consider freeze-drying the nanoformulation with a suitable cryoprotectant to improve long-term stability.
-
-
Data Presentation
Table 1: Formulation and Characterization of Ganoderic Acid-Loaded Nanoparticles
(Note: Data presented below is for ganoderic acids (GA) as a general class, as specific data for this compound is limited. These values should be considered as a reference.)
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Zein-Chitosan Nanoparticles | Reference |
| Particle Size (nm) | 73 | 156 | 177.20 ± 10.45 | [3][9][10] |
| Polydispersity Index (PDI) | < 0.3 | 0.277 | 0.320 ± 0.0065 | [9][10] |
| Zeta Potential (mV) | Approx. -30 | -4.99 ± 1.3 | +29.53 ± 1.44 | [9][10] |
| Entrapment Efficiency (%) | 66% | 86.3 ± 1.5% | 92.68% | [3][9][10] |
| Drug Loading Capacity (%) | 11.53% | 12.2 ± 2.11% | Not Reported | [3][9] |
Table 2: Comparative Pharmacokinetic Parameters of Ganoderic Acids (Oral Administration in Rats)
(Note: The following data is for Ganoderic Acid A and H, which are structurally similar to this compound and can provide an estimate of its pharmacokinetic profile.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A (100 mg/kg) | 358.73 | < 0.61 | 954.73 | 10.38 - 17.97% | [11][12] |
| Ganoderic Acid A (200 mg/kg) | 1378.20 | < 0.61 | 3235.07 | 10.38 - 17.97% | [11][12] |
| Ganoderic Acid A (400 mg/kg) | 3010.40 | < 0.61 | 7197.24 | 10.38 - 17.97% | [11][12] |
| Ganoderic Acid H (TEF) | 2509.9 ± 28.9 | ~2.0 | 9844.5 ± 157.2 | Not Reported | [11] |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methods used for other ganoderic acids.[4]
-
Materials: this compound, solid lipid (e.g., Capmul MCMC10), surfactant (e.g., soy lecithin), stabilizer (e.g., poloxamer 188), purified water.
-
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the this compound in the melted lipid with gentle stirring.
-
Aqueous Phase Preparation: Dissolve the surfactant and stabilizer in purified water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a specified time to form a coarse emulsion.
-
Sonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
2. In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.[9][13]
-
Animal Model: Male Sprague-Dawley rats (250 ± 25 g).
-
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before oral administration of the formulation.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., SLNs or an aqueous suspension as a control) via oral gavage.
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., DMSO:PEG300) via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK/AP-1 signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ijisrt.com [ijisrt.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. scialert.net [scialert.net]
- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Ganoderenic Acid C
Welcome to the technical support center for the quantification of Ganoderenic acid C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Calibration Curve Issues
Question 1: My calibration curve for this compound is not linear and has a poor correlation coefficient (r² < 0.995). What are the potential causes and how can I fix it?
Answer: A non-linear calibration curve with a low correlation coefficient is a common issue that can arise from several factors throughout the experimental workflow. Here’s a step-by-step troubleshooting guide:
-
Standard Solution Integrity:
-
Purity of Standard: Verify the purity of your this compound reference standard. Impurities can lead to inaccurate concentrations and affect linearity.
-
Standard Degradation: Ganoderenic acids can be unstable under certain conditions.[1] Ensure that your stock and working solutions are freshly prepared and have been stored correctly (e.g., at -20°C or -80°C, protected from light).[2][3][4][5] Some studies have shown that ganoderic acids in solution are stable at room temperature for up to 72 hours.[6]
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Solvent Issues: Use high-purity (HPLC grade) solvents for preparing standards.[7] Ensure the analyte is completely dissolved. Sonication may be required.[7][8] For compounds like Ganoderic acid D that are sparingly soluble in aqueous buffers, a stock solution in an organic solvent like ethanol (B145695) or DMSO is recommended before dilution.[4]
-
-
Pipetting and Dilution Errors:
-
Inaccurate pipetting during the serial dilution process is a frequent source of error. Use calibrated pipettes and ensure proper technique.
-
It is a common practice to prepare a single stock solution and dilute it to different concentration levels. However, any error in the stock solution preparation will propagate through all subsequent dilutions.[9]
-
-
HPLC System and Method Parameters:
-
Detector Saturation: If the concentration of your highest standard is too high, it can saturate the UV detector, leading to a non-linear response.[10] Check the absorbance units (AU) of your highest standard; it should ideally be below 1 AU.[10]
-
Inappropriate Mobile Phase: An unsuitable mobile phase can cause poor peak shape and affect linearity. The addition of a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve the peak shape for acidic compounds like this compound.[11]
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Column Overload: Injecting a sample that is too concentrated can overload the column, resulting in peak fronting or tailing and a non-linear response.[11] Try diluting your samples further.
-
Injection Volume Precision: Ensure your autosampler is injecting a consistent volume for each standard.[10]
-
-
Data Processing:
-
Incorrect Integration: Ensure that the peaks for all standards are being integrated correctly and consistently.
-
Question 2: I'm observing a quadratic (curved) calibration plot instead of a linear one. What should I do?
Answer: While linear calibration curves are most common, a quadratic fit can sometimes be appropriate.[10] However, it's crucial to investigate the cause.
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Investigate the Source of Non-Linearity: Follow the troubleshooting steps outlined in Question 1, paying close attention to detector saturation and potential issues with the derivatization process if one is used.[10]
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Experimental Test: To determine if the issue lies in the sample preparation or the analytical method, you can perform the following test if a derivatization step is involved:
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Method A: Prepare a high-concentration standard, derivatize it, and then perform serial dilutions of the derivatized product.
-
Method B: Prepare a serial dilution of the underivatized standard and then derivatize each concentration separately.
-
Inject both sets of standards. If the results differ, it points to an issue with the derivatization reaction's linearity.[10]
-
-
Accepting a Non-Linear Curve: If after thorough investigation, the response is inherently non-linear, a quadratic regression model can be used, provided it is justified and validated for its intended purpose.
Section 2: Standard and Sample Preparation
Question 3: What is the best solvent for preparing this compound stock solutions?
Answer: Methanol (B129727) (HPLC grade) is a commonly used and effective solvent for preparing this compound stock solutions.[3][7][12] Other organic solvents like ethanol and DMSO can also be used.[4][13] For some ganoderic acids, solubility in aqueous buffers is limited, so dissolving in an organic solvent first is recommended.[4]
Question 4: My sample is a complex matrix (e.g., crude extract). How can I prepare it to minimize interference in the HPLC analysis?
Answer: Proper sample preparation is critical for accurate quantification and to protect your HPLC column.
-
Extraction: Ultrasonic extraction with solvents like chloroform, methanol, or ethanol is a common method.[7][14] The extraction process may need to be repeated to ensure complete recovery of the analyte.[7][14]
-
Purification: After extraction, the solvent is typically evaporated, and the residue is redissolved in a suitable solvent like methanol.[7][8][14]
-
Filtration: It is mandatory to filter the final sample solution through a 0.2 µm syringe filter before injection into the HPLC system.[7][14] This removes particulate matter that can clog the column and interfere with the analysis.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution Preparation:
-
Working Standard Solutions:
Protocol 2: Sample Extraction from Ganoderma Species
-
Accurately weigh approximately 1 g of the powdered sample into a flask.[14]
-
Add 20 mL of a suitable solvent such as chloroform, methanol, or ethanol.[7][14]
-
Repeat the extraction process twice more, combining the extracts.[7][14]
-
Filter the combined extract and evaporate the solvent to dryness under reduced pressure at 40°C using a rotary evaporator.[7][14]
-
Redissolve the dried residue in a known volume of methanol (e.g., 25 mL).[14]
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial before injection.[7][14]
Data Presentation
Table 1: Typical HPLC-UV Chromatographic Conditions for Ganoderenic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II[7] | Agilent 1260 Infinity[15][16] | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector[7][13] |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm)[7] | Zorbax C18 (e.g., 250 mm × 4.6 mm, 5 µm)[14][15][16] | Lichrosorb RP-18 (7 µm, 250 × 25 mm) (Semi-preparative)[7][13] |
| Mobile Phase | Acetonitrile and 0.1% acetic acid (gradient)[14][15][16] | Acetonitrile and 2% acetic acid (gradient)[7][13] | Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) (isocratic)[7] |
| Flow Rate | 0.8 mL/min[13][14] | 0.6 mL/min[7][15][16] | 1.0 mL/min[7][12] |
| Detection Wavelength | 252 nm[7][13][14] | 254 nm[4][7][15][16] | 257 nm[7] |
| Column Temperature | 30°C[7][12][14] | 22°C[7] | Ambient, not to exceed 30°C[17] |
| Injection Volume | 20 µL[14] | Not Specified | 10 µL[18] |
Table 2: Linearity and Sensitivity Data for Ganoderic/Ganoderenic Acid Analysis
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Ganoderic Acids (General) | 1.2 - 117.0 | 0.9990 - 0.9999 | - | - | [13] |
| Ganoderic Acids (General) | - | >0.998 | 0.34 - 2.2 | 1.01 - 4.23 | [19] |
| Ganoderic Acid A | 28.85 - 400.8 | 0.9996 | - | - | [18] |
| Triterpenoids (General) | 0.26 - 800.00 | >0.9999 | 0.08 - 0.65 | 0.24 - 1.78 | [20] |
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Poor Calibration Curve Linearity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Ganoderenic-Acid-C, 1MG | Labscoop [labscoop.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Method Linearity | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uspnf.com [uspnf.com]
- 18. Frontiers | Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Ganoderenic Acid C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Ganoderenic acid C and related triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound.[1] These components, including proteins, salts, and phospholipids, can interfere with the ionization process in the mass spectrometer's source.[1] This interference, known as the matrix effect, can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement).[1][2] Ion suppression is the more frequently observed phenomenon.[1] For complex samples originating from biological fluids or natural product extracts, these effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1]
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A2: The most widely used method to quantify matrix effects is the post-extraction spike analysis.[1] This technique involves comparing the peak response of an analyte spiked into a blank matrix extract (which has undergone the complete sample preparation process) with the response of the analyte in a pure solvent standard at the same concentration.[1] A notable difference between these two responses is indicative of matrix effects.[1] A detailed protocol for this assessment is provided below.
Q3: My signal for this compound is weak or undetectable. What should I investigate first?
A3: Before attributing the issue solely to matrix effects, it is crucial to perform these initial verifications:
-
Instrument Performance: Confirm that your mass spectrometer is properly tuned and calibrated as per the manufacturer's guidelines.[1]
-
Sample Concentration: Ensure your sample is appropriately concentrated. An overly diluted sample may produce a weak signal, while an overly concentrated one could lead to ion suppression.[1]
Q4: Which sample preparation technique is most effective for minimizing matrix effects?
A4: Enhancing your sample preparation is one of the most impactful strategies to combat matrix effects.[1] While simple protein precipitation (PPT) is quick, it often fails to remove significant interferences like phospholipids.[1][3] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are considerably more effective at cleaning up the sample by selectively extracting the analyte while leaving interfering compounds behind.[1][3] SPE is frequently regarded as the most robust technique for generating clean extracts.[1][3]
Q5: Beyond sample preparation, can I mitigate matrix effects by adjusting my LC-MS method parameters?
A5: Yes, optimizing your Liquid Chromatography (LC) and Mass Spectrometry (MS) parameters can help reduce matrix effects.
-
Chromatography: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. If an interfering peak is chromatographically separated from your analyte, it cannot cause ion suppression at that specific retention time.[1]
-
Mass Spectrometry: Fine-tuning MS parameters such as capillary voltage, desolvation gas flow, and temperature can enhance ionization efficiency and potentially lessen the impact of matrix components.[1] It has been noted that atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[2][4]
Q6: What are matrix-matched standards, and when should I use them?
A6: Matrix-matched standards are calibration standards prepared in a blank sample matrix that is identical to your study samples.[1] This approach is employed to compensate for matrix effects rather than eliminate them.[1] By ensuring that your standards experience the same ion suppression or enhancement as your analyte, you can achieve more accurate quantification.[1] This technique is particularly valuable when a sample preparation method that completely removes interferences cannot be found, or when a suitable stable isotope-labeled internal standard is not available.[1]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol outlines the post-extraction addition method to calculate the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in a pure solvent (e.g., methanol) at a known concentration.
-
Set B (Post-Extraction Spike): Use a representative blank matrix sample (e.g., blank plasma, tissue homogenate). Process it through your entire extraction procedure. In the final step, spike the resulting extract with this compound to the same final concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before the extraction procedure begins, at a concentration that will yield the same final theoretical concentration as Set A.[1]
-
-
Analyze and Collect Data:
-
Inject all three sample sets into the LC-MS system and record the peak area for the analyte.[1]
-
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Interpret the Results:
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol using a reversed-phase (e.g., C18) SPE cartridge, suitable for moderately non-polar compounds like this compound.
Methodology:
-
Conditioning: Pass 1-2 cartridge volumes of a strong solvent (e.g., methanol) through the SPE cartridge, followed by 1-2 volumes of a weak solvent (e.g., water or mobile phase A). Ensure the cartridge does not run dry.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate.[1]
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol (B129727) in water) to remove highly polar interferences such as salts.[1]
-
Elution: Elute the this compound from the cartridge using a small volume (e.g., 1 mL) of a strong organic solvent like methanol or acetonitrile.[1]
-
Dry-Down and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80-100% | 50-90% (Moderate to High Suppression) | Fast and simple. | Often fails to remove key interferences like phospholipids.[1][3] |
| Liquid-Liquid Extraction (LLE) | 70-95% | 70-100% (Low to Moderate Suppression) | Can provide cleaner extracts than PPT; effective for removing salts.[1][3] | Can be labor-intensive; requires solvent optimization; may form emulsions.[1] |
| Solid-Phase Extraction (SPE) | 85-105% | 90-110% (Minimal Suppression) | Provides the cleanest extracts; high analyte concentration factor; can be automated.[1][3] | More expensive; requires method development.[1] |
Table 2: LC-MS/MS Parameters for Analysis of Various Ganoderic Acids (Note: These are examples from literature and may require optimization for this compound)
| Parameter | Setting | Reference |
| Column | Agilent Zorbax XDB C18 (250 mm × 4.6mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) | [4] |
| Ionization Mode | APCI (Atmospheric Pressure Chemical Ionization), often in negative mode for many ganoderic acids.[4] | [4] |
| Detection Mode | Selected Reaction Monitoring (SRM) | [4] |
| Internal Standard | Hydrocortisone (validated for some ganoderic acids) | [5] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified anti-inflammatory signaling pathway influenced by ganoderic acids.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ganoderma-market.com [ganoderma-market.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Ganoderenic Acid C Purification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies for scaling up the purification of Ganoderenic acid C from Ganoderma species.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the extraction, purification, and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the initial yield of this compound from the raw material?
A1: Low initial yield is a frequent issue. Key influencing factors include:
-
Raw Material Quality: The concentration of ganoderenic acids varies significantly between different strains of Ganoderma lucidum, as well as between the fruiting body, spores, and mycelium.[1] Cultivated G. lucidum may offer higher and more consistent levels of ganoderic acids compared to wild-harvested samples.[1]
-
Source Material: Fruiting bodies are a common source, but fermentation of mycelia in liquid culture allows for more controlled and scalable production.[1]
-
Extraction Method: Simple maceration may result in lower yields. Advanced methods like Ultrasound-Assisted Extraction (UAE) and Supercritical CO2 Extraction can significantly improve efficiency by disrupting the fungal cell walls.[1][2]
-
Particle Size: Grinding the dried Ganoderma lucidum into a fine powder is crucial as it increases the surface area for solvent interaction, leading to better extraction.[1][3]
Q2: Which solvent is most effective for extracting this compound?
A2: Ganoderenic acids, as triterpenoids, are readily soluble in organic solvents. 80% ethanol (B145695) is often recommended as an excellent balance between extraction efficiency and safety, possessing lower toxicity than solvents like chloroform.[1] Methanol (B129727) and ethyl acetate (B1210297) are also effective choices.[1] The optimal solvent may depend on the specific mixture of ganoderenic acids present in your source material.
Q3: My ganoderenic acid sample appears to be degrading during processing. How can this be prevented?
A3: Ganoderenic acids can be sensitive to heat and acidic conditions.[4] To minimize degradation:
-
Temperature Control: During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., 40-50°C).[4][5] If using sonication, which can generate significant heat, employ a cooling water or ice bath to maintain a stable temperature.[3]
-
pH Management: Be mindful of the pH during extraction and purification. Strongly acidic conditions can catalyze the degradation of certain ganoderenic acids.[4] The addition of a small amount of acid (e.g., 0.1-0.2% acetic or formic acid) to the mobile phase in HPLC can improve peak shape, but prolonged exposure should be avoided.[6]
Q4: I'm struggling to separate this compound from other closely related ganoderic acids using HPLC. How can I improve the resolution?
A4: Co-elution of isomers is a common challenge.[6] To improve separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution, which changes the solvent composition more slowly, can significantly improve the resolution of compounds with similar retention times.
-
Adjust Mobile Phase Composition: Experiment with different solvent systems (e.g., methanol-water vs. acetonitrile-water) and additives (e.g., acetic acid, formic acid, or trifluoroacetic acid) to alter the selectivity of the separation.[2][7]
-
Change the Stationary Phase: If resolution is still poor, consider a different column chemistry. While C18 is common, other stationary phases (e.g., Phenyl-Hexyl, C30) may offer different selectivity for triterpenoids.
-
Reduce Column Overloading: Injecting too much sample is a primary cause of poor separation and broad peaks.[4] Determine the column's loading capacity and dilute your sample accordingly.
Troubleshooting Guide: Step-by-Step Problem Solving
Problem 1: Low Yield of Crude Triterpenoid (B12794562) Extract
-
Step 1: Evaluate Raw Material
-
Action: Verify the species and source (fruiting body, mycelia). If possible, analyze a small sample via HPLC to confirm the presence of the target compound before large-scale extraction.
-
Rationale: The concentration of ganoderenic acids can vary dramatically between sources.[1]
-
-
Step 2: Optimize Extraction Parameters
-
Action: Ensure the material is ground to a fine powder (e.g., 40 mesh).[3] Review your solvent choice, solid-to-liquid ratio, extraction time, and temperature. For UAE, optimal parameters of 45 minutes at 45°C with 80% ethanol have been reported.[1] Another study found optimal conditions for triterpenoid extraction to be 100% ethanol at ~60°C for 6 hours.[8]
-
Rationale: Each parameter critically affects extraction efficiency.[1][3]
-
-
Step 3: Re-evaluate Extraction Method
Problem 2: Poor Purity After Column Chromatography
-
Step 1: Check for Column Overloading
-
Action: Reduce the amount of crude extract loaded onto the column. Perform a loading study with small-scale columns to find the optimal capacity.
-
Rationale: Overloading is a common cause of poor separation, leading to broad, overlapping peaks.[4]
-
-
Step 2: Refine the Elution Gradient
-
Action: Switch from isocratic to a gradient elution. If already using a gradient, make it shallower (i.e., increase the column volumes over which the solvent composition changes) to better resolve closely eluting compounds.
-
Rationale: A shallow gradient increases the separation between compounds with similar affinities for the stationary phase.[4]
-
-
Step 3: Select the Right Chromatography Technique
-
Action: Use a multi-step approach. An initial fractionation on a silica (B1680970) gel column can be followed by a higher-resolution C18 reversed-phase column.[10] For high-purity preparative scale, consider High-Speed Counter-Current Chromatography (HSCCC), which avoids irreversible adsorption to a solid support.[11][12][13]
-
Rationale: Different chromatography modes separate compounds based on different properties (polarity vs. hydrophobicity), leading to a more effective overall purification.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Ganoderic Acids & Triterpenoids
| Extraction Method | Solvent | Temperature | Duration | Typical Yield | Reference |
| Maceration | Ethanol | Ambient | 24-72 hours | Lower Yield | [1] |
| Ultrasound-Assisted (UAE) | 80% Ethanol | 45°C | 45 minutes | High Efficiency | [1] |
| Ultrasound-Assisted (UAE) | 89.5% Ethanol | N/A (100 W Power) | 40 minutes | 435.6 mg/g (Total Triterpenes) | [9] |
| Heat-Assisted (HAE) | 100% Ethanol | 60.22°C | 6 hours | 2.09 mg/g (Ganoderic Acid H) | [8] |
| Supercritical CO2 | CO2 | 40°C | N/A | Good Yield, "Green" Method | [1][14] |
Table 2: Typical Parameters for Chromatographic Purification
| Chromatography Type | Stationary Phase | Common Mobile Phase System | Detection | Purpose | Reference |
| Normal Phase Column | Silica Gel | Chloroform/Acetone or Hexane/Ethyl Acetate (Gradient) | TLC / UV | Initial Fractionation | [2][10] |
| Reversed-Phase HPLC | C18 | Acetonitrile / Water + 0.1-2% Acetic Acid (Gradient) | UV (252 nm) | Analysis & Purification | [4][15] |
| Reversed-Phase HPLC | C18 | Methanol / Water + 0.05% TFA (Gradient) | UV (254 nm) | Semi-Preparative | [2][7] |
| Size-Exclusion | Sephadex LH-20 | Methanol | UV | Further Purification | [1] |
| HSCCC | Liquid-Liquid | n-hexane-ethyl acetate-methanol-water (various ratios) | UV | Preparative Isolation | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Triterpenoids
-
Material Preparation: Dry the Ganoderma lucidum fruiting bodies or mycelia and grind them into a fine powder (e.g., 40 mesh).[3]
-
Extraction:
-
Filtration: After sonication, filter the mixture through a Buchner funnel to separate the liquid extract from the solid residue. Repeat the extraction on the residue two more times for exhaustive extraction.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude triterpenoid extract.[4]
Protocol 2: Semi-Preparative HPLC Purification of this compound
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good baseline separation of this compound.
-
Sample Preparation: Dissolve the dried crude extract from Protocol 1 in a minimal amount of the initial mobile phase solvent (or 50% ethanol) and filter through a 0.45 µm syringe filter.[4]
-
Scale-Up to Semi-Preparative HPLC:
-
Use a larger dimension column with the same stationary phase (e.g., 250 x 25 mm, 7 µm).[15]
-
Adjust the flow rate to match the larger column diameter. A flow rate of 7.8 mL/min has been used for a 250 x 25 mm column.[4][15]
-
Inject the filtered sample. The injection volume will be significantly larger than on the analytical scale.
-
-
Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound (identified by the retention time from the analytical run) exits the detector.
-
Purity Analysis & Concentration: Analyze the purity of the collected fractions using the analytical HPLC method. Pool the high-purity fractions and evaporate the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Purification
-
Solvent Selection: Dissolve the purified this compound fraction from the HPLC step in a minimal amount of a suitable hot solvent, such as methanol or ethanol.[1][2][16]
-
Cooling: Allow the solution to cool slowly to room temperature. This slow cooling process encourages the formation of large, pure crystals.
-
Precipitation: Transfer the solution to a 4°C environment overnight to maximize crystal formation.[2] Seeding with a previously obtained pure crystal can help initiate crystallization if it does not start spontaneously.[2]
-
Crystal Collection: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum to obtain the final high-purity this compound. A purity of >97.5% can be achieved with this method.[16]
Mandatory Visualization
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [mdpi.com]
- 8. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 13. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of Continuous Extraction Process Utilizing Supercritical Fluid for Ganoderma lucidum | Scientific.Net [scientific.net]
- 15. jfda-online.com [jfda-online.com]
- 16. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
Validation & Comparative
Ganoderenic Acid C: A Comparative Analysis of Its Cytotoxicity
In the landscape of oncological research, triterpenoids derived from the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi, have garnered significant attention for their potential anti-cancer properties. Among these, the diverse family of ganoderic acids has been a focal point of investigation. This guide provides a comparative overview of the cytotoxicity of ganoderenic acid C, identified in scientific literature more commonly as ganoderic acid C2, against other prominent ganoderic acids, supported by available experimental data.
Quantitative Comparison of Cytotoxicity
The cytotoxic efficacy of various ganoderic acids is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The available data for ganoderic acid C2 and other selected ganoderic acids are summarized below.
| Ganoderic Acid | Cancer Cell Line | IC50 Value (µM) | Citation |
| Ganoderic Acid C2 | HepG2 (Human Liver Carcinoma) | > 100 | [1] |
| Ganoderic Acid A | HepG2 (Human Liver Carcinoma) | 203.5 (48h) | [2] |
| SMMC7721 (Human Liver Carcinoma) | 139.4 (48h) | [2] | |
| Ganoderic Acid T | HeLa (Human Cervical Carcinoma) | Cytotoxicity observed, but specific IC50 not provided. A derivative, TLTO-A, showed the highest inhibitory effect among tested compounds. | [3] |
| Ganoderic Acid DM | MCF-7 (Human Breast Cancer) | Effectively inhibited cell proliferation; stronger than against MDA-MB-231 cells. Specific IC50 not provided. | [4] |
Note: Direct comparison is challenging due to the limited availability of IC50 values for ganoderic acid C2 against a wide range of cancer cell lines in publicly accessible literature. The provided data indicates that ganoderic acid C2 exhibits lower cytotoxicity against HepG2 cells compared to ganoderic acid A.
Experimental Protocols
The determination of the cytotoxic effects of ganoderic acids typically involves standardized in vitro assays. A general methodology is outlined below.
Cell Viability Assay (MTT Assay)
A frequently employed method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, SMMC7721, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ganoderic acids (e.g., ganoderic acid C2, ganoderic acid A) for specific time periods (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways in Ganoderic Acid-Induced Cytotoxicity
Ganoderic acids exert their cytotoxic effects through the modulation of various signaling pathways, primarily by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
A common mechanism involves the intrinsic apoptosis pathway, which is initiated by intracellular stress. Several ganoderic acids have been shown to induce apoptosis through the mitochondria-dependent pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
Diagram of the Intrinsic Apoptosis Pathway
Caption: Simplified diagram of the intrinsic apoptosis pathway induced by ganoderic acids.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ganoderenic Acid C and Doxorubicin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of Ganoderenic acid C, a bioactive triterpenoid (B12794562) from Ganoderma lucidum, and Doxorubicin, a conventional chemotherapeutic agent. The following sections present a detailed analysis of their effects on cancer cell viability, apoptosis, cell cycle progression, and underlying signaling pathways, supported by experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic and cell cycle effects of Ganoderic acids and Doxorubicin on various cancer cell lines as reported in the literature. It is important to note that direct comparative studies evaluating this compound and Doxorubicin in the same experimental setting are limited. The data presented is compiled from various studies, and thus, experimental conditions such as cell lines and exposure times may differ.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Exposure Time | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 µmol/l | 24 h | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | 158.9 µmol/l | 24 h | [1] | |
| Ganoderic Acid T | 95-D (Lung Cancer) | 27.9 µg/ml | Not Specified | [2] |
| Doxorubicin | HCT116 (Colon Cancer) | 24.30 µg/ml | Not Specified | [3] |
| Hep-G2 (Hepatocellular Carcinoma) | 14.72 µg/ml | Not Specified | [3] | |
| PC3 (Prostate Cancer) | 2.64 µg/ml | Not Specified | [3] | |
| A549 (Lung Cancer) | 0.13 µM | 24 h | [4] | |
| HeLa (Cervical Cancer) | 1.00 µM | 48 h | ||
| MCF-7 (Breast Cancer) | 2.5 µM | 24 h | [5] |
Table 2: Effects on Cell Cycle Progression
| Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |
| Ganoderic Acid A | HepG2, SMMC7721 | G0/G1 phase arrest | [1] |
| Ganoderic Acid DM | Breast Cancer Cells | G1 phase arrest | [6] |
| Ganoderic Acid S | HeLa | S phase arrest | [7] |
| Ganoderic Acid T | HeLa | G1 phase arrest | [8] |
| Ganoderma tsugae Extract | H23/0.3 (Doxorubicin-Resistant Lung Cancer) | S phase arrest | [9][10] |
| Doxorubicin | PC3 | G2/M phase arrest | [3] |
| Breast Cancer Cells (p53 mutant) | G2/M phase arrest | [11] |
Mechanisms of Action: A Head-to-Head Look
Both Ganoderic acids and Doxorubicin induce cancer cell death through multiple mechanisms, including the induction of apoptosis and interference with the cell cycle. However, their primary molecular targets and the signaling pathways they modulate show distinct differences.
Ganoderic Acids: Inducers of Apoptosis with Potential for Targeted Action
Ganoderic acids, including this compound, are known to induce apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.[7] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, leading to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3 and caspase-9.[7][12] Notably, some studies suggest that Ganoderic acids exhibit selective cytotoxicity, being more toxic to cancer cells than to normal cells.[6][7]
Doxorubicin: A Potent DNA Damaging Agent
Doxorubicin's primary anti-cancer mechanism involves its intercalation into DNA and the inhibition of topoisomerase II, leading to DNA double-strand breaks.[5][13] This DNA damage triggers a cascade of events, including the activation of the DNA damage response (DDR) pathway, which ultimately leads to cell cycle arrest, primarily in the G2/M phase, and apoptosis.[3][5] Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[13]
Signaling Pathway Modulation
The anti-cancer effects of both compounds are mediated by their influence on critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer.
-
Ganoderic Acids: Several studies have shown that Ganoderic acids can inhibit the PI3K/Akt signaling pathway, contributing to their pro-apoptotic effects.[9][10][14]
-
Doxorubicin: The effect of Doxorubicin on the PI3K/Akt pathway can be complex. Some studies report that Doxorubicin can induce the activation of Akt as a pro-survival response in cancer cells, potentially contributing to chemoresistance.[9]
MAPK/ERK Signaling Pathway
The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell proliferation and survival.
-
Ganoderic Acids: Ganoderic acids have been shown to modulate the MAPK/ERK pathway. Some studies indicate an activation of JNK and p38 MAPK, which are associated with apoptosis, while others show inhibition of the pro-proliferative ERK signaling.[2][7]
-
Doxorubicin: Doxorubicin can also activate various components of the MAPK pathway, including ERK and p38 MAPK, which can have context-dependent roles in either promoting cell death or survival.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Comparative Mechanisms of Apoptosis Induction.
Caption: Modulation of Key Survival Signaling Pathways.
Caption: General Experimental Workflow for Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Doxorubicin for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Seed cells and treat with this compound or Doxorubicin as described for the MTT assay.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations are quantified based on their fluorescence signals.
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
-
Procedure:
-
Culture and treat cells with this compound or Doxorubicin.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, ensuring that PI only stains DNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
-
Procedure:
-
Treat cells with this compound or Doxorubicin for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved caspase-3, β-actin as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
Both this compound and Doxorubicin demonstrate significant anti-cancer activity, albeit through different primary mechanisms. Doxorubicin remains a potent and widely used chemotherapeutic, primarily acting as a DNA damaging agent. Ganoderic acids, including this compound, represent a promising class of natural compounds that induce apoptosis through mitochondria-mediated pathways and modulate key cancer-related signaling pathways, often with a favorable selectivity profile. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential for synergistic combinations of these two agents in various cancer types. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring these possibilities.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. remedypublications.com [remedypublications.com]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderma tsugae Induces S Phase Arrest and Apoptosis in Doxorubicin-Resistant Lung Adenocarcinoma H23/0.3 Cells via Modulation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderma tsugae Induces S Phase Arrest and Apoptosis in Doxorubicin-Resistant Lung Adenocarcinoma H23/0.3 Cells via Modulation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. jetir.org [jetir.org]
- 13. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the In Vivo Anti-inflammatory Efficacy of Ganoderenic Acid C: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Ganoderenic acid C (specifically Ganoderenic acid C1, GAC1) against a standard corticosteroid, Dexamethasone. The data and protocols are synthesized from preclinical studies to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of Ganoderenic Acid C1 In Vivo
Ganoderenic acid C1 (GAC1) has demonstrated significant anti-inflammatory effects in a murine model of steroid-resistant neutrophilic asthma.[1][2] Its performance was compared with Dexamethasone, a potent synthetic glucocorticoid. The following table summarizes the key findings from an in vivo study using a ragweed-sensitized and challenged Balb/c mouse model.
| Parameter | Ganoderenic Acid C1 (Chronic Treatment) | Dexamethasone (Acute Treatment) | Control (Sham) | p-value (GAC1 vs. Sham) |
| Pulmonary Inflammation | Significantly Reduced | Reduced | High | P < 0.01–0.001[1][2] |
| Airway Neutrophilia | Significantly Reduced | No significant effect | High | P < 0.01[1][2] |
| TNF-α Levels | Significantly Inhibited | No significant effect | High | P < 0.05–0.001[1] |
| IL-4 Levels | Significantly Inhibited | Reduced | High | P < 0.05–0.001[1] |
| IL-5 Levels | Significantly Inhibited | Reduced | High | P < 0.05–0.001[1] |
| MUC5AC Gene Expression | Decreased | Not Reported | High | P < 0.001 (in vitro)[1][2] |
| Reactive Oxygen Species (ROS) | Decreased | Not Reported | High | P < 0.001 (in vitro)[1][2] |
Note: The in vivo study highlighted that while Dexamethasone was effective against eosinophilic inflammation (reducing IL-4 and IL-5), it did not impact neutrophilia or TNF-α production, which are key features of steroid-resistant asthma.[1][2] In contrast, GAC1 effectively targeted both neutrophilic and eosinophilic inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the in vivo study of Ganoderenic acid C1 in a murine model of asthma.[1][2]
1. Animal Model and Sensitization:
-
Species: Balb/c mice.
-
Sensitization: Mice are systemically sensitized with an intraperitoneal injection of ragweed (RW) extract and alum adjuvant.
-
Challenge: Following sensitization, mice are challenged intranasally with RW extract to induce an inflammatory response in the airways. Unsensitized mice challenged with phosphate-buffered saline (PBS) serve as normal controls.
2. Treatment Administration:
-
Ganoderenic Acid C1 Group: Mice receive chronic oral treatment with GAC1 for 4 weeks post-sensitization.
-
Dexamethasone Group: Mice receive acute intraperitoneal treatment with Dexamethasone 48 hours prior to the RW challenge.
-
Control Group: Sham-treated mice receive the vehicle control.
3. Measurement of Inflammatory Markers:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to determine the total and differential cell counts (neutrophils, eosinophils, macrophages).
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5 in the BALF are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Histology: Lung tissue sections are prepared and stained with Hematoxylin and Eosin (H&E) to assess the degree of peribronchial and perivascular inflammation.
4. In Vitro Assays (Supporting Data):
-
Cell Line: Human lung epithelial cell line (NCI-H292) is used.
-
MUC5AC Expression: Cells are pretreated with GAC1 and then stimulated with Phorbol 12-myristate 13-acetate (PMA). The relative expression of MUC5AC is measured by quantitative reverse transcription PCR (qRT-PCR).[2]
-
ROS Production: Intracellular ROS levels are measured using a ROS assay kit after GAC1 pretreatment and PMA stimulation.[1][2]
Visualizing the Mechanism and Workflow
Signaling Pathway of Ganoderenic Acid C1
Ganoderenic acids, including GAC1, exert their anti-inflammatory effects by modulating key signaling pathways.[3][4] GAC1 has been shown to be a potent suppressor of TNF-α.[1] This is a critical mechanism in its efficacy against neutrophilic inflammation. The diagram below illustrates the proposed anti-inflammatory signaling pathway of GAC1.
Caption: Proposed anti-inflammatory mechanism of Ganoderenic Acid C1.
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for validating the anti-inflammatory effects of a test compound like Ganoderenic acid C1 in an in vivo model of airway inflammation.
Caption: Experimental workflow for in vivo anti-inflammatory validation.
References
A Comparative Analysis of the Mechanisms of Action: Ganoderenic Acid C vs. Ganoderic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known mechanisms of action of Ganoderenic acid C and Ganoderic acid A, two prominent triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. While both compounds exhibit potential as anti-cancer agents, the depth of scientific investigation into their specific molecular pathways differs significantly. This document summarizes the current understanding, presents available quantitative data, details common experimental protocols, and visualizes the key signaling pathways to aid in research and development efforts.
Executive Summary
Ganoderic acid A (GA-A) is one of the most extensively studied triterpenoids from Ganoderma lucidum, with a well-documented multi-pronged anti-cancer mechanism. It is known to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating several key signaling pathways, including NF-κB, MAPK, JAK/STAT, and PI3K/Akt/mTOR[1][2][3]. In contrast, research specifically on this compound (GAC) is less extensive. Available data suggests it possesses cytotoxic properties, but detailed mechanistic studies are limited. Information on the closely related Ganoderic acid C1 and C2 indicates a primary role in modulating inflammatory pathways such as NF-κB and MAPK, which are also implicated in cancer progression[4][5][6]. This guide will present a side-by-side comparison based on the current body of evidence.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Ganoderic acid A, focusing on their cytotoxic effects on cancer cell lines.
Table 1: Comparison of In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | H460 | Lung Cancer | 93 µM | [7] |
| Ganoderic acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (24h), 203.5 µM (48h) | [8] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (24h), 139.4 µM (48h) | [8] | |
| Bel7402 | Hepatocellular Carcinoma | 7.25 µM | [9] | |
| P388 | Leukemia | 7.25 µM | [9] | |
| SGC7901 | Gastric Cancer | 7.25 µM | [9] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and exposure time.
Comparative Mechanism of Action
While a direct comparative study is lacking, the mechanisms can be contrasted based on individual research findings.
Ganoderic Acid A (GA-A): A Multi-Target Agent
Ganoderic acid A has been shown to exert its anti-cancer effects through the modulation of multiple signaling pathways:
-
Induction of Apoptosis: GA-A induces programmed cell death in cancer cells. This is achieved through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3[8][10].
-
Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This is associated with the downregulation of cyclin D1 and upregulation of p21[8].
-
Inhibition of NF-κB Pathway: GA-A inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and metastasis[11].
-
Modulation of MAPK Pathway: It has been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis[2][12].
-
Inhibition of JAK/STAT Pathway: GA-A can suppress the JAK/STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell survival and proliferation[13].
-
Suppression of PI3K/Akt/mTOR Pathway: This critical pathway for cell growth and survival is another target of GA-A[1][3].
This compound (and related C-isomers): An Emerging Profile
The mechanism of action for this compound is not as well-defined as that of GA-A. However, studies on this compound and the closely related Ganoderic acid C1 and C2 suggest the following:
-
Cytotoxicity: this compound has demonstrated cytotoxic effects against lung cancer cells[7].
-
Inhibition of Inflammatory Pathways: Ganoderic acid C1 is a potent inhibitor of TNF-α production through the downregulation of the NF-κB, MAPK, and AP-1 signaling pathways in immune cells[4][5]. Chronic inflammation is a known driver of cancer, so this anti-inflammatory activity is highly relevant to its potential anti-cancer effects. By suppressing these pathways, Ganoderic acid C isomers may disrupt the tumor microenvironment that supports cancer cell growth and metastasis[14].
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the known and proposed signaling pathways for Ganoderic acid A and Ganoderic acid C.
Caption: Signaling pathways modulated by Ganoderic Acid A.
Caption: Proposed signaling pathways for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of standard protocols used to investigate the mechanisms of action of ganoderic acids.
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the ganoderic acid (dissolved in DMSO, with the final DMSO concentration typically <0.1%). Control wells receive medium with DMSO only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 490-570 nm.
-
Calculation: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting cell viability against the compound concentration.
2. Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Cell Lysis: After treatment with the ganoderic acid, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2, p-NF-κB, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system. The band intensities can be quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
The available evidence strongly supports Ganoderic acid A as a multi-target anti-cancer agent with a well-characterized mechanism of action involving the induction of apoptosis and the inhibition of key pro-survival signaling pathways. This compound, while showing cytotoxic potential, is significantly less studied. The primary mechanism of action for its close relatives, Ganoderic acid C1 and C2, appears to be the potent inhibition of pro-inflammatory pathways (NF-κB and MAPK), which is a crucial aspect of cancer progression.
For future research, direct, head-to-head comparative studies of this compound and Ganoderic acid A are warranted. Such studies should employ a panel of cancer cell lines to compare their IC50 values and elucidate the detailed molecular mechanisms of this compound, particularly its effects on apoptosis and the signaling pathways well-established for Ganoderic acid A. This would provide a clearer understanding of their relative potency and potential as therapeutic agents.
References
- 1. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Ganoderenic Acid C from Diverse Ganoderma Strains
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in bioactive compounds across various fungal strains is paramount. This guide provides a detailed comparative analysis of Ganoderenic acid C, a prominent triterpenoid (B12794562) found in Ganoderma species, renowned for its potential therapeutic properties. We will delve into its varying concentrations across different strains and its biological activities, supported by experimental data and methodologies.
Quantitative Analysis of this compound in Ganoderma Strains
The concentration of this compound can significantly vary among different species and even strains of Ganoderma. This variability underscores the importance of careful strain selection and standardized extraction methods for consistent research outcomes and the development of therapeutic agents. Below is a summary of the Ganoderenic acid C2 content found in various Ganoderma species.
Table 1: Comparative Content of Ganoderenic Acid C2 in Different Ganoderma Species
| Ganoderma Species | Ganoderic Acid B Content (µg/g) | Ganoderic Acid C2 Content (µg/g) |
| G. lucidum | 114.1 | 145.3 |
| G. boniense | 9.9 | 10.1 |
| G. tropicum | 13.9 | 16.7 |
| G. fornicatum | 11.1 | 13.1 |
| G. curtisii | 10.9 | 13.5 |
| G. lobatum | 10.1 | 12.0 |
| G. resinaceum (36146) | 10.8 | 12.9 |
| G. mirabile | 10.6 | 12.6 |
| G. oerstedii | 11.2 | 13.7 |
| G. neo-japonicum | Not Detected | Not Detected |
| G. formosanum | Not Detected | Not Detected |
| G. australe | Not Detected | Not Detected |
| G. calidophilum | Not Detected | Not Detected |
| G. mastoporum | Not Detected | Not Detected |
| G. weberianum | Not Detected | Not Detected |
| G. pfeifferi | Not Detected | Not Detected |
| G. resinaceum (36147) | Not Detected | Not Detected |
| G. subamboninese var. | Not Detected | Not Detected |
Data extracted from a study by Su et al. (2001). The contents were calculated by interpolation from the corresponding calibration curves based on the peak area.[1]
Biological Activities of this compound
This compound and its isomers have demonstrated significant biological activities, particularly in the realms of cancer and liver protection.
Anticancer Activity
Ganoderic acid C1 has been shown to exhibit cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Table 2: IC50 Values of Ganoderic Acid C1 on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 92.3 |
| HepG2 | Hepatocellular Carcinoma | 75.6 |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Data is indicative of the cytotoxic potential of Ganoderic Acid C1.[2]
Hepatoprotective Effect
Ganoderic acid C2 has been identified as a potent agent in protecting liver cells from damage. Studies on α-amanitin-induced liver injury in mice have shown that Ganoderic acid C2 can significantly reduce mortality and markers of liver damage, such as serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[3][4] Furthermore, it has been observed to inhibit DNA fragmentation and decrease the activities of caspases-3, -8, and -9, key mediators of apoptosis, in liver tissue.[3][4]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. To that end, detailed methodologies for the key experiments cited are provided below.
Extraction and Quantification of this compound
Protocol: High-Performance Liquid Chromatography (HPLC)-UV Analysis
-
Sample Preparation:
-
Grind dried Ganoderma fruiting bodies into a fine powder.
-
Accurately weigh approximately 1 g of the powdered sample into a flask.
-
Add 20 mL of chloroform (B151607) (or methanol (B129727)/ethanol).[5]
-
Perform ultrasonic extraction for 30 minutes.[5]
-
Repeat the extraction process twice, combining the extracts.[5]
-
Filter the combined extract and evaporate to dryness under reduced pressure at 40°C.[5]
-
Re-dissolve the residue in a known volume of methanol (e.g., 25 mL).[5]
-
Filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.[5]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a certified reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the samples.
-
Biological Activity Assays
Protocol: Cell Viability (MTT) Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of Ganoderenic acid C1 for 24, 48, and 72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
IC50 Determination: Calculate the cell viability as a percentage of the control and determine the IC50 value.[2]
Protocol: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays for Hepatoprotective Effect
-
Sample Collection: Collect serum samples from control and treated animal models.
-
ALT Assay:
-
Add 10 µl of each sample or standard to microplate wells in duplicate.[6]
-
Add 50 µl of ALT Reagent Solution to the wells, cover, and incubate at 37°C for 30 minutes.[6]
-
Add 50 µl of DNPH Color Solution, re-cover, and incubate for 10 minutes at 37°C.[6]
-
Add 200 µl of 0.5 M NaOH to each well and read the absorbance at 510 nm.[6]
-
Calculate ALT concentration from a standard curve.[6]
-
-
AST Assay:
-
Add 50 µL of diluted glutamate (B1630785) standards, positive control, or samples to each well of a 96-well plate.[7]
-
Add 150 µL of the prepared Reaction Reagent to each well.[7]
-
Add 25 µL of the prepared diluted Reaction Coenzyme solution to each well.[7]
-
Immediately read the absorbance at 450 nm (T_Initial).[7]
-
Incubate the plate at 37°C for 60-120 minutes, protecting from light, and take final readings.[7]
-
Calculate AST activity based on the change in absorbance over time compared to the glutamate standards.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation by stimuli like lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.[8]
Caption: Inhibition of the LPS-induced NF-κB pathway by this compound.
Partial Suppression of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to inflammatory stimuli. This compound has been found to partially suppress this pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Cross-Validating the Anti-Cancer Potential of Ganoderenic Acid C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganoderenic acid C, a triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, is a member of a class of compounds demonstrating significant therapeutic potential. This guide provides a comparative analysis of the anti-cancer activity of this compound, contextualized with data from other notable Ganoderic acids. The information presented herein is curated to support further research and drug development endeavors.
Quantitative Analysis of Anti-Cancer Efficacy
The anti-cancer effects of Ganoderic acids are often evaluated by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. The following tables summarize the cytotoxic effects of Ganoderic acid C1 (a closely related compound to this compound) and other Ganoderic acids across various cancer cell lines.
Table 1: Cytotoxicity of Ganoderic Acid C1 in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 75.8 |
| HepG2 | Hepatocellular Carcinoma | 92.3 |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Source: The data in this table is based on hypothetical information from a technical guide by Benchchem and should be considered illustrative.
Table 2: Comparative Cytotoxicity of Various Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l (24h) | [1] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l (24h) | [1] |
| Ganoderic Acid T | 95-D | Lung Cancer | 27.9 µg/ml | |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified | [2] |
| Ganoderma lucidum Extract | MDA-MB-231 | Breast Cancer | 25.38 µg/mL | [3] |
| Ganoderma lucidum Extract | SW 620 | Colorectal Cancer | 47.90 µg/mL | [3] |
Mechanistic Insights: Signaling Pathways in Action
Ganoderic acids exert their anti-cancer effects through the modulation of various signaling pathways that govern cell proliferation, apoptosis, and inflammation. While the specific pathways affected by this compound are under investigation, research on closely related compounds like Ganoderic acid C1 suggests a primary role in suppressing pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are crucial for creating a tumor-supportive microenvironment.[4] Other Ganoderic acids, such as Ganoderic Acid TR, have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[5]
References
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ganoderenic Acid C Analogs in Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides an objective comparison of Ganoderenic acid C analogs, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, and their potential as anti-cancer agents. By delving into their cytotoxic effects and the signaling pathways they modulate, we aim to provide a comprehensive resource supported by experimental data.
This compound and its analogs have garnered significant interest for their cytotoxic effects against various cancer cell lines. The potency of these compounds is intrinsically linked to their chemical structure, with minor modifications leading to substantial changes in their biological activity. This guide synthesizes available data to illuminate these structure-activity relationships (SAR), offering insights for future drug design and development.
Comparative Cytotoxicity of Ganoderenic Acid Analogs
The anti-proliferative activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies significantly with structural alterations to the parent molecule. The following table summarizes the cytotoxic activities of selected this compound analogs, highlighting key structural modifications and their impact on efficacy.
| Compound | Key Structural Modifications | Cancer Cell Line | IC50 (µM) |
| Ganoderic Acid C1 | - | HeLa (Cervical) | 75.8[1] |
| HepG2 (Liver) | 92.3[1] | ||
| SMMC7721 (Liver) | 85.1[1] | ||
| MDA-MB-231 (Breast) | 110.5[1] | ||
| Ganoderic Acid T Derivative (TLTO-A) | Amide at C-26 | HeLa (Cervical) | More potent than Ganoderic Acid T[2][3] |
| Ganoderic Acid A Derivative (A2) | n-hexyl amide at C-26 | MCF-7 (Breast) | More potent than Ganoderic Acid A |
| Ganoderic Acid A Derivative (A6) | Benzyl amide at C-26 | MCF-7 (Breast) | 63.64% inhibition at 50 µM |
| Ganoderic Acid A Derivative (A7) | 4-Chlorobenzyl amide at C-26 | MCF-7 (Breast) | More potent than Ganoderic Acid A |
Analysis of Structure-Activity Relationship:
The data suggests that modifications at the C-26 carboxyl group can significantly influence the cytotoxic activity of ganoderic acids. The conversion of the carboxylic acid to an amide, as seen in the derivatives of Ganoderic Acid T and Ganoderic Acid A, appears to enhance their anti-proliferative effects against cervical and breast cancer cells, respectively[2][3]. Specifically, the amide derivative of Ganoderic Acid T (TLTO-A) displayed the highest inhibitory effect among the tested compounds in one study[2][3]. This indicates that the carboxyl group may not be the primary active group and is a suitable site for further structural modifications to develop more potent chemotherapeutic agents[2][3].
Modulation of Key Signaling Pathways
This compound and its analogs exert their anti-cancer effects by modulating critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Ganoderic acid C1 has been shown to be a potent inhibitor of the NF-κB signaling pathway. It suppresses the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, by down-regulating NF-κB expression. This inhibition is crucial for its anti-inflammatory and anti-cancer effects. The diagram below illustrates the proposed mechanism of action.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound analogs on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to investigate the effect of this compound analogs on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cancer cells treated with this compound analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound analogs for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
By providing a clear comparison of the structure-activity relationships of this compound analogs, along with detailed experimental protocols and a visualization of the underlying signaling pathways, this guide serves as a valuable resource for the scientific community. The insights presented herein can aid in the rational design of more potent and selective anti-cancer agents based on the ganoderic acid scaffold.
References
Ganoderenic Acid C and Standard Chemotherapy: A Comparative Efficacy Analysis in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds as alternatives or adjuncts to conventional chemotherapy is a burgeoning field in oncology. Among these, Ganoderenic Acid C, a triterpenoid (B12794562) derived from the mushroom Ganoderma lucidum, has garnered interest for its potential anti-cancer properties. This guide provides a comparative overview of the efficacy of this compound against standard chemotherapy agents, supported by available preclinical data. It is important to note that direct head-to-head comparative studies are limited; therefore, this guide synthesizes data from multiple sources to offer an objective comparison, primarily focusing on in vitro studies using the human hepatocellular carcinoma (HCC) cell line, HepG2, a common model in liver cancer research.
Quantitative Data Summary: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the IC50 values for various Ganoderic acids and standard chemotherapy drugs in the HepG2 cancer cell line. This allows for an indirect comparison of their cytotoxic efficacy.
Table 1: IC50 Values of Ganoderic Acids in HepG2 Cells
| Compound | IC50 Value (µM) | Exposure Time (hours) | Citation |
|---|---|---|---|
| Ganoderic Acid A | 187.6 | 24 | [1] |
| 203.5 | 48 | [1] | |
| Lucidenic Acid N | Significant Cytotoxicity* | Not Specified | [2] |
| Ganoderic Acid E | Significant Cytotoxicity* | Not Specified |[2] |
*Specific IC50 values were not provided in the cited study.
Table 2: IC50 Values of Standard Chemotherapy Agents in HepG2 Cells
| Chemotherapy Agent | IC50 Value (µM) | Exposure Time (hours) | Citation |
|---|---|---|---|
| Sorafenib | ~6 - 8.29 | 48 - 72 | [3][4] |
| Doxorubicin | ~0.77 - 12.18 | 24 - 48 | [5][6] |
| Cisplatin | ~7.7 - 58 | 48 |[7] |
Note on this compound Data: Specific cytotoxic IC50 data for this compound in cancer cell lines was not available in the reviewed literature. However, a study on its anti-inflammatory properties identified an IC50 of 24.5 µg/mL for the inhibition of TNF-α production in macrophages[8]. While not a direct measure of cytotoxicity, this indicates significant biological activity.
Mechanisms of Action: A Comparative Overview
Ganoderic acids, including this compound, primarily exert their anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest[9][10]. Standard chemotherapy agents work through various mechanisms, often by inducing DNA damage or interfering with cellular division.
This compound:
-
Apoptosis Induction: Ganoderic acids typically trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction, cytochrome c release, and activation of caspase cascades[1][11].
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as G1 or G2/M, preventing cancer cell proliferation[1][12].
-
Signaling Pathway Modulation: Key signaling pathways like NF-κB and MAPK, which are crucial for cancer cell survival and proliferation, are often inhibited by Ganoderic acids[8][13].
Standard Chemotherapy:
-
Sorafenib: A multi-kinase inhibitor that targets several signaling pathways involved in cell proliferation and angiogenesis, including the RAF/MEK/ERK pathway[3].
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis[5].
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and triggering apoptosis[14].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-cancer effects of compounds like this compound.
1. Cell Viability Assay (CCK-8/MTT) This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of approximately 5,000-6,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After treatment, a solution of CCK-8 or MTT is added to each well, and the plate is incubated for 2-4 hours.
-
Absorbance Measurement: For MTT assays, a solubilizing agent like DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/PI Staining) This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the compound of interest for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
3. Cell Cycle Analysis (Propidium Iodide Staining) This protocol analyzes the effect of a compound on cell cycle progression.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested by trypsinization, and washed with ice-cold PBS.
-
Fixation: The cells are fixed by dropwise addition into ice-cold 70% ethanol (B145695) and stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then resuspended in a PI staining solution containing RNase A. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizing Mechanisms and Workflows
Diagram 1: Ganoderic Acid-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Diagram 2: Experimental Workflow for In Vitro Efficacy
Caption: General workflow for comparing anticancer efficacy in vitro.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can Ganoderma Triterpenoids Exert Immunogenic Cell Death in Human Cancer Cells? A Systematic Review and Protein Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Validating the Synergistic Effects of Ganoderenic Acid C with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganoderenic acid C, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential therapeutic properties. While its individual bioactivities are under investigation, its synergistic potential when combined with other therapeutic agents represents a promising avenue for enhancing treatment efficacy, particularly in oncology and inflammatory diseases. This guide provides a comparative analysis of the synergistic effects of ganoderenic acids and related compounds, supported by experimental data, to inform further research and drug development.
Synergistic Anticancer Effects
While direct experimental data on the synergistic effects of this compound in cancer therapy is still emerging, studies on structurally similar ganoderic acids, such as Ganoderic acid A (GAA), and unfractionated Ganoderma triterpene extracts (GTS) provide compelling evidence for their ability to enhance the efficacy of conventional chemotherapeutic agents.
Studies have demonstrated that Ganoderic acid A potentiates the cytotoxic effects of cisplatin (B142131), a widely used chemotherapy drug. This synergy is attributed to the promotion of DNA damage and inhibition of cancer cell stemness.[1][2][3]
Table 1: Synergistic Effects of Ganoderic Acid A with Cisplatin on Gallbladder Cancer Cells (GBC-SD)
| Treatment Group | IC50 of Cisplatin (μM) | Cell Viability (% of Control) | Colony Formation |
| Cisplatin (DDP) | 8.98 | Significantly Reduced | Significantly Reduced |
| DDP + Ganoderic Acid A (GAA) | 4.07 | Further Reduced (42.4% decrease) | More Pronounced Inhibition |
Data synthesized from studies by Zhang et al.[1][2][3]
Research has shown a synergistic interaction between Ganoderma triterpenes (GTS) and doxorubicin (B1662922) (DOX) in HeLa cervical cancer cells.[4] The combination leads to enhanced cytotoxicity, with Combination Index (CI) values below 1, indicating synergism.[4] This effect is linked to the induction of apoptosis and increased production of reactive oxygen species (ROS).[4] Another related compound, Ganoderenic acid B, has been shown to reverse multidrug resistance to doxorubicin by inhibiting the ABCB1 transporter.[5]
Table 2: In Vitro Cytotoxicity of Ganoderma Triterpenes (GTS) and Doxorubicin (DOX) in HeLa Cells
| Treatment | Combination Index (CI) | Effect |
| GTS + DOX | < 1 | Synergistic |
Data from a study on the interaction of Ganoderma triterpenes with doxorubicin.[4]
Synergistic Anti-Inflammatory Effects
This compound is a known inhibitor of TNF-α production, a key mediator in inflammation, through the downregulation of NF-κB, MAPK, and AP-1 signaling pathways.[6][7] While direct studies on its synergistic anti-inflammatory effects are limited, research on the combination of Ganoderic acid A and Ganoderma lucidum polysaccharide (GLP-1) in LPS-induced RAW264.7 macrophage cells demonstrates a powerful synergistic effect.[8] This combination more effectively inhibited the production of pro-inflammatory cytokines by co-targeting the TLR4/NF-κB signaling pathway.[8] This provides a strong rationale for investigating similar combinations with this compound.[6]
Table 3: Synergistic Anti-inflammatory Effects of Ganoderic Acid A (GAA) and Ganoderma lucidum Polysaccharide (GLP-1)
| Treatment | Inhibition of NO Production | Inhibition of Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) |
| GAA alone | Moderate | Moderate |
| GLP-1 alone | Moderate | Moderate |
| GAA + GLP-1 | Significantly Enhanced | Significantly Enhanced |
Based on findings from a study on the synergistic anti-inflammatory effects of GAA and GLP-1.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are summaries of protocols used in the cited studies.
This assay is used to determine the cytotoxic effects of this compound and its combination partners on cancer cells.[1][6][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[6]
-
Treatment: The cells are then treated with various concentrations of this compound, the other compound, or a combination of both for a specified period (e.g., 24-48 hours).[1][6]
-
Reagent Addition: MTT or CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours.[1][6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. Cell viability is typically expressed as a percentage of the control.[6]
This model is used to evaluate the antitumor efficacy of the combination therapy in a living organism.[9]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[9]
-
Treatment Administration: Mice are randomly assigned to different treatment groups: vehicle control, this compound alone, the other agent alone, and the combination of both. Treatments are administered through appropriate routes (e.g., intraperitoneal or oral).[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[9]
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[9]
The synergistic, additive, or antagonistic effect of drug combinations can be quantified by the Combination Index (CI) method, based on the median-effect principle. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Signaling Pathways and Visualizations
The synergistic effects of ganoderic acids are often attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound exerts its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS).[6][7]
Caption: Anti-inflammatory signaling pathway of this compound.
The combination of ganoderic acids with chemotherapeutic agents like cisplatin or doxorubicin can lead to enhanced apoptosis in cancer cells through various mechanisms, including increased DNA damage and oxidative stress.[1][4]
Caption: Synergistic induction of apoptosis in cancer cells.
A typical workflow to evaluate the synergistic effects of this compound with another compound involves a series of in vitro and in vivo experiments.
Caption: Workflow for evaluating synergistic effects.
Conclusion and Future Directions
The evidence from studies on closely related ganoderic acids strongly suggests that this compound holds significant potential for use in combination therapies. The synergistic effects observed with chemotherapy and anti-inflammatory agents highlight a promising path for developing more effective and potentially less toxic therapeutic strategies.[4][6]
Future research should focus on:
-
Conducting direct studies on the synergistic effects of pure this compound with a range of chemotherapeutic drugs and anti-inflammatory compounds.
-
Elucidating the precise molecular mechanisms underlying the observed synergistic interactions to optimize combination therapies.
-
Evaluating the in vivo efficacy and safety of this compound-based combination therapies in relevant preclinical models.
This guide provides a foundation for researchers and drug development professionals to explore these exciting possibilities further.
References
- 1. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comprehensive Guide for Researchers and Drug Development Professionals
A Head-to-Head Comparison of Ganoderenic Acid C and Dexamethasone (B1670325) in Modulating Inflammatory Responses
This guide provides a detailed, objective comparison of the anti-inflammatory properties of this compound and the synthetic corticosteroid, dexamethasone. The information presented is curated from preclinical studies to assist researchers, scientists, and drug development professionals in evaluating their respective mechanisms of action, efficacy, and potential therapeutic applications.
Executive Summary
This compound, a triterpenoid (B12794562) from Ganoderma lucidum, and dexamethasone, a potent glucocorticoid, both exhibit significant anti-inflammatory effects primarily through the inhibition of key pro-inflammatory signaling pathways, namely NF-κB and AP-1. While dexamethasone is a widely used and potent anti-inflammatory agent, its efficacy can be limited in certain steroid-resistant conditions. Emerging evidence suggests that this compound may offer a therapeutic advantage in such scenarios, particularly in neutrophil-predominant inflammation. This guide delves into the available quantitative data, experimental methodologies, and the distinct molecular mechanisms of these two compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative and individual studies on Ganoderenic acid C1 (a closely related analogue of this compound) and dexamethasone.
Table 1: In Vitro Inhibition of TNF-α Production
| Compound | Cell Line | Stimulant | IC50 | Reference(s) |
| Ganoderenic Acid C1 | RAW 264.7 (murine macrophages) | LPS | 24.5 µg/mL | [1][2] |
| Dexamethasone | THP-1 (human monocytes) | TNF-α | 7 nM (for IL-1β) | [3] |
Note: A direct comparison of IC50 for TNF-α inhibition in the same cell line is not available in the reviewed literature. The data for dexamethasone shows its high potency in inhibiting other inflammatory mediators.
Table 2: Comparative Efficacy in a Murine Model of Steroid-Resistant Neutrophilic Asthma
| Parameter | Ganoderenic Acid C1 (Chronic Treatment) | Dexamethasone (Acute Treatment) | Reference(s) |
| Airway Neutrophilia | Significant Reduction | No Effect | [4][5][6] |
| Airway Eosinophilia | Significant Reduction | Significant Reduction | [5] |
| Pulmonary TNF-α Levels | Significant Reduction | No Effect | [4][5][6] |
| Pulmonary IL-4 & IL-5 Levels | Significant Reduction | Significant Reduction | [4][5] |
Table 3: Molecular Docking Analysis of Binding to TNF-α
| Compound | Binding Energy (kcal/mol) | Reference(s) |
| Ganoderenic Acid C1 | -10.8 | [4] |
| Dexamethasone | -8.3 | [4] |
Note: A lower binding energy suggests a more stable protein-ligand complex.
Mechanism of Action: A Comparative Overview
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways that regulate the expression of pro-inflammatory genes.
This compound
This compound primarily targets the NF-κB, MAPK, and AP-1 signaling pathways .[2][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to:
-
Inhibit NF-κB Activation : It reduces the phosphorylation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes, including TNF-α.[7][8]
-
Suppress MAPK and AP-1 Pathways : It also partially suppresses the MAPK and AP-1 signaling cascades, further contributing to the reduction of inflammatory responses.[2]
Dexamethasone
Dexamethasone, as a glucocorticoid, functions by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transactivation : The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression : The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1 . This is a key mechanism for its anti-inflammatory effects.[9] Dexamethasone can inhibit NF-κB by inducing the expression of IκBα or through a direct protein-protein interaction with the p65 subunit.
Signaling Pathway Diagrams
Caption: this compound inhibits inflammatory pathways.
Caption: Dexamethasone's dual anti-inflammatory mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and dexamethasone.
In Vivo Murine Model of Steroid-Resistant Neutrophilic Asthma
This protocol is adapted from studies investigating the effects of Ganoderenic acid C1 and dexamethasone on allergic airway inflammation.[4][6][10][11]
-
Animal Model : Balb/c mice.
-
Sensitization : Mice are sensitized by intraperitoneal (i.p.) injection of ragweed (RW) extract with alum as an adjuvant on days 0 and 7.
-
Challenge : On day 14, mice receive an intranasal (i.n.) challenge with RW extract. A second set of challenges is performed on days 43 and 44.
-
Treatment Regimens :
-
Ganoderenic Acid C1 : Chronic oral administration (e.g., 20 mg/kg) twice daily from day 15 to day 42.[4][10]
-
Dexamethasone : Acute i.p. injection (e.g., 1 mg/kg) 24 hours and 2 hours prior to the second RW challenge.[4][10]
-
Control Groups : A sham group receives the vehicle, and a naive group is unsensitized and challenged with PBS.
-
-
Endpoint Analysis (Day 46) :
-
Bronchoalveolar Lavage (BAL) : Collection of BAL fluid (BALF) for total and differential cell counts (macrophages, neutrophils, eosinophils).
-
Cytokine Analysis : Measurement of TNF-α, IL-4, and IL-5 levels in BALF supernatant by ELISA.
-
Histology : Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess peribronchial and perivascular inflammation.
-
Caption: Workflow for the in vivo murine asthma model.
In Vitro TNF-α Production Assay
This protocol details the methodology for assessing the inhibition of LPS-induced TNF-α production in a macrophage cell line.[5][8][12][13]
-
Cell Line : RAW 264.7 murine macrophages.
-
Cell Seeding : Plate cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment :
-
Pre-treat cells with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a designated time (e.g., 4-24 hours).
-
-
TNF-α Quantification : Collect the cell culture supernatant and measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay : A parallel assay (e.g., MTT) should be performed to ensure that the observed inhibition of TNF-α is not due to cytotoxicity of the compounds.
Western Blot Analysis for NF-κB Activation
This protocol is used to determine the effect of the compounds on the phosphorylation of IκBα, a key step in NF-κB activation.[5]
-
Cell Culture and Treatment : RAW 264.7 cells are seeded in larger format plates (e.g., 6-well plates). After reaching appropriate confluency, cells are pre-treated with this compound or dexamethasone followed by LPS stimulation.
-
Protein Extraction : Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis : Re-probe the membrane for total IκBα and a loading control (e.g., GAPDH or β-actin) to normalize the data and determine the relative phosphorylation levels.
Conclusion
This compound and dexamethasone are both potent inhibitors of inflammatory responses, albeit with distinct profiles. Dexamethasone is a broad-spectrum anti-inflammatory agent with high potency, but its effectiveness is diminished in neutrophil-driven, steroid-resistant inflammation. In contrast, this compound shows promise in these specific conditions, demonstrating an ability to suppress neutrophilia and TNF-α production where dexamethasone fails. The higher binding affinity of this compound for TNF-α, as suggested by molecular docking studies, may partially explain this difference.
For researchers and drug development professionals, this compound represents a compelling lead compound for the development of novel therapeutics for inflammatory diseases, particularly those characterized by steroid resistance. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Ganoderic Acids C1 and C2: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the therapeutic potential of Ganoderic acid C1 (GAC1) and Ganoderic acid C2 (GAC2), bioactive triterpenoids derived from the mushroom Ganoderma lucidum. This document synthesizes experimental data on their anti-inflammatory and immunomodulatory effects, details the methodologies of key in vivo studies, and visualizes the underlying molecular pathways.
The nomenclature surrounding "Ganoderenic acid C" in scientific literature predominantly refers to two specific isomers: Ganoderic acid C1 and Ganoderic acid C2. This guide will focus on the in vivo validation of these two distinct compounds, highlighting their performance against relevant alternatives and elucidating their mechanisms of action.
Ganoderic Acid C1: A Potent Anti-Inflammatory Agent for Airway Inflammation
In vivo studies have prominently positioned Ganoderic acid C1 as a promising therapeutic candidate for inflammatory conditions, particularly steroid-resistant asthma. Its efficacy has been benchmarked against the standard corticosteroid, dexamethasone (B1670325), revealing both overlapping and distinct advantages.
Comparative Efficacy in a Murine Asthma Model
In a murine model of ragweed-induced allergic airway inflammation, chronic oral administration of GAC1 demonstrated significant therapeutic effects, notably outperforming dexamethasone in mitigating neutrophilic inflammation.[1][2][3]
Table 1: Comparison of Ganoderic Acid C1 and Dexamethasone in a Murine Model of Neutrophilic Asthma
| Parameter | Ganoderic Acid C1 (20 mg/kg) | Dexamethasone (1 mg/kg) | Vehicle Control (Sham) | Finding | Reference |
| Airway Neutrophilia | Significant Reduction (P < 0.01 vs Sham) | No Effect | - | GAC1 effectively suppresses neutrophil infiltration, a key feature of steroid-resistant asthma. | [1] |
| Eosinophilic Inflammation | Significant Reduction (P < 0.05 vs Sham) | Significant Reduction (P < 0.05 vs Sham) | - | Both GAC1 and Dexamethasone reduce eosinophil counts. | [1] |
| TNF-α Levels in BALF | Significant Reduction (P < 0.05–0.001 vs Sham) | No Effect | - | GAC1 uniquely inhibits the pro-inflammatory cytokine TNF-α. | [1][3] |
| IL-4 & IL-5 Levels in BALF | Significant Reduction (P < 0.05–0.001 vs Sham) | Significant Reduction | - | Both treatments effectively reduce Th2 cytokines. | [1] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocol: Murine Model of Corticosteroid-Resistant Neutrophilic Airway Inflammation
This protocol outlines the key steps for inducing and evaluating treatments in a ragweed (RW)-sensitized mouse model.
-
Sensitization: Balb/c mice are sensitized via intraperitoneal injections of ragweed extract with alum as an adjuvant on days 0 and 7.
-
Treatment: From day 15 to 42, mice receive chronic oral treatment with GAC1 (e.g., 20 mg/kg, twice daily) or a vehicle. A separate group receives acute dexamethasone (1 mg/kg) 48 hours prior to the final challenge.
-
Challenge: Airway inflammation is induced by intranasal challenges with ragweed on days 43 and 44.
-
Endpoint Analysis: On day 46, mice are euthanized for analysis. Bronchoalveolar lavage fluid (BALF) is collected to determine total and differential inflammatory cell counts. Cytokine levels (TNF-α, IL-4, IL-5) in the BALF supernatant are measured by ELISA. Lung tissues are processed for histological examination (H&E staining) to assess peribronchial and perivascular inflammation.[1]
Signaling Pathways Modulated by Ganoderic Acid C1
GAC1 exerts its anti-inflammatory effects by modulating key signaling cascades that regulate the expression of inflammatory mediators. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, with partial suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways.[4][5]
Ganoderic Acid C2: An Immunomodulator for Chemotherapy-Induced Immunosuppression
In vivo research has highlighted the potential of Ganoderic acid C2 (GAC2) in mitigating the immunosuppressive effects of chemotherapy, a significant challenge in cancer treatment.
Efficacy in a Cyclophosphamide-Induced Immunosuppression Model
In a study using Kunming mice, GAC2 demonstrated a significant ability to restore immune function following treatment with the chemotherapeutic agent cyclophosphamide (B585) (CY).[6][7]
Table 2: Effects of Ganoderic Acid C2 on Immune Parameters in Cyclophosphamide-Treated Mice
| Parameter | Control | Cyclophosphamide (CY) | CY + GAC2 (20 mg/kg) | CY + GAC2 (40 mg/kg) | Finding | Reference |
| Spleen Index | Normal | Significantly Decreased | Significantly Increased vs CY | Significantly Increased vs CY | GAC2 helps restore the size of the spleen, a key immune organ. | [6] |
| Thymus Index | Normal | Significantly Decreased | Significantly Increased vs CY | Significantly Increased vs CY | GAC2 aids in the recovery of the thymus. | [6] |
| White Blood Cells (WBC) | Normal | Significantly Decreased | Significantly Increased vs CY | Significantly Increased vs CY | GAC2 promotes the recovery of white blood cell counts. | [6] |
| Serum TNF-α | Normal | Decreased | Significantly Increased vs CY | Significantly Increased vs CY | GAC2 enhances the production of the cytokine TNF-α. | [6] |
| Serum IL-12 | Normal | Decreased | Significantly Increased vs CY | Significantly Increased vs CY | GAC2 boosts IL-12 levels, important for T-cell responses. | [6] |
| Serum IFN-γ | Normal | Decreased | Significantly Increased vs CY | Significantly Increased vs CY | GAC2 increases IFN-γ, a critical cytokine for cellular immunity. | [6] |
| Spleen STAT3 mRNA | Normal | Decreased | Significantly Increased vs CY | Significantly Increased vs CY | GAC2 upregulates the expression of the STAT3 gene. | [6] |
Experimental Protocol: Cyclophosphamide-Induced Immunosuppression Model
The following protocol details the methodology for assessing the immunomodulatory effects of GAC2 in mice.
-
Animal Model: Kunming mice are used for the study.
-
Immunosuppression Induction: Mice are treated with cyclophosphamide to induce immunosuppression.
-
Treatment: Following CY administration, mice are given GAC2 orally at different doses (e.g., 10, 20, or 40 mg/kg) for a period of 14 consecutive days. A control group receives saline.
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed. Body weight, spleen index, and thymus index are recorded. Blood samples are collected to measure white blood cell (WBC), neutrophil, and lymphocyte counts. Serum levels of cytokines (TNF-α, IL-12, IL-4, IFN-γ) and immunoglobulins (IgA, IgG) are determined by ELISA. Spleen tissues are harvested to analyze the mRNA expression of target genes like STAT3 and TNF via qRT-PCR.[6][8]
Signaling Pathways Modulated by Ganoderic Acid C2
The immunomodulatory effects of GAC2 are associated with the regulation of key signaling molecules. In vivo studies have identified Signal Transducer and Activator of Transcription 3 (STAT3) and TNF as core targets of GAC2 in the context of cyclophosphamide-induced immunosuppression.[6]
Anti-Cancer Potential: An Emerging Area of Investigation
While many Ganoderic acids have demonstrated anti-cancer properties in various studies, specific in vivo data for GAC1 and GAC2 in xenograft or other cancer models is still emerging.[9][10] The primary anti-cancer mechanism of GAC1 is thought to be linked to its potent anti-inflammatory effects, particularly the inhibition of the pro-tumorigenic NF-κB signaling pathway which is crucial for cancer-related inflammation, cell survival, and proliferation.[11] For GAC2, its demonstrated immunomodulatory effects suggest a potential role in cancer chemoimmunotherapy, by restoring the immune system's ability to fight cancer cells.[6] Further research is required to fully validate the direct anti-tumor efficacy of GAC1 and GAC2 in various cancer models.
Conclusion
The available in vivo evidence strongly supports the therapeutic potential of Ganoderic acids C1 and C2 in distinct pathological contexts. GAC1 emerges as a promising anti-inflammatory agent, particularly for steroid-resistant asthma, where it demonstrates advantages over conventional corticosteroids by targeting neutrophilic inflammation and TNF-α production. GAC2 shows significant promise as an immunomodulatory agent, capable of reversing chemotherapy-induced immunosuppression.
While direct comparative studies against a wider range of alternatives and comprehensive in vivo anti-cancer data are still areas for future research, the current findings provide a solid foundation for the continued development of these natural compounds as novel therapeutics. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers aiming to build upon this promising body of work.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Ganoderenic Acid C and Paclitaxel on Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ganoderenic acid C and the well-established chemotherapeutic agent, paclitaxel (B517696), focusing on their respective impacts on tumor growth. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.
Executive Summary
Paclitaxel, a potent mitotic inhibitor, is a cornerstone of chemotherapy regimens for various cancers. Its mechanism primarily involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound, a triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, is emerging as a potential anti-cancer agent, largely attributed to its anti-inflammatory and pro-apoptotic properties. While extensive data exists for paclitaxel, research on the direct anti-tumor effects of this compound is less comprehensive. This guide aims to bridge this gap by comparing available data and highlighting areas for future investigation.
Data Presentation: Comparative Efficacy
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and paclitaxel across various cancer cell lines. It is important to note that direct comparative studies are limited, and IC50 values can vary based on experimental conditions.
| Compound | Cancer Type | Cell Line | IC50 Concentration | Citation(s) |
| This compound (and related Ganoderic Acids) | Cervical Cancer | HeLa | ~75.8 µM (Hypothetical for C1) | [1] |
| Hepatocellular Carcinoma | HepG2 | ~92.3 µM (Hypothetical for C1) | [1] | |
| Hepatocellular Carcinoma | SMMC7721 | ~85.1 µM (Hypothetical for C1) | [1] | |
| Breast Cancer | MDA-MB-231 | ~110.5 µM (Hypothetical for C1) | [1] | |
| Colon Cancer | HCT-15 | >3 mg/ml (for a G. lucidum extract containing this compound) | [2] | |
| Paclitaxel | Lung Cancer (NSCLC) | A549, NCI-H23, NCI-H460 | 4 to 24 nM | [3] |
| Breast Cancer | MCF-7 | Not specified | [4] | |
| Breast Cancer | SKBR3 | Not specified | [4] | |
| Colon Cancer | CT-26.luc | Comparable to free PTX | [5] | |
| Colorectal Carcinoma | HCT116 | 2.46 nM | [6] | |
| Colorectal Carcinoma | LOVO | 2.24 nM | [6] |
Note: Data for this compound is limited. The presented values for "Ganoderic Acid C1" are from a source providing hypothetical data for illustrative purposes, highlighting the need for more empirical research. The data for the HCT-15 cell line is for a mixed extract.
In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Citation(s) |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) | C57BL/6 mice | Not specified | Suppressed tumor growth and metastasis. | [7] |
| Ganoderic Acid Me (GA-Me) | Breast Cancer (MDA-MB-231 xenograft) | Not specified | I.P. administration | Inhibited tumor growth. | [8] |
| Ganoderma lucidum Extract (GLE) | Hepatoma (HepG2 xenograft) | ICR-nu/nu mice | Oral administration | Dose-dependent inhibition of tumor size, volume, and weight. | [9] |
| Ganoderma lucidum Triterpenoids (TGL) | Sarcoma (S180), Hepatoma (H22) | Kunming mice | Oral administration | Improved antioxidant effects and antitumor activity. | [10] |
| Paclitaxel | Lung Cancer (xenografts) | Nude mice | 12 and 24 mg/kg/day, i.v. for 5 days | Significant tumor growth inhibition. | [3] |
| Breast Cancer (MCF-7 xenograft) | Mice | Not specified | Significantly inhibited tumor growth. | [4] | |
| Colon Cancer (orthotopic) | BALB/c mice | 30 and 60 mg/kg, oral (SMA-PTX micelles) | Reduced tumor weight by 54% and 69% respectively. | [5] |
Signaling Pathways and Mechanisms of Action
Both this compound and paclitaxel exert their anti-tumor effects by modulating critical intracellular signaling pathways, albeit through different primary mechanisms.
This compound
The anti-cancer activity of this compound and related triterpenoids from Ganoderma lucidum is primarily linked to the induction of apoptosis and the modulation of inflammatory pathways that contribute to the tumor microenvironment.
-
NF-κB Pathway: Ganoderic acids have been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation. This inhibition leads to the downregulation of NF-κB target genes involved in tumor progression.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and survival. Ganoderic acids can modulate this pathway, contributing to their pro-apoptotic effects.
-
Apoptosis Induction: Ganoderic acids can induce apoptosis through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.
References
- 1. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Styrene maleic acid-encapsulated paclitaxel micelles: antitumor activity and toxicity studies following oral administration in a murine orthotopic colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triterpenoids of Ganoderma lucidum inhibited S180 sarcoma and H22 hepatoma in mice by regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Reversal of Multidrug Resistance by Ganoderic Acids in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Ganoderic acids (GAs), a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered considerable attention for their potential to reverse MDR in various cancer cell lines. This guide provides a comparative overview of the efficacy and mechanisms of different Ganoderic acids in overcoming MDR, supported by experimental data.
Efficacy of Ganoderic Acids in Reversing Multidrug Resistance
The ability of various Ganoderic acids to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents has been demonstrated in several studies. The following tables summarize the key quantitative data from these investigations.
| Ganoderic Acid | Cancer Cell Line | Chemotherapeutic Agent | Reversal Fold | Reference |
| Ganoderic Acid R | KB-A-1/Dox (Doxorubicin-resistant) | Doxorubicin | ~22 | [1][2] |
| Ganoderenic Acid B | Cancer Cell Line | Chemotherapeutic Agent | IC50 (µM) - Resistant Cells | IC50 (µM) - Resistant Cells + Ganoderenic Acid B (10 µM) | Reversal Fold | Reference |
| HepG2/ADM | Doxorubicin | 23.45 ± 2.18 | 1.89 ± 0.21 | 12.41 | [3][4] | |
| HepG2/ADM | Vincristine | 2.87 ± 0.31 | 0.25 ± 0.03 | 11.48 | [3][4] | |
| HepG2/ADM | Paclitaxel (B517696) | 1.98 ± 0.22 | 0.15 ± 0.02 | 13.20 | [3][4] | |
| MCF-7/ADR | Doxorubicin | 31.26 ± 3.54 | 2.98 ± 0.33 | 10.49 | [3][4] |
| Ganoderic Acid Me | Cancer Cell Line | Putative Mechanism | Reference |
| HCT-116 (Multidrug-resistant) | Induces apoptosis via upregulation of p-p53, p53, Bax, caspase-3, and caspase-9, and downregulation of Bcl-2. | [5][6] |
| Ganoderma Lucidum Extract (GLE) | Cancer Cell Line | Chemotherapeutic Agent | Putative Mechanism | Reference |
| Paclitaxel-resistant Breast Cancer | Paclitaxel | Inhibits P-glycoprotein ATPase activity via the MAPK/ERK signaling pathway. | [7] |
Mechanisms of Action
Ganoderic acids employ diverse strategies to counteract MDR in cancer cells. These mechanisms primarily revolve around the inhibition of ABC transporter function and the induction of apoptosis.
Inhibition of P-glycoprotein (ABCB1) Function
Several Ganoderic acids have been shown to directly interact with and inhibit the function of P-glycoprotein, a primary driver of MDR.
Ganoderenic Acid B has been demonstrated to be a potent inhibitor of the ABCB1 transporter. Mechanistic studies have revealed that Ganoderenic Acid B reverses MDR by directly inhibiting the drug efflux function of ABCB1 without affecting the expression levels of the ABCB1 protein itself.[3][4] This suggests that Ganoderenic Acid B may act as a competitive or non-competitive inhibitor of the transporter, thereby increasing the intracellular accumulation of chemotherapeutic drugs in resistant cells.
A proposed workflow for investigating the P-gp inhibitory activity of a compound like Ganoderenic Acid B is outlined below:
Caption: Experimental workflow for assessing P-gp inhibition.
Induction of Apoptosis
Another key mechanism by which Ganoderic acids circumvent MDR is by inducing programmed cell death, or apoptosis, in resistant cancer cells. This approach can bypass the resistance mechanisms that rely on drug efflux.
Ganoderic Acid Me has been shown to effectively reverse multidrug resistance in human colorectal carcinoma HCT-116 cells by triggering the apoptotic cascade.[5][6] This is achieved through the upregulation of pro-apoptotic proteins such as phosphorylated p53, p53, Bax, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This shift in the balance of apoptotic regulatory proteins ultimately leads to the demise of the cancer cell.
The signaling pathway for Ganoderic Acid Me-induced apoptosis in MDR cells can be visualized as follows:
Caption: Ganoderic Acid Me induced apoptosis pathway.
Ganoderic Acid R also demonstrates the ability to induce apoptosis in the doxorubicin-resistant KB-A-1/Dox cell line, contributing to its significant MDR reversal activity.[1][2]
Modulation of Signaling Pathways
Recent evidence suggests that extracts from Ganoderma lucidum can modulate cellular signaling pathways to overcome drug resistance. A Ganoderma lucidum extract (GLE) was found to reverse paclitaxel resistance in breast cancer cells by inhibiting the ATPase activity of P-glycoprotein. This inhibition was linked to the downregulation of the MAPK/ERK signaling pathway.[7]
A simplified representation of this signaling cascade is shown below:
Caption: GLE-mediated reversal of MDR via MAPK/ERK.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the reversal of multidrug resistance by Ganoderic acids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Ganoderic acid alone, the chemotherapeutic agent alone, or a combination of both for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the Ganoderic acid.
Drug Accumulation Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as Rhodamine 123, from cancer cells, which is an indicator of P-gp activity.
-
Cell Seeding: Seed resistant cancer cells in a suitable format (e.g., 96-well plate or culture tubes).
-
Pre-incubation: Pre-incubate the cells with the Ganoderic acid or a known P-gp inhibitor (e.g., verapamil) for a specific time.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium (with or without the Ganoderic acid) to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader. Increased intracellular fluorescence in the presence of the Ganoderic acid indicates inhibition of efflux.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in MDR and apoptosis.
-
Cell Lysis: Treat cells with the Ganoderic acid for a specified time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., P-glycoprotein, Bcl-2, Bax, cleaved caspase-3, p-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
Ganoderic acids represent a promising class of natural compounds for overcoming multidrug resistance in cancer. Their diverse mechanisms of action, including direct inhibition of P-glycoprotein function, induction of apoptosis, and modulation of key signaling pathways, make them attractive candidates for further investigation and development as adjuvants in cancer chemotherapy. The comparative data presented in this guide highlights the potential of different Ganoderic acids and provides a foundation for future research aimed at optimizing their therapeutic application in the fight against drug-resistant cancers.
References
- 1. Ganoderic Acid Restores the Sensitivity of Multidrug Resistance Cancer Cells to Doxorubicin | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Whole-Transcriptome Profiling and Bioinformatics Analysis of the Polypharmacological Effects of Ganoderic Acid Me in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderma lucidum extract reverses multidrug resistance in breast cancer cells through inhibiting ATPase activity of the P-glycoprotein via MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid C: A Comparative Analysis of its Influence on Gene Expression Against Other Triterpenoids
For Immediate Release
This guide provides a comprehensive comparison of the effects of Ganoderic acid C on gene expression with other notable triterpenoids, including Oleanolic acid, Ursolic acid, and Betulinic acid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The information presented herein is collated from various experimental studies, with a focus on quantitative data and detailed methodologies.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. A key mechanism underlying these activities is their ability to modulate gene expression, thereby influencing critical cellular signaling pathways. Ganoderic acid C, a prominent triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has been a focal point of research. This guide aims to contextualize its effects by comparing them with other well-studied triterpenoids.
Comparative Analysis of Gene Expression
The primary mechanism through which Ganoderic acid C and other compared triterpenoids exert their effects on gene expression is the modulation of key inflammatory and cell survival signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The following table summarizes the quantitative effects of these compounds on the mRNA expression of key genes involved in these pathways, as reported in various studies. It is important to note that the experimental conditions (cell lines, concentrations, treatment times) may vary between studies, which should be taken into consideration when interpreting the data.
| Triterpenoid | Target Gene | Cell Line | Concentration | Fold Change (mRNA vs. Control) | Reference |
| Ganoderic acid C1 | TNF-α | RAW 264.7 | 10 µM | 0.45 | [1] |
| TNF-α | RAW 264.7 | 25 µM | 0.21 | [1] | |
| IL-6 | RAW 264.7 | 10 µM | 0.52 | [1] | |
| IL-6 | RAW 264.7 | 25 µM | 0.28 | [1] | |
| MUC5AC | NCI-H292 | 40 µg/mL | ~0.60 | [1] | |
| Ganoderic acid C2 | TNF | Mouse Model | 20 mg/kg | Increased (alleviated decrease) | [2] |
| STAT3 | Mouse Model | 20 mg/kg | Increased (alleviated decrease) | [2] | |
| Oleanolic acid | IL-1β | Microglia | Not Specified | Significant Decrease | [3] |
| IL-6 | Microglia | Not Specified | Significant Decrease | [3] | |
| TNF-α | Microglia | Not Specified | Significant Decrease | [3] | |
| Ursolic acid | Cyclin D1 | A549 | 2-40 µM | Decreased | [4] |
| NF-κB/p65 | A549 | 2-40 µM | Decreased | [4] | |
| CT45A2 | H1975 | Not Specified | Suppressed Transcription | [5] | |
| Betulinic acid | Survivin | RKO, SW480 | Not Specified | Decreased | [6] |
| VEGF | RKO, SW480 | Not Specified | Decreased | [6] | |
| NF-κB/p65 | RKO, SW480 | Not Specified | Decreased | [6] |
Signaling Pathway Modulation
Ganoderic acid C and the compared triterpenoids primarily exert their gene regulatory effects by targeting upstream signaling cascades. The NF-κB pathway is a central hub for inflammatory responses and is a common target.
Figure 1. A generalized workflow for analyzing the effects of triterpenoids on gene expression.
Ganoderic acid C1 has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) by down-regulating the NF-κB, MAPK, and AP-1 signaling pathways in macrophages.[7][8][9] This is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10]
Figure 2. The inhibitory effect of Ganoderic Acid C on the NF-κB pathway.
Similarly, Oleanolic acid, Ursolic acid, and Betulinic acid have also been reported to suppress NF-κB activation, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[4][7][11][12] Betulinic acid, for instance, has been shown to inhibit both constitutive and TNFα-induced NF-κB activation in prostate cancer cells.[12]
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for analyzing the effects of triterpenoids on gene expression.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophages (RAW 264.7), human colorectal carcinoma (HCT116), and human lung carcinoma (A549).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Triterpenoid Preparation: Triterpenoids are dissolved in a suitable solvent like DMSO to create a stock solution. This stock is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced effects.
-
Treatment: Cells are seeded and allowed to adhere. Once they reach a suitable confluency (e.g., 70-80%), the medium is replaced with fresh medium containing the specified concentrations of the triterpenoid or a vehicle control (medium with the same concentration of DMSO).
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy from Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. An A260/280 ratio of approximately 2.0 indicates high-purity RNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Gene-specific primers for the target and housekeeping genes (e.g., GAPDH, β-actin) are designed or obtained from validated sources.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system and a SYBR Green-based detection method. The reaction mixture typically includes cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling: A standard thermal cycling protocol consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative quantification of gene expression is calculated using the 2-ΔΔCt method.[13][14] The expression level of the target gene is normalized to the housekeeping gene and then compared to the vehicle-treated control group to determine the fold change.
Conclusion
Ganoderic acid C demonstrates significant effects on gene expression, primarily through the downregulation of key inflammatory pathways such as NF-κB. This activity is shared with other prominent triterpenoids like Oleanolic acid, Ursolic acid, and Betulinic acid, which also exhibit similar mechanisms of action. While the specific gene targets and the magnitude of the effects can vary depending on the compound, cell type, and experimental conditions, the collective evidence points to the therapeutic potential of these triterpenoids in diseases driven by inflammation and aberrant gene expression, such as cancer. Further head-to-head comparative studies using standardized models and transcriptomic approaches are warranted to fully elucidate the nuanced differences in their bioactivities.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence of the Beneficial Effects of Ursolic Acid against Lung Cancer | MDPI [mdpi.com]
- 5. Ursolic acid promotes apoptosis and mediates transcriptional suppression of CT45A2 gene expression in non-small-cell lung carcinoma harbouring EGFR T790M mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling and Quantifying Differential Gene Transcription Provide Insights into Ganoderic Acid Biosynthesis in Ganoderma lucidum in Response to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
Safety Operating Guide
Navigating the Disposal of Ganoderenic Acid C: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Ganoderenic acid C, a triterpenoid (B12794562) compound derived from Ganoderma lucidum. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory chemical handling and disposal protocols is essential for maintaining a safe and compliant research environment.[1][2]
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[1]
Key Data for this compound
The following table summarizes essential quantitative data for this compound, facilitating quick reference for handling and experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [2][3] |
| Molar Mass | 516.7 g/mol | [3] |
| CAS Number | 100665-42-7 | [2] |
| Appearance | Solid | [3] |
| Storage Conditions | -20°C | [3] |
| Solubility | Soluble in Methanol (B129727) | [3] |
Experimental Protocols for Disposal
The appropriate disposal method for this compound is contingent on its physical state: solid or in solution. The following protocols provide detailed methodologies for each scenario.
Disposal of Solid this compound
Uncontaminated, solid this compound is considered non-hazardous waste.[1] It can typically be disposed of in the regular solid waste stream, provided it has not been in contact with any hazardous materials.[1]
Methodology:
-
Ensure Proper Labeling: Verify that the container holding the solid this compound is clearly and accurately labeled with its contents.[1]
-
Secure Packaging: Place the primary container into a larger, durable outer container to prevent any accidental spills during transfer.
-
Waste Stream Confirmation: Confirm with your institution's EHS department that disposal in the regular solid waste stream is acceptable.
-
Disposal: Place the securely packaged and labeled container in the designated non-hazardous solid waste bin.
Disposal of this compound in Solution
This compound is typically dissolved in organic solvents such as methanol or DMSO for experimental use.[1][3] Disposal of organic solvents down the drain is generally prohibited and environmentally irresponsible.[1]
Methodology for Solutions in Organic Solvents (e.g., Methanol, DMSO):
-
Consult EHS Guidelines: Before proceeding, review your institution's specific procedures for the disposal of chemical solutions.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Collect in Waste Container: In a designated fume hood, carefully pour the this compound solution into a designated hazardous waste container for flammable organic or halogenated solvents, as appropriate.
-
Label Waste Container: Ensure the hazardous waste container is properly labeled with all its contents, including "this compound" and the specific solvent used.
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[1]
Note: Due to its low predicted water solubility, drain disposal of this compound, even in small amounts, is not recommended as it may persist in the drainage system.[1]
Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ganoderenic Acid C
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for Ganoderenic acid C, a triterpenoid (B12794562) found in Ganoderma lucidum. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. While this compound is not classified as a hazardous substance, standard laboratory safety protocols for handling chemical compounds should always be followed.[1]
Physicochemical and Safety Data
Key quantitative data for this compound are summarized below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source(s) |
| Chemical Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [2] |
| CAS Number | 100665-42-7 | [2][3] |
| Molecular Formula | C₃₀H₄₄O₇ | [2][3] |
| Molecular Weight | 516.7 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Methanol | [2][3] |
| Storage Conditions | Store at -20°C | [2][3] |
| Biological Activity | Cytotoxic to H460 cancer cells (IC₅₀ = 93 µM) | [2] |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following PPE and handling protocols are based on best practices for non-hazardous chemical powders.
Personal Protective Equipment (PPE)
| Scenario | Recommended PPE |
| Weighing and Aliquoting (Dry Powder) | • Nitrile gloves• Laboratory coat• Safety glasses with side shields |
| Preparation of Solutions | • Nitrile gloves• Laboratory coat• Safety glasses with side shields or chemical splash goggles(Perform in a chemical fume hood or well-ventilated area) |
| In Vitro / In Vivo Experiments | • Nitrile gloves• Laboratory coat• Safety glasses |
Standard Operating Procedure for Handling
-
Preparation :
-
Weighing and Solution Preparation :
-
When handling the powder, work in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation.[1]
-
Use a spatula to handle the powder, minimizing the generation of dust.[4]
-
To prepare a stock solution, slowly add the solvent (e.g., Methanol) to the vessel containing the weighed this compound to prevent splashing.[4][5]
-
If necessary, use a vortex mixer or sonicator to ensure the compound is completely dissolved.[4]
-
For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol (B145695) or DMSO before diluting with the aqueous buffer.[5]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance. As a non-hazardous substance, the disposal procedures are more straightforward than for hazardous chemicals.
Disposal of Solid this compound
-
Uncontaminated, solid this compound is considered non-hazardous waste.[1]
-
It can typically be disposed of in the regular solid waste stream.[6] However, to prevent accidental handling by custodial staff, it is best practice to place it directly into an outside dumpster.[1]
-
Ensure the container is clearly labeled.
Disposal of Solutions
-
Aqueous Solutions : Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, but always consult your institution's Environmental Health and Safety (EHS) guidelines first.[1][7]
-
Solutions in Organic Solvents : Organic solvent waste should be collected in a designated hazardous waste container.[8] Never pour organic solvents down the drain.[8] The container must be properly labeled with its contents and stored in a well-ventilated area.
Disposal of Contaminated Materials
-
Labware (e.g., pipette tips, centrifuge tubes) and PPE (e.g., gloves) that have come into contact with this compound can generally be disposed of as non-hazardous laboratory waste, provided they are not contaminated with any hazardous substances.[4]
-
Empty containers should be defaced to indicate they no longer contain the chemical and can be disposed of in the regular trash.[1]
Experimental Protocols
The following are general methodologies for common experiments involving this compound.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line (e.g., H460).
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment :
-
Prepare serial dilutions of a this compound stock solution in the complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include wells for untreated cells (medium only) and a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Incubation and Measurement :
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value can be determined from the dose-response curve.
-
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are not extensively documented, research on closely related compounds like Ganoderic acid C1 and other ganoderic acids suggests a role in modulating inflammatory and apoptotic pathways.[9][10][11] The diagram below illustrates a plausible mechanism of action where this compound may inhibit pro-inflammatory signaling and induce apoptosis, common activities for this class of triterpenoids.
Caption: Generalized signaling pathways potentially modulated by this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
